molecular formula C25H32N4O7S B15568079 ALG-097558

ALG-097558

カタログ番号: B15568079
分子量: 532.6 g/mol
InChIキー: YRZQYTTUZBVUFK-KVAWWVGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ALG-097558 is a useful research compound. Its molecular formula is C25H32N4O7S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H32N4O7S

分子量

532.6 g/mol

IUPAC名

(2S)-2-[[(3S,3aS,6aR)-2-(1H-indole-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-1-hydroxy-3-[(3S)-2-oxopiperidin-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C25H32N4O7S/c30-22-15(7-4-10-26-22)12-20(25(33)37(34,35)36)28-23(31)21-17-8-3-6-16(17)13-29(21)24(32)19-11-14-5-1-2-9-18(14)27-19/h1-2,5,9,11,15-17,20-21,25,27,33H,3-4,6-8,10,12-13H2,(H,26,30)(H,28,31)(H,34,35,36)/t15-,16-,17-,20-,21-,25?/m0/s1

InChIキー

YRZQYTTUZBVUFK-KVAWWVGVSA-N

製品の起源

United States

Foundational & Exploratory

ALG-097558: A Deep Dive into the Core Mechanism of a Pan-Coronavirus Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is a novel, orally bioavailable, small-molecule inhibitor targeting the 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme for the replication of a broad range of coronaviruses.[1][2] Developed by Aligos Therapeutics in collaboration with KU Leuven, this compound has demonstrated potent antiviral activity in preclinical studies against SARS-CoV-2 and its variants, as well as other coronaviruses such as SARS-CoV and MERS-CoV.[2][3][4] A key differentiator of this compound is its pharmacokinetic profile, which supports twice-daily oral administration without the need for a pharmacokinetic enhancer like ritonavir.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: Targeting the Viral 3CL Protease

The primary mechanism of action of this compound is the inhibition of the coronavirus 3CL protease (3CLpro), also known as the main protease (Mpro).[3][7] This enzyme is essential for the viral life cycle, as it is responsible for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription.[1][8]

This compound is a reversible covalent inhibitor of the 3CLpro.[1][8] Its nitrile warhead forms a covalent bond with the cysteine residue in the active site of the protease, effectively blocking its enzymatic activity.[7] By inhibiting 3CLpro, this compound prevents the processing of the viral polyprotein, thereby halting the formation of the viral replication-transcription complex and ultimately suppressing viral replication.[1][9] This targeted approach is highly specific to the viral enzyme, with no off-target activity observed against human proteases such as Cathepsin L.[4][6]

ALG-097558_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle Viral_Entry Viral Entry (via ACE2 Receptor) RNA_Release Viral RNA Release Viral_Entry->RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) RNA_Release->Translation 3CLpro_Action Polyprotein Cleavage by 3CL Protease Translation->3CLpro_Action RTC_Formation Formation of Viral Replication-Transcription Complex (RTC) 3CLpro_Action->RTC_Formation Replication_Transcription RNA Replication & Transcription RTC_Formation->Replication_Transcription Assembly Viral Assembly Replication_Transcription->Assembly Release New Virion Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->3CLpro_Action Blocks Cleavage

Figure 1: Simplified signaling pathway of coronavirus replication and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

Extensive preclinical evaluations have quantified the potent and broad-spectrum activity of this compound.

Table 1: Biochemical Potency and Selectivity of this compound
Target EnzymeAssay TypeMetricValueReference
SARS-CoV-2 3CLpro (Wuhan)EnzymaticIC500.22 nM[2]
SARS-CoV-2 3CLproEnzymaticIC500.27 nM[4]
SARS-CoV-2 3CLproEnzymaticKi0.074 nM[4]
Human Cathepsin LEnzymaticIC50>10,000 nM[6]
Human Rhinovirus 3C ProteaseEnzymaticIC50>10,000 nM[6]
Table 2: In Vitro Antiviral Activity of this compound in Cellular Assays
VirusVariantCell LineMetricValue (µM)Reference
SARS-CoV-2Circulating VariantsVariousEC500.007 - 0.013[4]
SARS-CoV-2Omicron SubvariantsCell-basedEC503 to 9-fold more potent than nirmatrelvir[2]
SARS-CoV-1-Cell-basedEC500.022[4]
MERS-CoV-Cell-basedEC500.005[4]
Human α-CoV NL63-Cell-basedEC507 to 40 nM[2]
Human α-CoV 229E-Cell-basedEC507 to 40 nM[2]
Human β-CoV HKU-1-Cell-basedEC507 to 40 nM[2]
Human β-CoV OC43-Cell-basedEC507 to 40 nM[2]

In human airway epithelium cell cultures, this compound demonstrated efficient inhibition of viral replication with EC99.9 values of 5.3 nM and 54 nM, with and without 40% human serum, respectively.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound, based on available public information.

Biochemical Assays for Protease Inhibition
  • Objective: To determine the in vitro inhibitory activity of this compound against purified viral and human proteases.

  • Methodology:

    • Recombinant SARS-CoV-2 3CLpro, Human Cathepsin L, and Human Rhinovirus 3C protease were used.[4][6]

    • A mass spectrometry-based assay was employed to accurately determine the Ki of highly active 3CLpro inhibitors at low enzyme concentrations (0.3 nM).[2]

    • The inhibitor (this compound) at varying concentrations was incubated with the respective enzyme.

    • A specific substrate for each enzyme was added to initiate the reaction.

    • The rate of substrate cleavage was measured to determine the enzyme activity.

    • IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated. Ki values were determined for SARS-CoV-2 3CLpro.[4]

Cell-Based Antiviral Assays
  • Objective: To evaluate the antiviral potency of this compound against various coronaviruses in a cellular environment.

  • Methodology:

    • Various cell lines were utilized, including VeroE6-eGFP, Vero76, A549-ACE2-TMPRSS2, HeLa, and Huh-7.[10]

    • Cells were infected with different strains and variants of coronaviruses, including SARS-CoV-2 (including Omicron subvariants), SARS-CoV-1, MERS-CoV, and seasonal human coronaviruses.[2][4]

    • Infected cells were treated with a range of concentrations of this compound.

    • The antiviral efficacy was assessed by measuring the reduction in viral replication, often through methods like quantifying viral RNA or observing the inhibition of virus-induced cytopathic effects.

    • EC50 values, the concentration of the drug that inhibits viral replication by 50%, were determined.[4]

    • Cytotoxicity of this compound was also assessed in the cell lines to ensure that the antiviral activity was not due to cell death; no cytotoxicity was detected at concentrations up to 100 µM.[10]

Experimental_Workflow_Antiviral_Assay Start Start: Cell Seeding Infection Infection with Coronavirus Strain Start->Infection Treatment Treatment with This compound (Varying Concentrations) Infection->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis of Viral Replication (e.g., qPCR, CPE) Incubation->Analysis Data_Processing Data Processing and EC50 Calculation Analysis->Data_Processing End End: Potency Determined Data_Processing->End

Figure 2: General experimental workflow for cell-based antiviral assays.
In Vivo Efficacy in Syrian Hamster Model

  • Objective: To assess the in vivo antiviral efficacy of orally administered this compound in a relevant animal model of SARS-CoV-2 infection.

  • Methodology:

    • Syrian golden hamsters were intranasally infected with a SARS-CoV-2 variant (e.g., Delta B.1.617.2).[4]

    • A therapeutic dosing regimen was initiated, with this compound administered orally at different doses (e.g., 2.5, 8.3, and 25 mg/kg).[4]

    • Endpoints were evaluated at a specified time post-infection, typically including:

      • Quantification of viral RNA and infectious virus titers in lung tissue.

      • Histopathological analysis of lung tissue to assess inflammation and damage.[4]

    • The efficacy of this compound was determined by the reduction in viral load and improvement in lung pathology compared to an untreated control group.[4]

    • Combination studies with other antivirals, such as GS-441524 (a remdesivir parent), were also conducted.[4]

Clinical Development and Outlook

This compound has progressed to Phase 1 clinical trials.[1] In a study involving healthy volunteers, single doses up to 2000 mg and multiple doses up to 800 mg twice daily for 7 days were well tolerated.[5] The pharmacokinetic profile from this study supports a twice-daily dosing regimen without the need for ritonavir boosting and with no food effect.[5] The favorable safety and pharmacokinetic profile, combined with its potent and broad-spectrum antiviral activity, positions this compound as a promising candidate for the treatment and prevention of COVID-19 and potential future coronavirus outbreaks.[3]

References

ALG-097558: A Technical Whitepaper on a Potent, Pan-Coronavirus 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is a novel, orally bioavailable, reversible covalent inhibitor of the 3-chymotrypsin-like protease (3CLpro), a viral enzyme essential for the replication of a broad range of coronaviruses, including SARS-CoV-2 and its variants of concern.[1][2] Developed by Aligos Therapeutics in collaboration with KU Leuven, this compound has demonstrated superior potency in preclinical studies compared to other 3CLpro inhibitors, such as nirmatrelvir.[3] A key advantage of this compound is its projected efficacy in humans without the need for co-administration with a pharmacokinetic booster like ritonavir, which simplifies treatment regimens and reduces the potential for drug-drug interactions.[1][4] Preclinical data from in vitro assays and in vivo hamster models indicate a favorable resistance profile and significant reduction in viral replication.[5] Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated.[3] This document provides a comprehensive technical overview of the preclinical data and experimental methodologies used in the evaluation of this compound.

Mechanism of Action: 3CL Protease Inhibition

The primary target of this compound is the 3CL protease (also known as the main protease, Mpro), a viral cysteine protease that plays a critical role in the coronavirus life cycle. The viral polyproteins translated from the viral RNA genome require cleavage into individual functional proteins for viral replication and assembly. The 3CL protease is responsible for the majority of these cleavage events.

This compound is designed as a peptidomimetic inhibitor that binds to the active site of the 3CL protease. It forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site, thereby blocking its proteolytic activity. This inhibition of polyprotein processing ultimately halts viral replication.

cluster_virus Infected Host Cell cluster_drug Therapeutic Intervention Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage 3CL Protease 3CL Protease 3CL Protease->Polyprotein Catalyzes Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound Inhibition This compound->Inhibition Inhibition->3CL Protease caption Mechanism of 3CL Protease Inhibition by this compound

Caption: Mechanism of 3CL Protease Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Biochemical Potency against 3CL Protease
CompoundSARS-CoV-2 3CLpro IC50 (nM)SARS-CoV-2 3CLpro Ki (nM)
This compound 0.22 - 0.27 [5][6]0.074 [5]
Nirmatrelvir2.922.03

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Antiviral Activity in Cell-Based Assays
Virus (Variant)Cell LineThis compound EC50 (µM)Nirmatrelvir EC50 (µM)
SARS-CoV-2 (Wuhan)VeroE60.0100.116
SARS-CoV-2 (Alpha)A549-ACE2-TMPRSS20.0120.099
SARS-CoV-2 (Delta)Not Specified0.007 - 0.013[5]Not Reported
SARS-CoV-2 (Omicron)Not Specified10-fold more potent than nirmatrelvir[3]Not Reported
SARS-CoV-1VeroE60.022[5]Not Reported
MERS-CoVVeroE60.005[5]Not Reported
hCoV-229EHuh-70.0170.502
hCoV-OC43HeLa0.0080.047

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy in SARS-CoV-2 Infected Syrian Hamsters
Treatment GroupDose (mg/kg, oral)Viral Load Reduction in Lungs
This compound 2.5Significant decrease in vRNA and virus titers[5]
This compound 8.3Significant decrease in vRNA and virus titers[5]
This compound 25Significant decrease in vRNA and virus titers[5]
This compound + GS-441524 2.5 + Not SpecifiedGreater reduction than monotherapy[5]

vRNA: viral Ribonucleic Acid.

Experimental Protocols

3CL Protease Enzymatic Assay

A biochemical assay was utilized to determine the inhibitory activity of this compound against purified recombinant 3CL protease.

Methodology:

  • Enzyme and Substrate: Recombinant SARS-CoV-2 3CL protease was incubated with a fluorogenic substrate.

  • Inhibitor Preparation: this compound was serially diluted to various concentrations.

  • Assay Reaction: The assay was performed in a 384-well plate format. The 3CL protease was pre-incubated with the inhibitor for a specified period at room temperature. The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

  • Detection: The cleavage of the substrate by the 3CL protease results in an increase in fluorescence intensity. The fluorescence was measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase was used to determine the enzyme activity. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

cluster_workflow 3CL Protease Enzymatic Assay Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor pre_incubation Pre-incubate 3CL protease with this compound prep_inhibitor->pre_incubation add_substrate Initiate reaction with fluorogenic substrate pre_incubation->add_substrate measure_fluorescence Measure fluorescence intensity over time add_substrate->measure_fluorescence data_analysis Calculate IC50 values from dose-response curves measure_fluorescence->data_analysis end End data_analysis->end caption Workflow for 3CL Protease Enzymatic Assay

Caption: Workflow for 3CL Protease Enzymatic Assay.

Cell-Based Antiviral Assay

The antiviral activity of this compound was evaluated in various cell lines infected with different coronaviruses.

Methodology:

  • Cell Culture: Appropriate cell lines (e.g., VeroE6, A549-ACE2-TMPRSS2, HeLa, Huh-7) were seeded in 96-well plates and grown to confluency.[7]

  • Compound Treatment: Cells were treated with serial dilutions of this compound.

  • Viral Infection: Following compound treatment, cells were infected with a specific coronavirus strain at a predetermined multiplicity of infection (MOI).

  • Incubation: The infected cells were incubated for a period sufficient to allow for viral replication and, in some cases, the development of cytopathic effects (CPE).

  • Endpoint Measurement: Antiviral activity was quantified by measuring the reduction in viral-induced CPE, viral RNA levels (using RT-qPCR), or the expression of a reporter gene (e.g., GFP).

  • Cytotoxicity Assessment: A parallel assay was conducted to determine the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect was not due to cell death.

  • Data Analysis: EC50 values were determined from the dose-response curves.

cluster_workflow Cell-Based Antiviral Assay Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells treat_cells Treat cells with this compound dilutions seed_cells->treat_cells infect_cells Infect cells with coronavirus treat_cells->infect_cells assess_cytotoxicity Assess compound cytotoxicity in parallel treat_cells->assess_cytotoxicity incubate Incubate for viral replication infect_cells->incubate measure_endpoint Quantify antiviral effect (CPE, vRNA, etc.) incubate->measure_endpoint analyze_data Calculate EC50 values measure_endpoint->analyze_data assess_cytotoxicity->analyze_data end End analyze_data->end caption Workflow for Cell-Based Antiviral Assay

Caption: Workflow for Cell-Based Antiviral Assay.

In Vivo Efficacy in Syrian Hamster Model

The in vivo antiviral efficacy of this compound was assessed in a Syrian hamster model of SARS-CoV-2 infection.[5]

Methodology:

  • Animal Model: Male Syrian hamsters were used for the study.

  • Infection: Animals were intranasally inoculated with a defined dose of a SARS-CoV-2 variant (e.g., Delta).[5]

  • Treatment: this compound was administered orally at various doses (e.g., 2.5, 8.3, and 25 mg/kg) starting at a specified time point post-infection.[5] A vehicle control group was included.

  • Monitoring: Animals were monitored daily for clinical signs of disease, including weight loss.

  • Endpoint Analysis: At a predetermined time point post-infection, animals were euthanized, and lung tissues were collected.

  • Viral Load Quantification: Viral loads in the lung tissue were quantified by determining the amount of viral RNA (vRNA) using RT-qPCR and by measuring infectious virus titers (e.g., TCID50 assay).

  • Histopathology: Lung tissues were also processed for histopathological analysis to assess the extent of lung damage and inflammation.

  • Data Analysis: Statistical analysis was performed to compare the viral loads and lung pathology between the treated and control groups.

cluster_workflow Syrian Hamster In Vivo Efficacy Study Workflow start Start infect_hamsters Intranasally infect Syrian hamsters with SARS-CoV-2 start->infect_hamsters treat_hamsters Orally administer this compound or vehicle control infect_hamsters->treat_hamsters monitor_animals Monitor clinical signs and body weight daily treat_hamsters->monitor_animals euthanize_collect Euthanize animals and collect lung tissue monitor_animals->euthanize_collect quantify_viral_load Quantify vRNA and infectious virus titers in lungs euthanize_collect->quantify_viral_load histopathology Perform histopathological analysis of lung tissue euthanize_collect->histopathology analyze_data Compare treated and control groups quantify_viral_load->analyze_data histopathology->analyze_data end End analyze_data->end caption Workflow for Syrian Hamster In Vivo Efficacy Study

Caption: Workflow for Syrian Hamster In Vivo Efficacy Study.

Conclusion

This compound is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro and in vivo activity. Its high potency, broad-spectrum activity, and favorable pharmacokinetic profile, which obviates the need for a ritonavir boost, position it as a potential best-in-class therapeutic for the treatment of COVID-19 and future coronavirus outbreaks. The data presented in this technical guide support the continued clinical development of this compound.

References

Pan-Coronavirus Activity of ALG-097558: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is a novel, orally bioavailable, small-molecule inhibitor of the coronavirus 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Preclinical data demonstrate that this compound exhibits potent pan-coronavirus activity, showing efficacy against a broad spectrum of coronaviruses, including multiple variants of SARS-CoV-2, SARS-CoV, MERS-CoV, and common human coronaviruses.[1][2] Developed by Aligos Therapeutics in collaboration with KU Leuven, this compound is a promising candidate for the treatment and prevention of COVID-19 and potential future coronavirus outbreaks.[4][5] A key advantage of this compound is its potential for twice-daily oral administration without the need for a pharmacokinetic booster like ritonavir.[3][6]

Mechanism of Action: Targeting the Viral 3CL Protease

The primary target of this compound is the 3CL protease (also known as the main protease, Mpro), a viral cysteine protease essential for the coronavirus life cycle.[3][7] After the virus enters a host cell, it releases its genomic RNA, which is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[3] By inhibiting the 3CL protease, this compound blocks this crucial processing step, thereby halting viral replication.[7]

The highly conserved nature of the 3CL protease across different coronaviruses is the basis for this compound's broad-spectrum activity and suggests a high barrier to the development of resistance.[4][5]

Below is a diagram illustrating the role of 3CL protease in the coronavirus replication cycle and the inhibitory action of this compound.

Coronavirus_Replication_Pathway cluster_host_cell Host Cell cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Translation->Polyprotein pp1a/pp1ab Proteolytic Cleavage Proteolytic Cleavage Polyprotein pp1a/pp1ab->Proteolytic Cleavage 3CL Protease 3CL Protease 3CL Protease->Proteolytic Cleavage Non-structural Proteins (nsps) Non-structural Proteins (nsps) Proteolytic Cleavage->Non-structural Proteins (nsps) Replication/Transcription Complex Replication/Transcription Complex Non-structural Proteins (nsps)->Replication/Transcription Complex Viral RNA Synthesis Viral RNA Synthesis Replication/Transcription Complex->Viral RNA Synthesis Assembly & Release Assembly & Release Viral RNA Synthesis->Assembly & Release This compound This compound This compound->3CL Protease Inhibits Enzymatic_Assay_Workflow Recombinant 3CL Protease Recombinant 3CL Protease Pre-incubation Pre-incubation Recombinant 3CL Protease->Pre-incubation This compound (Varying Concentrations) This compound (Varying Concentrations) This compound (Varying Concentrations)->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Calculate Reaction Rate Calculate Reaction Rate Measure Fluorescence->Calculate Reaction Rate IC50 Determination IC50 Determination Calculate Reaction Rate->IC50 Determination Cell_Based_Assay_Workflow Culture Host Cells Culture Host Cells Treat with this compound Treat with this compound Culture Host Cells->Treat with this compound Infect with Coronavirus Infect with Coronavirus Treat with this compound->Infect with Coronavirus Incubate Incubate Infect with Coronavirus->Incubate Quantify Viral Replication Quantify Viral Replication Incubate->Quantify Viral Replication EC50 Determination EC50 Determination Quantify Viral Replication->EC50 Determination Hamster_Model_Workflow Acclimatize Hamsters Acclimatize Hamsters Intranasal SARS-CoV-2 Infection Intranasal SARS-CoV-2 Infection Acclimatize Hamsters->Intranasal SARS-CoV-2 Infection Oral Treatment (this compound or Placebo) Oral Treatment (this compound or Placebo) Intranasal SARS-CoV-2 Infection->Oral Treatment (this compound or Placebo) Daily Monitoring (Weight, Clinical Signs) Daily Monitoring (Weight, Clinical Signs) Oral Treatment (this compound or Placebo)->Daily Monitoring (Weight, Clinical Signs) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Daily Monitoring (Weight, Clinical Signs)->Euthanasia & Tissue Collection Viral Load & Histopathology Analysis Viral Load & Histopathology Analysis Euthanasia & Tissue Collection->Viral Load & Histopathology Analysis Efficacy Assessment Efficacy Assessment Viral Load & Histopathology Analysis->Efficacy Assessment

References

ALG-097558: A Technical Guide to a Potent Pan-Coronavirus 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of ALG-097558, a novel, orally bioavailable pan-coronavirus inhibitor. The information is compiled from preclinical and early clinical data, offering insights into its mechanism of action, potency, and potential as a therapeutic agent for COVID-19 and future coronavirus threats.

Introduction: The Need for Novel Coronavirus Therapeutics

The COVID-19 pandemic underscored the urgent need for effective and broadly active antiviral therapies.[1][2] While vaccines have been instrumental in controlling the spread of SARS-CoV-2, the emergence of variants and the potential for future coronavirus outbreaks necessitate the development of direct-acting antivirals.[1][2][3] One of the most validated targets for anti-coronavirus drug development is the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[4][5][6] this compound was developed to address this need as a potent inhibitor of 3CLpro.[7]

Discovery and Design of this compound

This compound was developed through a collaboration between Aligos Therapeutics, KU Leuven, the Centre for Drug Design and Discovery (CD3), and the Rega Institute.[7][8] The drug discovery program aimed to create a potent, selective, and orally available pan-coronavirus inhibitor that would not require co-administration with a pharmacokinetic booster like ritonavir.[6] The design strategy focused on optimizing the structure of peptide-based protease inhibitors to enhance their activity across multiple human coronaviruses.[6]

Mechanism of Action

This compound is a reversible covalent inhibitor of the viral main protease (Mpro), also known as the 3CL protease (3CLpro).[4][5] This viral cysteine protease is crucial for the processing of polyproteins that are translated from the viral RNA, a step essential for viral replication.[4][5] By binding to the active site of 3CLpro, this compound blocks this processing, thereby halting the viral life cycle.[4]

This compound Mechanism of Action cluster_virus Coronavirus Replication Cycle cluster_drug Inhibition by this compound Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage 3CLpro 3CL Protease 3CLpro->Polyprotein Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly This compound This compound This compound->3CLpro Inhibits

Figure 1: Mechanism of action of this compound in inhibiting coronavirus replication.

Preclinical Profile

In Vitro Potency

This compound has demonstrated potent and broad-spectrum antiviral activity against a range of coronaviruses in various cell-based assays.

Table 1: In Vitro Efficacy of this compound

Virus/VariantAssay TypeIC50 (nM)EC50 (µM)Notes
SARS-CoV-2 (Wuhan)Enzymatic Assay0.22[1]-
SARS-CoV-2 (Wuhan)Enzymatic Assay0.27[9]-Ki value of 0.074 nM[9]
SARS-CoV-2 Variants (circulating)Cellular Assay-0.007 - 0.013[9]
SARS-CoV-2 Omicron Subvariants (BA.2, BA.5, BQ.1, XBB1.5)Cell-based Assay-0.007 - 0.040[1]3- to 9-fold more potent than nirmatrelvir[1]
SARS-CoV-1Cellular Assay-0.022[9]
MERS-CoVCellular Assay-0.005[9]
Human α-CoVs (NL63, 229E)Enzymatic AssayStrong inhibitory activity[1]-
Human β-CoV (HKU-1, OC43)Enzymatic AssayStrong inhibitory activity[1]-
Feline CoronavirusCell-based Assay-0.007 - 0.040[1]

In human airway epithelium cell cultures, this compound efficiently inhibited viral replication with EC99.9 values of 5.3 nM and 54 nM, with and without 40% human serum, respectively.[10]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a Syrian hamster model of SARS-CoV-2 infection.

Table 2: In Vivo Efficacy in Hamster Model

Animal ModelVirusDosing RegimenOutcome
Syrian HamsterSARS-CoV-2 (B.1.617.2)Therapeutic dosing with low oral dosesEfficient reduction of viral replication in the lungs[9][10]
Syrian HamsterSARS-CoV-22.5 mg/kg (suboptimal dose) in combination with GS-441524Higher reduction in viral replication compared to monotherapy[9]
Resistance Profile

This compound has shown a favorable resistance profile, retaining antiviral activity against known 3CLpro resistance mutations.[10] In cell-based testing, it maintained activity against selected resistance mutants where nirmatrelvir showed reduced efficacy, with the exception of the E166V and E166V double mutations.[9]

Clinical Development

This compound has progressed to Phase 1 and Phase 2 clinical trials.[5][11]

Phase 1 Studies

Phase 1 trials in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics (PK) of this compound.[12] The studies evaluated single ascending doses (up to 2000 mg) and multiple ascending doses (up to 800 mg every 12 hours for 7 days).

Key Findings from Phase 1:

  • Safety: The drug was generally well-tolerated.[12]

  • Pharmacokinetics: The PK profile supports twice-daily dosing without the need for a ritonavir boost.

  • Food Effect: No significant food effect on absorption was observed.

Phase 2 Studies

As of late 2025, this compound is in Phase 2 clinical trials for the treatment of coronavirus.[11]

This compound Development Workflow Discovery Target Identification (3CL Protease) Lead_Optimization Lead Optimization (Potency, Selectivity, Oral Bioavailability) Discovery->Lead_Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Optimization->Preclinical Phase1 Phase 1 Clinical Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy in Patients) Phase1->Phase2

Figure 2: The development workflow of this compound.

Experimental Protocols

In Vitro 3CLpro Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified 3CL protease.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant 3CL protease from the target coronavirus is expressed and purified. A fluorogenic substrate peptide that is specifically cleaved by 3CLpro is synthesized.

  • Assay Reaction: The assay is performed in a multi-well plate format. A solution of the purified 3CL protease is pre-incubated with varying concentrations of this compound.

  • Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Antiviral Cell-Based Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against viral replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., VeroE6 for SARS-CoV-2) is cultured in appropriate media in multi-well plates.[13]

  • Compound Treatment: Cells are pre-treated with a serial dilution of this compound for a defined period.

  • Viral Infection: The treated cells are then infected with the target coronavirus at a specific multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified. This can be done through various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visual scoring of virus-induced cell death.

    • Viral RNA Quantification: Using quantitative reverse transcription PCR (qRT-PCR) to measure the amount of viral RNA.

    • Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Syrian Hamster Infection Model

Objective: To evaluate the in vivo efficacy of this compound in reducing viral load and disease pathology.

Methodology:

  • Animal Acclimatization: Syrian golden hamsters are acclimatized to the laboratory conditions.

  • Infection: Animals are intranasally inoculated with a defined dose of SARS-CoV-2.

  • Treatment: At a specified time post-infection (to model therapeutic intervention), treatment with this compound or a vehicle control is initiated. The drug is typically administered orally at one or more dose levels.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, changes in activity).

  • Endpoint Analysis: At a predetermined time point post-infection, animals are euthanized. Lung tissue is harvested to:

    • Quantify Viral Load: Using qRT-PCR or plaque assay.

    • Assess Lung Pathology: Through histopathological examination of lung sections.

  • Data Analysis: Viral titers and pathology scores are compared between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro activity against a broad range of coronaviruses, including clinically relevant SARS-CoV-2 variants.[1][3][7] Its efficacy in animal models, favorable resistance profile, and pharmacokinetic properties that do not necessitate a booster make it a strong candidate for further clinical development.[9][10] Ongoing clinical trials will be crucial in determining its safety and efficacy in humans for the treatment of COVID-19 and its potential role in preparedness for future coronavirus pandemics.

References

ALG-097558: A Pan-Coronavirus 3CL Protease Inhibitor with Broad Spectrum Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – Aligos Therapeutics Inc. has developed ALG-097558, a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Preclinical data demonstrate that this compound exhibits significant antiviral activity against a wide range of coronaviruses, including SARS-CoV-2 and its variants of concern, SARS-CoV-1, and MERS-CoV.[1][2] The compound is currently in early clinical evaluation for the treatment of SARS-CoV-2 infection.[1]

Mechanism of Action

This compound is a small-molecule inhibitor that targets the highly conserved 3CL protease of coronaviruses.[1][4] This enzyme is essential for the processing of viral polyproteins, which are large precursor proteins translated from the viral RNA genome.[4][5] By inhibiting 3CLpro, this compound prevents the cleavage of these polyproteins into their functional, non-structural protein components, thereby halting viral replication.[4][6] The mechanism involves a reversible covalent interaction of the nitrile warhead of this compound with the active site thiol of the 3CL protease.[6]

Virus Coronavirus HostCell Host Cell Virus->HostCell Entry ViralRNA Viral RNA Genomic & Subgenomic HostCell->ViralRNA Uncoating Polyproteins Polyproteins (pp1a, pp1ab) ViralRNA->Polyproteins Translation ReplicationComplex Viral Replication Complex ViralRNA->ReplicationComplex NewVirions New Virions ViralRNA->NewVirions ThreeCLpro 3CL Protease Polyproteins->ThreeCLpro NSPs Functional Non-Structural Proteins (NSPs) NSPs->ReplicationComplex NSPs->NewVirions ReplicationComplex->ViralRNA Replication & Transcription NewVirions->HostCell Release ThreeCLpro->NSPs Cleavage ALG097558 This compound ALG097558->ThreeCLpro Inhibition

Figure 1: Mechanism of action of this compound. The drug inhibits the 3CL protease, a key enzyme in the coronavirus replication cycle, thereby preventing the formation of functional viral proteins.

Spectrum of Activity

This compound has demonstrated broad and potent activity against a range of coronaviruses in both enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Activity of this compound against Coronavirus 3CL Proteases
Virus TargetAssay TypeEndpointValue (nM)
SARS-CoV-2 (Wuhan)EnzymaticIC500.22[1]
SARS-CoV-2 (Wuhan)EnzymaticIC500.27[2]
SARS-CoV-2 (Wuhan)EnzymaticKi0.074[2]
SARS-CoV-2 (Omicron)Enzymatic-Strong Inhibitory Activity[1]
MERS-CoVEnzymatic-Strong Inhibitory Activity[1]
Human α-CoV NL63Enzymatic-Strong Inhibitory Activity[1]
Human α-CoV 229EEnzymatic-Strong Inhibitory Activity[1]
Human β-CoV HKU-1Enzymatic-Strong Inhibitory Activity[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Cell-Based Antiviral Activity of this compound
VirusCell LineEndpointValue (nM)
SARS-CoV-2 (circulating variants)Cellular AssaysEC507 - 13[2]
SARS-CoV-2 (Omicron subvariants BA.2, BA.5, BQ.1, XBB1.5)Cell-based assaysEC507 - 40[1]
SARS-CoV-1Cellular AssaysEC5022[2]
MERS-CoVCellular AssaysEC505[2]
Human α-CoV 229ECell-based assaysEC507 - 40[1]
Human β-CoV OC43Cell-based assaysEC507 - 40[1]
Feline CoVCell-based assaysEC507 - 40[1]
SARS-CoV-2 (in human airway epithelium cells, no serum)Human Airway EpitheliumEC99.95.3[7]
SARS-CoV-2 (in human airway epithelium cells, 40% human serum)Human Airway EpitheliumEC99.954[7]

EC50: Half-maximal effective concentration. EC99.9: 99.9% effective concentration.

This compound has shown superior potency compared to nirmatrelvir against SARS-CoV-2 and its variants in cell-based assays, being 9 to 20-fold more active depending on the variant.[4] Against the Omicron variant, a 10-fold improvement in cell-based potency was observed compared to nirmatrelvir.[4][8] Furthermore, this compound was significantly more effective against α-coronaviruses than other 3CLpro inhibitors in clinical evaluation.[1]

In Vivo Efficacy

The antiviral activity of this compound has been evaluated in a Syrian hamster model of SARS-CoV-2 infection. Oral administration of this compound resulted in a significant decrease in viral RNA (vRNA) and virus titers in the lung tissue, along with improvements in lung histology.[2]

Table 3: In Vivo Efficacy of this compound in a SARS-CoV-2 Hamster Model
Virus StrainTreatmentDosingOutcome
SARS-CoV-2 (Delta, B.1.617.2)This compound2.5, 8.3, 25 mg/kg (oral)Significant decrease in lung vRNA and virus titers; improved lung histology.[2]
SARS-CoV-2 (Delta, B.1.617.2)This compound (2.5 mg/kg) + GS-441524-Higher reduction in viral replication compared to monotherapy.[2]

Experimental Protocols

Enzymatic Assays

The inhibitory activity of this compound against various coronavirus 3CL proteases was determined using enzymatic assays.[1] While specific details of the assay conditions for this compound have not been fully disclosed in the provided search results, a general methodology for 3CLpro enzymatic assays involves a Förster Resonance Energy Transfer (FRET) based method.

Recombinant3CLpro Recombinant 3CL Protease Incubation Incubation Recombinant3CLpro->Incubation FRETSubstrate FRET Peptide Substrate FRETSubstrate->Incubation Cleavage Substrate Cleavage Incubation->Cleavage Fluorescence Fluorescence Measurement Cleavage->Fluorescence IC50 IC50 Determination Fluorescence->IC50 ALG097558 This compound (various concentrations) ALG097558->Incubation

Figure 2: General workflow for a 3CL protease FRET-based enzymatic assay.

General Protocol Outline:

  • Enzyme and Substrate: Recombinantly expressed and purified 3CL protease from the target coronavirus is used. A synthetic peptide substrate containing a cleavage site for the protease and flanked by a fluorophore and a quencher (FRET pair) is utilized.

  • Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together in a suitable buffer.

  • Measurement: In the absence of inhibition, the 3CL protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assays

The antiviral activity of this compound in a cellular context was assessed using various cell lines infected with different coronaviruses.

CellCulture Host Cell Culture (e.g., VeroE6, A549-ACE2) CompoundAddition Addition of this compound (serial dilutions) CellCulture->CompoundAddition ViralInfection Infection with Coronavirus CompoundAddition->ViralInfection Incubation Incubation ViralInfection->Incubation CPE Assessment of Viral Cytopathic Effect (CPE) or Viral RNA Quantification Incubation->CPE EC50 EC50 Determination CPE->EC50

Figure 3: General workflow for a cell-based antiviral assay.

General Protocol Outline:

  • Cell Culture: A suitable host cell line (e.g., VeroE6, A549-ACE2-TMPRSS2, HeLa, Huh-7) is cultured in microtiter plates.

  • Compound Treatment: The cells are treated with serial dilutions of this compound.

  • Viral Infection: The cells are then infected with a known titer of the target coronavirus.

  • Incubation: The infected cells are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of viral CPE, or by quantifying the reduction in viral RNA or protein levels (e.g., via RT-qPCR or ELISA).

  • Data Analysis: The concentration of this compound that inhibits the viral effect by 50% (EC50) is calculated from the dose-response curve.

In Vivo Hamster Model

The efficacy of this compound in a living organism was evaluated using the Syrian hamster model, which is a well-established model for SARS-CoV-2 infection.

Acclimatization Hamster Acclimatization Infection Intranasal Infection with SARS-CoV-2 Acclimatization->Infection Treatment Oral Administration of This compound or Vehicle Infection->Treatment Monitoring Monitoring of Clinical Signs Treatment->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Analysis of Lung Tissue: - Viral Load (vRNA, Titer) - Histopathology Endpoint->Analysis

Figure 4: General workflow for the in vivo hamster efficacy study.

General Protocol Outline:

  • Animal Model: Syrian golden hamsters are used for the study.

  • Infection: Animals are intranasally infected with a specific strain of SARS-CoV-2 (e.g., Delta variant).[2]

  • Treatment: A therapeutic dosing regimen is initiated, with hamsters receiving oral doses of this compound or a vehicle control.

  • Monitoring: The animals are monitored for clinical signs of disease, such as weight loss and changes in activity.

  • Endpoint Analysis: At a predetermined time point post-infection, the animals are euthanized, and their lung tissues are collected.

  • Data Collection: The collected lung tissues are analyzed for viral load (by RT-qPCR for vRNA and plaque assay for infectious virus titers) and for pathological changes through histopathological examination.

Conclusion

This compound is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro and in vivo activity against a broad range of coronaviruses. Its high potency, broad-spectrum activity, and favorable preclinical profile, including the potential for twice-daily oral dosing without the need for a pharmacokinetic booster like ritonavir, position it as a strong candidate for further clinical development for the treatment and prevention of current and future coronavirus infections.[4][9]

References

ALG-097558 preclinical data summary

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Summary of Preclinical Data for ALG-097558

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the publicly available preclinical data for this compound, an investigational oral pan-coronavirus 3CL protease inhibitor developed by Aligos Therapeutics in collaboration with KU Leuven. This compound is designed for the treatment and prevention of COVID-19 without the need for ritonavir boosting[1][2][3].

Mechanism of Action

This compound is an orally available, reversible covalent inhibitor of the main viral protease of coronaviruses, the 3-chymotrypsin-like protease (3CLpro)[4][5]. This cysteine protease is essential for viral replication, as it is responsible for cleaving the viral polyproteins into functional proteins[4][5]. By inhibiting 3CLpro, this compound blocks the viral replication cycle[5]. Its target site is highly conserved across coronaviruses, suggesting a high barrier to resistance and broad activity[1][6][7].

Signaling Pathway: Inhibition of Viral Polyprotein Processing

The diagram below illustrates the role of 3CLpro in the coronavirus replication cycle and the mechanism of inhibition by this compound.

G cluster_host Host Cell Cytoplasm Viral_RNA Viral Genomic RNA Polyproteins pp1a & pp1ab (Viral Polyproteins) Viral_RNA->Polyproteins Translation Protease 3CL Protease (3CLpro) Target of this compound Polyproteins->Protease Autocleavage Functional_Proteins Functional Viral Proteins (e.g., RdRp, Helicase) Protease->Functional_Proteins Cleavage Replication_Complex Replication/ Transcription Complex (RTC) Functional_Proteins->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA New_RNA->Viral_RNA Virion_Assembly New Virion Assembly & Release New_RNA->Virion_Assembly Inhibitor This compound Inhibitor->Protease Inhibition

Caption: Mechanism of 3CL protease inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Enzymatic and Antiviral Activity
Assay TypeTarget / VirusMetricValue (nM)Notes
Enzymatic AssaySARS-CoV-2 3CLpro (Wuhan)IC₅₀0.22 - 0.27Potent direct inhibition of the viral protease[8][9].
Enzymatic AssaySARS-CoV-2 3CLproKᵢ0.074High binding affinity to the target enzyme[9].
Cell-Based AssaySARS-CoV-2 (Various Variants)EC₅₀7 - 13Potent antiviral activity against multiple circulating variants[9].
Cell-Based AssaySARS-CoV-1EC₅₀22Demonstrates activity against other related coronaviruses[9].
Cell-Based AssayMERS-CoVEC₅₀5Demonstrates activity against other related coronaviruses[9].
Cell-Based AssayHuman Airway Epithelium CellsEC₉₉.₉5.3Without 40% human serum[2][10].
Cell-Based AssayHuman Airway Epithelium CellsEC₉₉.₉54With 40% human serum[2][10].
Table 2: Comparative In Vitro Potency
ComparisonSARS-CoV-2 Variant(s)Fold Improvement vs. NirmatrelvirSource(s)
Cell-Based PotencyOmicron10-foldSignificant improvement in potency against a key variant of concern[1][6][7].
Cell-Based PotencyOmicron Subvariants3 to 9-foldMaintained superior activity against newer subvariants[8].
Cell-Based PotencyMultiple Variants9 to 20-foldBroadly superior potency demonstrated across a range of variants[1][3][6][7].
Table 3: In Vivo Efficacy in SARS-CoV-2 Hamster Model
Dose of this compound (Oral)Dosing RegimenOutcomeSource(s)
2.5, 8.3, 25 mg/kgTherapeutic (initiated 24h post-infection)Significant reduction in viral RNA and infectious virus titers in lung tissue; improved lung histology[9].Efficient reduction of viral replication demonstrated with a therapeutic dosing regimen at low oral doses[2].
2.5 mg/kg (suboptimal)Combination with GS-441524 (Remdesivir parent)Greater reduction in lung infectious virus titer than either monotherapy (5.7 Log₁₀ reduction)[9][11].Additive antiviral effect observed[11].
75 mg/kgMonotherapy6.7 Log₁₀ reduction in infectious virus titer in the lung[11].

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the available literature describes the models and general methodologies used to generate the preclinical data.

General Workflow for Antiviral Compound Evaluation

G cluster_workflow Preclinical Antiviral Evaluation Workflow Biochem 1. Biochemical Assay (e.g., 3CLpro IC50) Cell_Assay 2. Cell-Based Assay (e.g., EC50 vs. Variants) Biochem->Cell_Assay Advanced_Cell 3. Advanced Cell Model (Human Airway Epithelium) Cell_Assay->Advanced_Cell Animal_Model 4. In Vivo Animal Model (Syrian Hamster) Advanced_Cell->Animal_Model Tox 5. ADME/Tox Studies Animal_Model->Tox Clinical 6. Phase 1 Clinical Trial Tox->Clinical

Caption: A typical workflow for preclinical antiviral drug discovery.

1. Biochemical and Cellular Assays

  • Objective: To determine the direct inhibitory activity against the 3CLpro enzyme and the antiviral potency in cell culture.

  • Methodology Summary:

    • Enzymatic Assays: The inhibitory activity of this compound was measured against purified SARS-CoV-2 3CLpro to determine IC₅₀ and Kᵢ values[8][9].

    • Cell-Based Assays: Various cell lines, including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7, were infected with different SARS-CoV-2 variants or other coronaviruses[10][11]. The concentration of this compound required to inhibit viral replication by 50% (EC₅₀) was then determined. For some experiments, a P-glycoprotein inhibitor was used to ensure compound entry into cells[10][11]. Cytotoxicity was assessed to ensure antiviral effects were not due to cell death[11].

    • Human Airway Epithelium Cultures: To model the primary site of infection more closely, this compound was tested in air-liquid interface (ALI) cultures of human airway epithelium cells. Efficacy was measured with and without the presence of 40% human serum to assess the impact of protein binding[2][10].

2. In Vivo Efficacy Model

  • Objective: To evaluate the antiviral efficacy of orally administered this compound in a living organism.

  • Methodology Summary:

    • Animal Model: The Syrian golden hamster model of SARS-CoV-2 infection was used[2][4][9]. This model is well-established and recapitulates aspects of human COVID-19 lung pathology.

    • Dosing: Hamsters were infected intranasally with SARS-CoV-2. A therapeutic dosing regimen was employed, with oral administration of this compound initiated 24 hours after infection[9][11].

    • Endpoints: Efficacy was assessed by measuring the reduction in viral RNA and infectious virus titers in lung tissue at specific time points post-infection (e.g., 96 hours)[9][11]. Lung histology was also evaluated to assess the reduction in virus-induced pathology[9].

3. ADME and Safety Profile

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a preliminary safety profile.

  • Methodology Summary: The ADME profile was characterized to predict human pharmacokinetics and establish a potential dosing regimen (predicted as 370-600 mg twice-daily) without the need for a booster like ritonavir[2]. The compound was found to be selective for the viral 3CLpro, with no off-target activity against human Cathepsin L or Human Rhinovirus protease[9][10]. These studies, along with preclinical safety pharmacology assessments, supported the advancement of this compound into Phase 1 clinical trials[4].

References

An In-depth Technical Guide to the Binding of ALG-097558 to 3CL Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of ALG-097558, a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro). This compound acts as a reversible covalent inhibitor, engaging the catalytic dyad of the enzyme, which is essential for viral replication.[1][2] This document collates key quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and provides a visual representation of its binding mechanism. The information presented is intended to support further research and development of next-generation antiviral therapeutics.

Introduction to this compound and its Target: 3CL Protease

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of coronaviruses, including SARS-CoV-2. It is responsible for the proteolytic processing of viral polyproteins into functional non-structural proteins, a process indispensable for viral replication and transcription.[1] The active site of 3CLpro features a Cys145-His41 catalytic dyad, which is the primary target for many antiviral inhibitors.[3][4]

This compound is a novel small molecule inhibitor designed to be a pan-coronavirus therapeutic agent.[5] A key feature of this compound is its ability to be administered orally without the need for a pharmacokinetic enhancer like ritonavir.[2][5]

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high affinity and efficacy against SARS-CoV-2 and other coronaviruses.

Table 1: Biochemical Inhibitory Activity of this compound against SARS-CoV-2 3CLpro
ParameterValue (nM)Assay TypeReference
IC500.27Biochemical Assay[5]
Ki0.074Biochemical Assay[5]
IC500.26Mass Spectrometry-based Assay[2]
Table 2: Cellular Antiviral Activity of this compound (EC50)
VirusVariantEC50 (µM)Cell Line(s)Reference
SARS-CoV-2Circulating Variants0.007 - 0.013VeroE6, A549-ACE2-TMPRSS2, HeLa, Huh-7[5]
SARS-CoV-10.022Not Specified[5]
MERS-CoV0.005Not Specified[5]
Table 3: Comparative Cellular Activity against a SARS-CoV-2 Variant
CompoundVirus VariantEC50 (µM)
This compound B.1.1.7 (Alpha)0.012
NirmatrelvirB.1.1.7 (Alpha)0.099
PBI-0451B.1.1.7 (Alpha)0.038
EnsitrelvirB.1.1.7 (Alpha)0.023

Data from a presentation by Aligos Therapeutics, highlighting the comparative potency of this compound.[2]

Mechanism of Action and Binding Site Interaction

This compound functions as a reversible covalent inhibitor of the 3CL protease.[1][2] This mechanism involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) within the enzyme's active site. This interaction is facilitated by the deprotonation of the Cys145 thiol by the neighboring histidine residue (His41), which acts as a general base.[3][4] The formation of this reversible covalent bond effectively blocks the substrate-binding site and inhibits the proteolytic activity of the enzyme, thereby halting viral replication.

The following diagram illustrates the proposed binding mechanism of this compound to the 3CL protease active site.

ALG_097558_Binding_Mechanism cluster_3CLpro 3CL Protease Active Site cluster_interaction Binding and Inhibition Cys145 Cys145 (Thiol) ReversibleCovalentBond Reversible Covalent Bond (Hemithioacetal) Cys145->ReversibleCovalentBond His41 His41 (Imidazole) His41->Cys145 Deprotonates ALG097558 This compound (Electrophilic Warhead) ALG097558->ReversibleCovalentBond Nucleophilic attack InhibitedEnzyme Inhibited 3CL Protease ReversibleCovalentBond->InhibitedEnzyme Results in

Caption: Covalent inhibition of 3CL protease by this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are proprietary to Aligos Therapeutics and their collaborators, the following sections describe the general methodologies for the key assays used to evaluate 3CL protease inhibitors.

Mass Spectrometry-based 3CL Protease Inhibition Assay

This assay provides a direct and label-free method to measure the enzymatic activity of 3CLpro and the inhibitory potential of compounds like this compound. A self-assembled monolayer desorption ionization mass spectrometry (SAMDI-MS) approach is often employed for high-throughput screening.[6][7][8]

Protocol Outline:

  • Enzyme and Substrate Preparation:

    • Recombinant 3CL protease is purified and diluted to a working concentration in an appropriate assay buffer.

    • A specific peptide substrate for 3CLpro is synthesized.

  • Compound Incubation:

    • A dilution series of the test compound (this compound) is prepared.

    • The 3CL protease is pre-incubated with the test compound for a defined period to allow for binding.

  • Enzymatic Reaction:

    • The peptide substrate is added to the enzyme-inhibitor mixture to initiate the cleavage reaction.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

  • Reaction Quenching and Sample Preparation:

    • The reaction is stopped, often by the addition of an acid.

    • The samples are prepared for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • The amount of cleaved and uncleaved substrate is quantified by MALDI-TOF mass spectrometry.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).

  • Data Analysis:

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

SAMDI_MS_Workflow Start Start Prep Prepare 3CLpro and Substrate Start->Prep Incubate Pre-incubate 3CLpro with this compound Prep->Incubate React Initiate reaction with substrate Incubate->React Quench Quench reaction React->Quench Analyze Analyze by Mass Spectrometry Quench->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for a mass spectrometry-based 3CLpro inhibition assay.

Cellular Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay determines the ability of a compound to protect host cells from virus-induced cell death, providing a measure of its antiviral efficacy in a cellular context.[9][10][11][12][13]

Protocol Outline:

  • Cell Culture:

    • A suitable host cell line (e.g., Vero E6) is cultured in 96-well or 384-well plates to form a confluent monolayer.[9][10][11]

  • Compound Preparation and Addition:

    • A serial dilution of the test compound (this compound) is prepared in cell culture medium.

    • The diluted compound is added to the cells.

  • Viral Infection:

    • The cells are infected with a known titer of the coronavirus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI).[9][10][11]

    • Control wells include uninfected cells (no virus) and infected cells without the compound (virus control).

  • Incubation:

    • The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 3-5 days).[9][10][11]

  • Assessment of Cell Viability:

    • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of living cells.[10]

  • Data Analysis:

    • The percentage of CPE reduction is calculated for each compound concentration by comparing the viability of treated, infected cells to the control wells.

    • EC50 values are determined by plotting the percentage of CPE reduction against the logarithm of the compound concentration.

Logical Relationship Diagram:

CPE_Assay_Logic Virus Coronavirus Infection Infection Virus->Infection HostCells Host Cells HostCells->Infection ALG097558 This compound Replication Viral Replication ALG097558->Replication Inhibits Infection->Replication CPE Cytopathic Effect (Cell Death) Replication->CPE Viability Cell Viability Replication->Viability Reduces CPE->Viability Opposite of

Caption: Logical flow of a cytopathic effect (CPE) reduction assay.

Conclusion

This compound is a highly potent, pan-coronavirus 3CL protease inhibitor with a favorable preclinical profile. Its mechanism as a reversible covalent inhibitor targeting the essential Cys145-His41 catalytic dyad provides a strong basis for its broad-spectrum antiviral activity. The quantitative data presented in this guide, derived from robust biochemical and cellular assays, underscore its potential as a therapeutic candidate for the treatment of COVID-19 and other coronavirus-related diseases. Further clinical evaluation is ongoing to establish its safety and efficacy in humans.[1][2]

References

In Vitro Potency of ALG-097558: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of ALG-097558, a novel, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro). The data presented herein demonstrates its significant potential as a therapeutic agent against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants.

Executive Summary

This compound is a potent and selective inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[1][2][3] It exhibits powerful antiviral activity across a wide range of coronaviruses in various cell-based assays.[2][4] Notably, this compound maintains its potency against multiple SARS-CoV-2 variants and demonstrates superior activity compared to other 3CLpro inhibitors like nirmatrelvir in certain assays.[4][5][6] The compound's favorable preclinical profile suggests it can be administered without a pharmacokinetic enhancer like ritonavir.[1][7]

Quantitative In Vitro Potency Data

The in vitro potency of this compound has been evaluated through both biochemical and cell-based assays, yielding crucial metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

Biochemical Potency Against Viral Proteases

The inhibitory activity of this compound was directly assessed against purified viral proteases. The results highlight its high potency and selectivity for the SARS-CoV-2 3CLpro.

Target EnzymeParameterValue (nM)Comparator (Nirmatrelvir) (nM)
SARS-CoV-2 3CLproIC500.22 - 0.274.8
SARS-CoV-2 3CLproKi0.0743.3

Table 1: Biochemical potency of this compound against SARS-CoV-2 3CLpro. Data compiled from multiple sources.[1][2][3]

Cell-Based Antiviral Activity

The antiviral efficacy of this compound was determined in various cell lines infected with different coronaviruses. The compound demonstrated potent, broad-spectrum antiviral activity.

VirusVariant/StrainCell Line(s)EC50 (µM)
SARS-CoV-2WuhanVeroE6, A549-ACE2-TMPRSS20.007 - 0.013
SARS-CoV-2Omicron (BA.2, BA.5, BQ.1, XBB1.5)Not specified0.007 - 0.040
SARS-CoV-1Not specifiedNot specified0.022
MERS-CoVNot specifiedNot specified0.005
Human α-CoVs229E, NL63Huh-7, Not specified0.017 - 0.040
Human β-CoVsOC43, HKU-1HeLa, Not specified0.008 - 0.040
Feline CoVNot specifiedNot specified0.007 - 0.040

Table 2: Pan-coronavirus activity of this compound in cellular assays. Data compiled from multiple sources.[1][2]

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments cited in this guide.

3CL Protease (3CLpro) Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the 3CL protease.

Objective: To determine the IC50 value of this compound against 3CLpro.

Materials:

  • Recombinant 3CL protease

  • Fluorogenic peptide substrate specific for 3CLpro

  • Assay buffer

  • Test compound (this compound) and controls

  • Microplate reader

Protocol:

  • Enzyme Preparation: A solution of recombinant 3CL protease is prepared in the assay buffer to a specified concentration.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Reaction Initiation: The 3CL protease solution is pre-incubated with the various concentrations of this compound for a defined period at room temperature.

  • Substrate Addition: The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The fluorescence intensity is measured kinetically over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction for each compound concentration is compared to the control (enzyme without inhibitor). The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Solution Enzyme Solution Pre-incubation Pre-incubation Enzyme Solution->Pre-incubation Compound Dilutions Compound Dilutions Compound Dilutions->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

3CL Protease Enzymatic Assay Workflow.
Antiviral Cell-Based Assay (Cytopathic Effect - CPE Reduction Assay)

This assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Objective: To determine the EC50 value of this compound against a specific coronavirus.

Materials:

  • Susceptible host cell line (e.g., VeroE6, A549-ACE2-TMPRSS2)

  • Coronavirus stock

  • Cell culture medium

  • Test compound (this compound) and controls

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding: Host cells are seeded into 96-well plates and incubated overnight to form a monolayer.

  • Compound Addition: A serial dilution of this compound is added to the cells.

  • Viral Infection: The cells are then infected with the coronavirus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).

  • Cell Viability Measurement: A cell viability reagent is added to each well, which measures the number of viable cells (e.g., by quantifying ATP).

  • Signal Detection: The luminescence or fluorescence signal is read using a microplate reader.

  • Data Analysis: The signal from compound-treated, infected cells is compared to untreated, infected cells (0% protection) and uninfected cells (100% protection). The EC50 value is calculated from the dose-response curve.

G Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Viral Infection Viral Infection Compound Addition->Viral Infection Incubation Incubation Viral Infection->Incubation Viability Measurement Viability Measurement Incubation->Viability Measurement EC50 Calculation EC50 Calculation Viability Measurement->EC50 Calculation

Antiviral Cell-Based Assay Workflow.

Mechanism of Action: Inhibition of Viral Replication

This compound targets the coronavirus 3CL protease, a critical enzyme in the viral life cycle. Following entry into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex (RTC). By inhibiting the 3CL protease, this compound prevents the processing of these polyproteins, thereby halting viral replication.

G Viral Entry Viral Entry RNA Release RNA Release Viral Entry->RNA Release Translation to Polyproteins Translation to Polyproteins RNA Release->Translation to Polyproteins Polyprotein Processing (3CLpro) Polyprotein Processing (3CLpro) Translation to Polyproteins->Polyprotein Processing (3CLpro) Viral Replication Complex Formation Viral Replication Complex Formation Polyprotein Processing (3CLpro)->Viral Replication Complex Formation Viral Replication Viral Replication Viral Replication Complex Formation->Viral Replication Assembly & Release Assembly & Release Viral Replication->Assembly & Release This compound This compound This compound->Polyprotein Processing (3CLpro) Inhibits

Coronavirus Replication Cycle and Point of Inhibition.

References

ALG-097558: A Technical Overview of a Novel Pan-Coronavirus Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is a novel, orally bioavailable, pan-coronavirus 3-chymotrypsin-like protease (3CLpro) inhibitor developed by Aligos Therapeutics in collaboration with KU Leuven.[1][2] It is designed for the treatment and prevention of COVID-19 and shows potent activity against a broad spectrum of coronaviruses.[1][3] A key advantage of this compound is its projected efficacy in humans without the need for ritonavir boosting, potentially simplifying treatment regimens and reducing drug-drug interactions.[3] Preclinical data demonstrate superior potency compared to other 3CLpro inhibitors, including nirmatrelvir, against multiple SARS-CoV-2 variants and other coronaviruses.[1][2] The compound has advanced into Phase 1 clinical trials.[4]

Mechanism of Action

This compound is a reversible covalent inhibitor of the viral 3CLpro, a cysteine protease essential for the replication of coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting this enzyme, this compound blocks the viral life cycle. The target site for this inhibitor is highly conserved across various coronaviruses, which contributes to its broad-spectrum activity.[1][3]

cluster_host_cell Host Cell cluster_virus_replication Coronavirus Replication Cycle Virus_Entry Virus Entry and Uncoating Viral_RNA Viral RNA Virus_Entry->Viral_RNA Polyprotein_Synthesis Polyprotein Synthesis Viral_RNA->Polyprotein_Synthesis Polyproteins Viral Polyproteins Polyprotein_Synthesis->Polyproteins 3CLpro 3CL Protease (3CLpro) Polyproteins->3CLpro Cleavage by Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Replication_Complex Replication/ Transcription Complex Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions ALG_097558 This compound ALG_097558->3CLpro Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data

The antiviral activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Activity of this compound against SARS-CoV-2 3CLpro
ParameterValue (nM)Source
IC500.22[5]
IC500.27[6]
Ki0.074[6]
Table 2: In Vitro Cell-Based Antiviral Activity of this compound
VirusVariant/StrainCell LineEC50 (µM)Source
SARS-CoV-2Circulating VariantsVarious0.007 - 0.013[6]
SARS-CoV-2Omicron Subvariants (BA.2, BA.5, BQ.1, XBB1.5)Various0.007 - 0.04[7]
SARS-CoV-1Not SpecifiedVarious0.022[6]
MERS-CoVNot SpecifiedVarious0.005[6]
Human α-CoV229EHuh-70.017[8]
Human β-CoVOC43HeLa0.008[8]
Table 3: Comparative In Vitro Potency of this compound
ComparisonFold-ImprovementSource
vs. Nirmatrelvir (SARS-CoV-2 variants)9 to 20-fold more active[1][2]
vs. Nirmatrelvir (Omicron variant)10-fold more active[2][3]
vs. Nirmatrelvir (Omicron subvariants)3 to 9-fold more potent[7]

Experimental Protocols

The following are representative methodologies for the key experiments cited.

3CLpro Enzymatic Assay (Representative Protocol)

A fluorogenic substrate-based assay is a common method to determine the enzymatic activity of 3CLpro and the inhibitory potential of compounds like this compound.

  • Reagents and Materials : Recombinant SARS-CoV-2 3CLpro, fluorogenic peptide substrate, assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3), test compound (this compound), and a suitable protease inhibitor as a positive control.

  • Procedure :

    • The test compound is serially diluted in DMSO and added to a 384-well plate.

    • Recombinant 3CLpro enzyme is added to each well and incubated with the compound for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis : The rate of substrate cleavage is determined, and the percent inhibition for each compound concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Representative Protocol)

Cell-based assays are used to determine the efficacy of an antiviral compound in a cellular context.

  • Cell Lines : Various cell lines susceptible to coronavirus infection are used, such as VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7.[8]

  • Procedure :

    • Cells are seeded in 96-well plates and incubated overnight.

    • The test compound is serially diluted and added to the cells.

    • The cells are then infected with a specific coronavirus at a predetermined multiplicity of infection (MOI).

    • The plates are incubated for a period of time (e.g., 2-4 days) to allow for viral replication.

  • Endpoint Measurement : The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effect (CPE), viral RNA levels (qRT-PCR), or through the use of reporter viruses (e.g., luciferase or GFP-expressing viruses).

  • Data Analysis : The EC50 (50% effective concentration) is calculated from the dose-response curve. A parallel assay without virus infection is run to determine the CC50 (50% cytotoxic concentration), which allows for the calculation of the selectivity index (SI = CC50/EC50).

Syrian Hamster SARS-CoV-2 Infection Model (Representative Protocol)

The Syrian hamster is a well-established animal model for studying SARS-CoV-2 infection and for evaluating the in vivo efficacy of antiviral therapeutics.

  • Animal Model : Male or female Syrian hamsters.

  • Procedure :

    • Animals are intranasally inoculated with a specific strain of SARS-CoV-2.

    • Treatment with the test compound (this compound) is initiated, typically via oral gavage, at various doses and schedules (e.g., twice daily).

    • Animals are monitored daily for clinical signs of disease, such as weight loss and changes in body temperature.

    • At specific time points post-infection, animals are euthanized, and tissues (e.g., lungs, turbinates) are collected.

  • Analysis :

    • Viral load in the tissues is quantified by qRT-PCR and/or plaque assay.

    • Lung tissue can be analyzed for histopathological changes to assess the extent of pneumonia and inflammation.

  • Outcome : The efficacy of the compound is determined by its ability to reduce viral replication, alleviate clinical symptoms, and improve pathological outcomes in the treated animals compared to a vehicle control group.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay 3CLpro Enzymatic Assay IC50_Ki Determine IC50 & Ki Enzymatic_Assay->IC50_Ki Cell_Based_Assay Cell-Based Antiviral Assay EC50_CC50 Determine EC50 & CC50 Cell_Based_Assay->EC50_CC50 Animal_Model Syrian Hamster Infection Model IC50_Ki->Animal_Model Promising Candidate EC50_CC50->Animal_Model Treatment Oral Administration of this compound Animal_Model->Treatment Analysis Viral Load & Pathology Analysis Treatment->Analysis Efficacy Determine In Vivo Efficacy Analysis->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising pan-coronavirus 3CLpro inhibitor with potent in vitro and in vivo activity. Its broad spectrum of activity, high potency, and the lack of a requirement for a pharmacokinetic booster make it a strong candidate for further development as a treatment for COVID-19 and potentially for future coronavirus outbreaks. The data gathered to date supports its continued clinical evaluation.

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of ALG-097558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALG-097558 is an orally bioavailable, pan-coronavirus 3C-like (3CL) protease inhibitor that has been developed as a potential treatment for COVID-19. A significant advantage of this compound is its pharmacokinetic profile, which supports twice-daily oral administration without the need for a pharmacokinetic enhancer like ritonavir. Clinical and preclinical data indicate that the compound is well-tolerated and demonstrates potent antiviral activity. This guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the mechanism of action of this compound.

Mechanism of Action

This compound is a potent inhibitor of the main protease (Mpro), also known as the 3CL protease, of coronaviruses. This enzyme is essential for the replication of the virus as it is responsible for cleaving the viral polyproteins into functional proteins. By inhibiting this protease, this compound effectively blocks viral replication. Its broad-spectrum activity targets a range of coronaviruses, making it a candidate for both current and potential future coronavirus outbreaks.

cluster_virus Coronavirus Replication Cycle cluster_drug_action This compound Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CL Protease (Mpro) 3CL Protease (Mpro) Polyprotein->3CL Protease (Mpro) Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease (Mpro)->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication New Virions New Virions Viral Replication->New Virions This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->3CL Protease (Mpro)

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Profile

Publicly available information on the specific quantitative pharmacokinetic parameters of this compound is limited. However, press releases and presentations from Aligos Therapeutics have provided a qualitative summary of its favorable profile.

Preclinical Pharmacokinetics (Syrian Hamster Model)

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in hamsters are not publicly available, efficacy studies have been conducted. In a SARS-CoV-2 hamster infection model, oral administration of this compound resulted in a significant reduction of viral load.[1]

Table 1: Preclinical Efficacy Dosing in Syrian Hamsters

Dose Level (mg/kg)Efficacy Outcome
2.5Significant decrease in viral RNA and virus titers in lung tissue.[1]
8.3Significant decrease in viral RNA and virus titers in lung tissue.[1]
25Significant decrease in viral RNA and virus titers in lung tissue.[1]
Clinical Pharmacokinetics (Healthy Volunteers)

A Phase 1 clinical trial (NCT05840952) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2]

Key qualitative findings from the Phase 1 study include:

  • Safety and Tolerability: this compound was well-tolerated in single doses up to 2000 mg and in multiple doses of up to 800 mg administered every 12 hours for 7 days.[3]

  • Dosing Regimen: The pharmacokinetic profile supports a twice-daily (Q12) dosing regimen.[3]

  • Ritonavir-Free: The drug does not require co-administration with ritonavir, a common pharmacokinetic booster for other protease inhibitors.[3]

  • Food Effect: There is no significant food effect on the absorption of this compound.[3]

Detailed quantitative data from this study, including Cmax, Tmax, AUC, and half-life for each dose cohort, have been presented at scientific conferences but are not yet publicly available in peer-reviewed publications.

Table 2: Human Phase 1 Study Dosing Regimens

Study PhaseDoseDosing Schedule
Single Ascending Dose (SAD)Up to 2000 mgSingle dose[3]
Multiple Ascending Dose (MAD)Up to 800 mgEvery 12 hours for 7 days[3]

Experimental Protocols

Preclinical Hamster Infection Model

A standardized Syrian hamster model of SARS-CoV-2 infection is widely used to evaluate the efficacy of antiviral candidates. While the specific protocol for this compound studies is not detailed in the public domain, a general methodology is as follows:

  • Animal Model: Male Syrian hamsters are used.

  • Virus Inoculation: Hamsters are intranasally inoculated with a specific strain of SARS-CoV-2.

  • Drug Administration: this compound is administered orally at various dose levels, typically starting at a predefined time point post-infection.

  • Efficacy Assessment: At selected time points, animals are euthanized, and lung tissue is collected to measure viral load (e.g., via RT-qPCR for viral RNA and plaque assay for infectious virus). Histopathological analysis of lung tissue is also performed to assess disease severity.

Phase 1 Clinical Trial (NCT05840952)

The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial in healthy volunteers.

cluster_trial_flow This compound Phase 1 Clinical Trial Workflow (NCT05840952) cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) cluster_other Additional Studies Screening Screening Randomization Randomization Screening->Randomization SAD Cohorts Single Doses (up to 2000 mg) Randomization->SAD Cohorts Part 1 MAD Cohorts Multiple Doses (up to 800 mg Q12 for 7 days) Randomization->MAD Cohorts Part 2 Food Effect Study Food Effect Study Randomization->Food Effect Study Part 3 Drug-Drug Interaction Study Drug-Drug Interaction Study Randomization->Drug-Drug Interaction Study Part 4 Follow-up Follow-up SAD Cohorts->Follow-up MAD Cohorts->Follow-up Food Effect Study->Follow-up Drug-Drug Interaction Study->Follow-up

Figure 2: High-level workflow of the this compound Phase 1 clinical trial.
  • Study Population: Healthy adult volunteers.

  • Single Ascending Dose (SAD): Participants received a single oral dose of this compound or a placebo. Blood samples were collected at multiple time points to determine the pharmacokinetic profile.

  • Multiple Ascending Dose (MAD): Participants received multiple oral doses of this compound or a placebo over a set period (e.g., 7 days). Blood samples were collected to assess steady-state pharmacokinetics.

  • Food Effect Assessment: The impact of a high-fat meal on the absorption and pharmacokinetics of this compound was evaluated.

  • Drug-Drug Interaction (DDI) Assessment: The potential for interactions with other medications was investigated.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predetermined time points after drug administration. Plasma concentrations of this compound were measured using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life), were calculated using non-compartmental analysis.

Oral Bioavailability

While a specific percentage for the oral bioavailability of this compound has not been publicly disclosed, the preclinical and clinical data strongly suggest good oral absorption. The observed efficacy in the hamster model with oral administration and the pharmacokinetic profile in humans supporting twice-daily dosing without a booster indicate that a therapeutically effective concentration is achieved in the systemic circulation after oral intake.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its mechanism of action as a pan-coronavirus 3CL protease inhibitor, combined with a favorable pharmacokinetic profile that allows for simple, twice-daily oral dosing without the need for ritonavir boosting or food restrictions, positions it as a potentially valuable therapeutic option. Further publication of detailed quantitative pharmacokinetic data from the completed Phase 1 study will provide a more complete understanding of its clinical pharmacology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ALG-097558, a Pan-Coronavirus 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the viral main protease (Mpro) or 3C-like protease (3CLpro).[1][2][3][4] This enzyme is essential for the replication of coronaviruses, including SARS-CoV-2, by processing viral polyproteins.[1][2][4] this compound acts as a reversible covalent inhibitor of 3CLpro.[1][4] Its broad-spectrum activity and favorable pharmacokinetic profile, which does not necessitate a pharmacokinetic enhancer like ritonavir, position it as a promising candidate for the treatment of COVID-19 and potential future coronavirus outbreaks.[2][3][5][6] These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity using enzymatic and cell-based assays.

Data Presentation

Table 1: Enzymatic Inhibition of 3CL Protease by this compound
Target EnzymeInhibitorIC50 (nM)K_i_ (nM)Assay Type
SARS-CoV-2 3CLproThis compound0.22 - 0.270.074Fluorogenic Substrate Assay

Data compiled from multiple preclinical studies.[3][7]

Table 2: Antiviral Activity of this compound in Cell-Based Assays
VirusVariantCell LineEC50 (µM)
SARS-CoV-2WuhanVeroE6-eGFP/Vero760.007 - 0.013
SARS-CoV-2Delta (B.1.617.2)VeroE6-eGFP/Vero760.013
SARS-CoV-2Omicron (B.1.1.529)VeroE6-eGFP/Vero760.008
SARS-CoV-2Omicron (BA.2)VeroE6-eGFP/Vero760.007
SARS-CoV-2Omicron (BA.5)VeroE6-eGFP/Vero760.013
SARS-CoV-1Vietnam IsolateVeroE6-eGFP/Vero760.022
MERS-CoVEMCVeroE6-eGFP/Vero760.005
Human CoronavirusOC43HeLa0.008
Human Coronavirus229EHuh-70.017

EC50 values represent the concentration required to inhibit viral replication by 50%.[3][8] No significant cytotoxicity was observed for this compound at concentrations up to 100 µM.[8]

Signaling Pathway and Mechanism of Action

This compound targets the 3CL protease of coronaviruses, a key enzyme in the viral replication cycle. Following the translation of the viral RNA into two large polyproteins (pp1a and pp1ab), the 3CL protease is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps). These nsps are essential for forming the viral replication and transcription complex. By inhibiting the 3CL protease, this compound prevents the processing of the polyproteins, thereby halting viral replication.

Coronavirus_Replication_Inhibition Viral_Entry Viral Entry Viral_RNA Viral RNA Translation Viral_Entry->Viral_RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins 3CLpro 3CL Protease (Mpro) Polyproteins->3CLpro processed by NSPs Non-Structural Proteins (nsps) 3CLpro->NSPs releases RTC Replication/ Transcription Complex NSPs->RTC form Replication Viral RNA Replication RTC->Replication Assembly Virion Assembly & Release Replication->Assembly ALG097558 This compound ALG097558->3CLpro inhibits

Mechanism of Action of this compound.

Experimental Protocols

3CL Protease (3CLpro) Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Enzymatic_Assay_Workflow Reagents Prepare Reagents: - 3CLpro Enzyme - Fluorogenic Substrate - Assay Buffer - this compound Dilutions Preincubation Pre-incubate 3CLpro with This compound Reagents->Preincubation Reaction_Initiation Initiate Reaction with Substrate Preincubation->Reaction_Initiation Measurement Measure Fluorescence (Kinetic Read) Reaction_Initiation->Measurement Analysis Calculate IC50 Measurement->Analysis

Workflow for the 3CLpro Enzymatic Inhibition Assay.

Materials:

  • Recombinant SARS-CoV-2 3CL protease

  • Fluorogenic 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the recombinant 3CL protease in the assay buffer to a final concentration of approximately 50 nM.

  • Assay Plate Setup:

    • Add 10 µL of the diluted this compound or control (assay buffer with DMSO for positive control, or a known inhibitor for inhibitor control) to the wells of the 96-well plate.

    • Add 80 µL of the diluted 3CL protease to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the fluorogenic substrate in the assay buffer to a final concentration of 20 µM. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., λ_excitation_ = 340 nm, λ_emission_ = 490 nm) every minute for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (v) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the positive control (enzyme with DMSO only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Antiviral Cell-Based Assay (Cytopathic Effect Reduction)

This protocol outlines a method to evaluate the antiviral efficacy of this compound against SARS-CoV-2 in a cell-based assay by measuring the reduction of the viral-induced cytopathic effect (CPE).

Cell_Based_Assay_Workflow Cell_Seeding Seed Vero E6 cells in 96-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with SARS-CoV-2 (low MOI) Compound_Addition->Virus_Infection Incubation Incubate for 72 hours Virus_Infection->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) and Cell Viability (e.g., Neutral Red) Incubation->CPE_Assessment Analysis Calculate EC50 and CC50 CPE_Assessment->Analysis

Workflow for the Antiviral Cell-Based Assay.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 isolate

  • This compound

  • Neutral Red solution

  • 96-well clear microplates

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4^ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO_2_ incubator to allow for cell attachment.

  • Compound Preparation and Addition: The following day, prepare serial dilutions of this compound in DMEM with 2% FBS. Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (virus control).

  • Virus Infection: In a BSL-3 laboratory, infect the cells by adding a predetermined amount of SARS-CoV-2 (e.g., a multiplicity of infection (MOI) of 0.01) to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 3 days (72 hours) at 37°C in a 5% CO_2_ incubator, or until significant CPE is observed in the virus control wells.

  • Cell Viability Assessment (Neutral Red Assay):

    • After incubation, remove the medium and add 100 µL of Neutral Red solution (50 µg/mL in DMEM) to each well.

    • Incubate for 2 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells with Phosphate Buffered Saline (PBS).

    • Add 150 µL of a destaining solution (50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • Plot the percentage of protection against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression.

    • A parallel cytotoxicity assay should be performed under the same conditions but without the virus to determine the 50% cytotoxic concentration (CC50).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The enzymatic assay allows for the direct assessment of the compound's inhibitory potency against the 3CL protease, while the cell-based assay provides a measure of its antiviral efficacy in a more biologically relevant context. Consistent and reproducible data generated using these methods are crucial for the continued development of this compound as a potential therapeutic for coronavirus infections.

References

Application Notes and Protocols: ALG-097558 Cell-Based Assay for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), an essential enzyme for viral replication.[1][2][3] By inhibiting 3CLpro, this compound blocks the processing of viral polyproteins, thereby halting the viral life cycle.[3][4] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its evaluation in cell-based assays against SARS-CoV-2.

Data Presentation

The antiviral activity of this compound has been demonstrated in both enzymatic and various cell-based assays against a wide range of coronaviruses, including multiple SARS-CoV-2 variants.

Table 1: Enzymatic and Cell-Based Activity of this compound against SARS-CoV-2 and other Coronaviruses.

Target/VirusAssay TypeMetricValueReference
SARS-CoV-2 3CLpro (Wuhan)EnzymaticIC500.22 nM[1]
SARS-CoV-2 3CLproEnzymaticIC500.27 nM[2]
SARS-CoV-2 (various variants)Cell-BasedEC507 - 40 nM[1]
SARS-CoV-2 Omicron subvariants (BA.2, BA.5, BQ.1, XBB1.5)Cell-BasedEC507 - 13 nM[1][2]
SARS-CoV-1Cell-BasedEC5022 nM[2]
MERS-CoVCell-BasedEC505 nM[2]
Human α-CoV 229ECell-BasedEC5017 nM[5]
Human β-CoV OC43Cell-BasedEC508 nM[5]

Table 2: Comparative Cell-Based Antiviral Activity of this compound and Nirmatrelvir against SARS-CoV-2 Omicron Subvariants.

Virus VariantThis compound EC50 (nM)Nirmatrelvir EC50 (nM)Fold ImprovementReference
Omicron BA.2745~6.4x[5]
Omicron BA.51389~6.8x[5]

Signaling Pathway

This compound acts by inhibiting the SARS-CoV-2 main protease, 3CLpro (also known as Mpro). This enzyme is critical for the cleavage of the viral polyproteins pp1a and pp1ab into individual non-structural proteins (NSPs) that are essential for viral replication and transcription. By blocking this proteolytic activity, this compound prevents the formation of the viral replication-transcription complex.

SARS_CoV_2_3CLpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Mechanism of Action Viral_RNA Viral ssRNA Genome Polyprotein Polyproteins (pp1a/pp1ab) Viral_RNA->Polyprotein Translation NSPs Functional Non-Structural Proteins (NSPs) Polyprotein->NSPs Cleavage by 3CLpro 3CLpro 3CL Protease (Mpro/nsp5) RTC Replication/Transcription Complex (RTC) NSPs->RTC Replication Viral RNA Replication & Transcription RTC->Replication Progeny Progeny Virions Replication->Progeny ALG_097558 This compound ALG_097558->3CLpro Inhibition Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution (BSL-3) cluster_readout Data Acquisition & Analysis Plate_Cells Plate Host Cells (e.g., Vero E6) in 96/384-well plates Add_Compound Add Compound Dilutions to Cells Plate_Cells->Add_Compound Prepare_Compounds Prepare Serial Dilutions of This compound Prepare_Compounds->Add_Compound Add_Virus Infect Cells with SARS-CoV-2 (Defined MOI) Add_Compound->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Measure_Viability Measure Cell Viability (CPE Assay) or Fix & Stain (Plaque Assay) Incubate->Measure_Viability Acquire_Data Read Plates (Luminometer) or Count Plaques Measure_Viability->Acquire_Data Data_Analysis Calculate % Inhibition and Determine EC50/IC50 Acquire_Data->Data_Analysis

References

Application Notes and Protocols for ALG-097558 in VeroE6 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the highly conserved 3C-like (3CL) protease (also known as the main protease, Mpro), an enzyme essential for viral replication.[1][2][3][4] Its broad-spectrum activity against various coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV-1, and MERS-CoV, makes it a promising candidate for antiviral therapy.[1][4] VeroE6 cells, a kidney epithelial cell line from the African green monkey, are a widely used and established in vitro model for the study of coronaviruses due to their high susceptibility to infection. These application notes provide detailed protocols for the use of this compound in VeroE6 cell culture for antiviral and cytotoxicity assessment.

Mechanism of Action

This compound functions by inhibiting the viral 3CL protease. This enzyme is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps) that are crucial for the formation of the viral replication and transcription complex (RTC). By blocking this proteolytic processing, this compound effectively halts viral replication.

cluster_cell VeroE6 Host Cell Virus_Entry Virus Entry & Uncoating Translation Translation of Viral RNA Virus_Entry->Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Translation->Polyprotein 3CL_Protease 3CL Protease (Target of this compound) Polyprotein->3CL_Protease RTC_Formation Replication/ Transcription Complex (RTC) Formation 3CL_Protease->RTC_Formation Cleavage Replication Viral RNA Replication RTC_Formation->Replication Assembly Virion Assembly & Release Replication->Assembly ALG_097558 This compound ALG_097558->3CL_Protease Inhibition

Caption: Mechanism of action of this compound in a host cell.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
VirusVariant/IsolateCell LineEC50 (µM)
SARS-CoV-2 Circulating VariantsCellular Assays0.007 - 0.013
SARS-CoV-1 Not SpecifiedCellular Assays0.022
MERS-CoV Not SpecifiedCellular Assays0.005

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data sourced from cellular assays.[1]

Table 2: Cytotoxicity and Selectivity Index of this compound
CompoundCell LineCC50 (µM)Selectivity Index (SI)
This compound Not Specified>100>7692 - >14285

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. No cytotoxicity was detected for this compound at concentrations up to 100 µM.[5] The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: VeroE6 (ATCC® CRL-1586™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay (Viral Yield Reduction)

This protocol determines the concentration of this compound required to inhibit viral replication.

A 1. Seed VeroE6 cells in 96-well plates and incubate overnight (37°C, 5% CO2) B 2. Prepare serial dilutions of this compound in assay medium A->B C 3. Add compound dilutions to cells (including a no-drug virus control) B->C D 4. Infect cells with SARS-CoV-2 at a specified MOI (e.g., 0.05) C->D E 5. Incubate for 48-72 hours D->E F 6. Quantify viral yield (e.g., qRT-PCR of viral RNA or plaque assay) E->F G 7. Calculate EC50 value using non-linear regression F->G

Caption: Workflow for the antiviral activity assay.

Materials:

  • VeroE6 cells

  • Growth Medium and Assay Medium (DMEM with 2% FBS)

  • SARS-CoV-2 virus stock

  • This compound

  • 96-well cell culture plates

  • P-glycoprotein (Pgp) inhibitor (e.g., CP-100356), as VeroE6 cells express high levels of this efflux pump.[5][6]

Procedure:

  • Seed VeroE6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • On the day of the experiment, prepare serial dilutions of this compound in assay medium. It is recommended to include a final concentration of a Pgp inhibitor (e.g., 2 µM CP-100356) in the assay medium to ensure intracellular accumulation of the compound.[5][6]

  • Remove the growth medium from the cells and add the compound dilutions. Include wells with virus but no compound (virus control) and cells with no virus or compound (cell control).

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • After incubation, quantify the viral yield from the supernatant using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA or a plaque assay to determine infectious virus titers.

  • Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control.

  • Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to VeroE6 cells.

A 1. Seed VeroE6 cells in 96-well plates and incubate overnight B 2. Prepare serial dilutions of this compound in assay medium A->B C 3. Add compound dilutions to cells (include a no-compound cell control) B->C D 4. Incubate for the same duration as the antiviral assay (48-72h) C->D E 5. Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) D->E F 6. Incubate and measure the signal (absorbance or luminescence) E->F G 7. Calculate CC50 value using non-linear regression F->G

Caption: Workflow for the cytotoxicity assay.

Materials:

  • VeroE6 cells

  • Growth Medium and Assay Medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

  • Seed VeroE6 cells in 96-well plates as described for the antiviral assay.

  • Prepare serial dilutions of this compound in assay medium.

  • Add the compound dilutions to the cells. Include wells with cells and medium only as a control for 100% viability.

  • Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value by fitting the dose-response curve using non-linear regression analysis.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

SI Selectivity Index (SI) CC50 CC50 (Cytotoxicity) CC50->SI EC50 EC50 (Efficacy) EC50->SI

Caption: Calculation of the Selectivity Index (SI).

A higher SI value indicates a more favorable therapeutic window, as it signifies that the compound is effective against the virus at concentrations much lower than those at which it is toxic to host cells.

Formula: SI = CC50 / EC50

Conclusion

This compound demonstrates potent antiviral activity against a broad range of coronaviruses with a favorable safety profile in preclinical studies. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the efficacy and cytotoxicity of this compound in the widely used VeroE6 cell line, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols: ALG-097558 in A549-ACE2-TMPRSS2 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally available pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the antiviral activity and cytotoxicity of this compound using the A549-ACE2-TMPRSS2 cell line. This engineered human lung carcinoma cell line is a valuable in vitro model for studying SARS-CoV-2 and other coronaviruses as it stably overexpresses human angiotensin-converting enzyme 2 (ACE2) and transmembrane protease serine 2 (TMPRSS2), key host factors for viral entry.[5][6][7][8] The protocols outlined below are intended to guide researchers in the consistent and reproducible assessment of this compound and other potential antiviral compounds.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against a panel of coronaviruses. The half-maximal effective concentration (EC50) values were determined in various cell lines, including A549-ACE2-TMPRSS2.

Virus Variant/StrainCell LineEC50 (µM)Reference
SARS-CoV-2 (B.1.1.529 - Omicron)A549-ACE2-TMPRSS20.069[9]
SARS-CoV-2 (BA.2)A549-ACE2-TMPRSS20.045[9]
SARS-CoV-2 (BA.5)A549-ACE2-TMPRSS20.089[9]
SARS-CoV-1 (Isolate Vietnam)A549-ACE2-TMPRSS20.148[9]
MERS-CoV (EMC)Huh-70.025[9]
Human-CoV OC43HeLa0.047[9]
Human-CoV 229EHuh-70.502[9]

Note: The A549-ACE2-TMPRSS2 cell line was utilized for specific SARS-CoV-2 and SARS-CoV-1 variants as indicated.

Comparative Antiviral Potency

This compound has demonstrated superior potency when compared to nirmatrelvir, the active component of Paxlovid. Against the Omicron variant, this compound showed a 10-fold improvement in cell-based potency.[10] Depending on the specific SARS-CoV-2 variant, this compound is reported to be 9 to 20 times more active than nirmatrelvir in cell-based assays.[10]

Cytotoxicity Profile

No significant cytotoxicity was observed for this compound at concentrations up to 100 µM in the cell lines tested.[9]

Experimental Protocols

A549-ACE2-TMPRSS2 Cell Culture

Objective: To maintain and propagate the A549-ACE2-TMPRSS2 cell line for use in antiviral and cytotoxicity assays.

Materials:

  • A549-ACE2-TMPRSS2 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Puromycin (for selection, concentration to be determined based on cell line provider's recommendation)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture A549-ACE2-TMPRSS2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain selection pressure by including the appropriate concentration of puromycin in the culture medium.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

  • Resuspend the detached cells in fresh medium and seed them into new culture vessels at the desired density.

Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in A549-ACE2-TMPRSS2 cells.

Materials:

  • A549-ACE2-TMPRSS2 cells

  • Complete cell culture medium

  • SARS-CoV-2 virus stock of known titer

  • This compound compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Protocol:

  • Seed A549-ACE2-TMPRSS2 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cell plates and add the diluted compound.

  • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1. Include uninfected and virus-only controls.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

  • Determine the EC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in A549-ACE2-TMPRSS2 cells.

Materials:

  • A549-ACE2-TMPRSS2 cells

  • Complete cell culture medium

  • This compound compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or SRB)

  • Plate reader

Protocol:

  • Seed A549-ACE2-TMPRSS2 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cell plates and add the diluted compound. Include untreated cell controls.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Measure cell viability using a suitable reagent (e.g., MTT assay) according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control.

  • Determine the CC50 value by fitting the dose-response curve.

Visualizations

Signaling Pathway: Coronavirus Replication and Inhibition by this compound

Coronavirus_Replication_Inhibition cluster_cell Host Cell (A549-ACE2-TMPRSS2) Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins Viral_RNA_Release->Translation CLpro 3CLpro Translation->CLpro Proteolytic_Cleavage Proteolytic Cleavage Replication_Transcription_Complex Replication/Transcription Complex (RTC) Formation Proteolytic_Cleavage->Replication_Transcription_Complex RNA_Replication Viral RNA Replication Replication_Transcription_Complex->RNA_Replication Viral_Protein_Synthesis Viral Structural Protein Synthesis RNA_Replication->Viral_Protein_Synthesis Assembly Virion Assembly RNA_Replication->Assembly Viral_Protein_Synthesis->Assembly Release Virion Release Assembly->Release ALG097558 This compound ALG097558->CLpro inhibits CLpro->Proteolytic_Cleavage catalyzes Virus SARS-CoV-2 Virus->Viral_Entry ACE2 & TMPRSS2 mediated

Caption: Mechanism of this compound action in the coronavirus replication cycle.

Experimental Workflow: Antiviral and Cytotoxicity Assays

Experimental_Workflow cluster_assays cluster_antiviral_path cluster_cytotoxicity_path Start Start Seed_Cells Seed A549-ACE2-TMPRSS2 cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with This compound Dilutions Prepare_Compound->Treat_Cells Antiviral_Assay Antiviral Assay Cytotoxicity_Assay Cytotoxicity Assay Infect_Cells Infect with SARS-CoV-2 (MOI 0.1) Treat_Cells->Infect_Cells Antiviral_Assay->Infect_Cells No_Infection No Virus Addition Cytotoxicity_Assay->No_Infection Incubate_Assay Incubate for 48-72h Infect_Cells->Incubate_Assay No_Infection->Incubate_Assay Measure_Viability Measure Cell Viability (e.g., MTS, MTT) Incubate_Assay->Measure_Viability Data_Analysis Data Analysis Measure_Viability->Data_Analysis Calculate_EC50 Calculate EC50 Data_Analysis->Calculate_EC50 Calculate_CC50 Calculate CC50 Data_Analysis->Calculate_CC50

References

Application Notes and Protocols: ALG-097558 Hamster Model Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a preclinical hamster model study of ALG-097558, a potent, orally bioavailable, pan-coronavirus 3CL protease inhibitor. The data and methodologies presented are based on published preclinical research and are intended to guide the design and execution of similar in vivo efficacy studies.

Introduction

This compound is an investigational antiviral agent that targets the highly conserved main protease (3CLpro) of coronaviruses, an enzyme essential for viral replication.[1][2] Preclinical studies in the Syrian hamster model of SARS-CoV-2 infection have demonstrated the efficacy of this compound in reducing viral replication in the lungs and mitigating virus-induced pathology.[3][4] This document outlines the study design, experimental protocols, and key findings from these pivotal preclinical evaluations.

Mechanism of Action: 3CL Protease Inhibition

Coronaviruses, including SARS-CoV-2, rely on the 3CL protease to cleave viral polyproteins into functional proteins required for viral replication and assembly. This compound acts as a reversible covalent inhibitor of this enzyme, thereby blocking the viral life cycle.[1][2]

cluster_host_cell Host Cell cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein 3CL Protease 3CL Protease Polyprotein->3CL Protease Cleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virus Particles New Virus Particles Viral Replication & Assembly->New Virus Particles This compound This compound This compound->3CL Protease

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy Study in Syrian Hamsters

The Syrian golden hamster is a well-established model for SARS-CoV-2 infection as it recapitulates key aspects of human disease, including viral replication in the respiratory tract and associated lung pathology.[5][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the SARS-CoV-2 hamster model.

Table 1: In Vivo Efficacy of this compound Monotherapy

Treatment GroupDose (mg/kg, oral)Lung Viral Titer Reduction (log10 TCID50/g) vs. VehicleLung vRNA Reduction (log10 copies/g) vs. Vehicle
This compound2.5Significant ReductionSignificant Reduction
This compound8.3Significant ReductionSignificant Reduction
This compound25Significant ReductionSignificant Reduction

Data derived from qualitative descriptions in preclinical presentations.[3]

Table 2: In Vivo Efficacy of this compound in Combination with GS-441524

Treatment GroupDose (mg/kg, oral)Lung Viral Titer Reduction vs. Monotherapy
This compound (suboptimal dose)2.5-
GS-441524 (parent of remdesivir)50-
This compound + GS-4415242.5 + 50Greater reduction than either monotherapy

Data derived from qualitative descriptions in preclinical presentations.[3][7]

Experimental Protocols

Detailed methodologies for the key experiments in the this compound hamster model study are provided below.

Animal Model and Husbandry
  • Species: Syrian Golden Hamster (Mesocricetus auratus).

  • Age: 6-8 weeks.

  • Housing: Animals should be housed in appropriate containment facilities (e.g., ABSL-3 for SARS-CoV-2 studies) in individually ventilated cages.

  • Acclimatization: Allow for a minimum of 5-7 days of acclimatization before the start of the experiment.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

SARS-CoV-2 Infection Model

This protocol describes the establishment of a respiratory infection with SARS-CoV-2 in hamsters.

Anesthetize Hamster Anesthetize Hamster Intranasal Inoculation Intranasal Inoculation Anesthetize Hamster->Intranasal Inoculation Post-Infection Monitoring Post-Infection Monitoring Intranasal Inoculation->Post-Infection Monitoring Virus Stock\n(e.g., SARS-CoV-2 Delta) Virus Stock (e.g., SARS-CoV-2 Delta) Intranasal Inoculation->Virus Stock\n(e.g., SARS-CoV-2 Delta)

Figure 2: Hamster infection workflow.

  • Virus Strain: SARS-CoV-2 B.1.617.2 (Delta variant) is a relevant strain for these studies.[3]

  • Inoculum Preparation: Prepare a viral stock of known titer (e.g., TCID50/mL) in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM).

  • Anesthesia: Anesthetize the hamsters using a short-acting anesthetic (e.g., isoflurane inhalation) to ensure proper and safe inoculation.

  • Intranasal Inoculation:

    • Hold the anesthetized hamster in a supine position.

    • Pipette a total volume of 100 µL of the viral inoculum, delivering 50 µL into each nostril.

    • Maintain the hamster in a supine position for a brief period to allow for inhalation of the inoculum.

  • Post-Infection Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss, lethargy, and ruffled fur.

Drug Formulation and Administration

This compound is administered orally.

  • Formulation: The specific vehicle for this compound is not publicly disclosed. A common approach is to formulate the compound as a suspension or solution in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water. The formulation should be optimized for the specific compound properties.

  • Dosing:

    • Monotherapy: Prepare formulations to deliver doses of 2.5, 8.3, and 25 mg/kg.[3]

    • Combination Therapy: Prepare formulations for 2.5 mg/kg this compound and 50 mg/kg GS-441524.[7]

  • Oral Gavage Administration:

    • Gently restrain the hamster.

    • Measure the distance from the tip of the nose to the last rib to determine the correct gavage needle length.

    • Insert a ball-tipped gavage needle into the mouth and gently guide it down the esophagus into the stomach.

    • Administer the prepared drug formulation slowly.

    • Carefully remove the gavage needle.

  • Treatment Schedule: Initiate treatment 24 hours post-infection. The frequency of administration (e.g., once or twice daily) should be determined based on the pharmacokinetic profile of the drug.

Efficacy Endpoints and Sample Collection

The primary efficacy endpoints are the reduction of viral load in the lungs and improvement in lung pathology.

cluster_endpoints Efficacy Endpoints Viral Titer (TCID50) Viral Titer (TCID50) vRNA Quantification (RT-qPCR) vRNA Quantification (RT-qPCR) Lung Histopathology Lung Histopathology Euthanasia & Lung Collection Euthanasia & Lung Collection Euthanasia & Lung Collection->Viral Titer (TCID50) Euthanasia & Lung Collection->vRNA Quantification (RT-qPCR) Euthanasia & Lung Collection->Lung Histopathology

References

Application Notes and Protocols for Oral Administration of ALG-097558 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ALG-097558, a novel, orally bioavailable pan-coronavirus 3CL protease inhibitor. The information is based on publicly available data from studies conducted in animal models, primarily the Syrian hamster model of SARS-CoV-2 infection. The protocols provided are generalized based on these findings and standard virological research practices.

Introduction

This compound is a potent and selective inhibitor of the coronavirus 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[1][3] By targeting this highly conserved enzyme, this compound exhibits broad-spectrum activity against various coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV-1, and MERS-CoV.[2] A key advantage of this compound is its predicted efficacy in humans without the need for a pharmacokinetic booster like ritonavir, which is often associated with drug-drug interactions.[1][4] Preclinical studies in hamster models of SARS-CoV-2 have demonstrated significant antiviral efficacy following oral administration.[1]

Mechanism of Action: 3CL Protease Inhibition

The primary mechanism of action for this compound is the inhibition of the 3CL protease, a viral cysteine protease. This inhibition is achieved through a reversible covalent interaction with the active site of the enzyme.[1][3] By blocking the function of the 3CL protease, this compound prevents the processing of viral polyproteins into their functional non-structural proteins, thereby halting the viral replication cycle.

cluster_virus Coronavirus Replication Cycle Viral_Entry Viral Entry and Uncoating Viral_RNA Viral RNA Viral_Entry->Viral_RNA Polyprotein_Synthesis Translation to Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein_Synthesis 3CL_Protease 3CL Protease (Mpro) Polyprotein_Synthesis->3CL_Protease Cleavage by NSPs Functional Non-Structural Proteins (NSPs) 3CL_Protease->NSPs Replication_Complex Formation of Replication-Transcription Complex NSPs->Replication_Complex Viral_Assembly Viral Assembly and Release Replication_Complex->Viral_Assembly ALG_097558 This compound ALG_097558->3CL_Protease Inhibition

Figure 1. Signaling pathway of this compound action.

Preclinical Efficacy and Quantitative Data

In vitro and in vivo studies have demonstrated the potent antiviral activity of this compound.

In Vitro Potency and Selectivity

Biochemical and cellular assays have quantified the inhibitory activity of this compound against the SARS-CoV-2 3CL protease and its antiviral effect in cell cultures.

ParameterValueVirus/EnzymeNotes
IC50 0.27 nMSARS-CoV-2 3CLproHalf maximal inhibitory concentration in a biochemical assay.
Ki 0.074 nMSARS-CoV-2 3CLproInhibition constant, indicating high binding affinity.
EC50 0.007 - 0.013 µMCirculating SARS-CoV-2 VariantsEffective concentration in cellular assays.
EC50 0.022 µMSARS-CoV-1Demonstrates broad activity against other coronaviruses.
EC50 0.005 µMMERS-CoVShows potent activity against MERS-CoV.
In Vivo Efficacy in Syrian Hamster Model

Oral administration of this compound in Syrian hamsters infected with the Delta variant of SARS-CoV-2 resulted in a significant, dose-dependent reduction in viral load in the lungs.

Dose (mg/kg)Outcome
2.5 Significant decrease in lung vRNA and virus titers.
8.3 Significant decrease in lung vRNA and virus titers.
25 Significant decrease in lung vRNA and virus titers.
2.5 (in combination with GS-441524) Higher reduction in viral replication compared to monotherapy.

Experimental Protocols

The following are generalized protocols for the oral administration of this compound in a Syrian hamster model of SARS-CoV-2 infection, based on available data and standard practices.

Animal Model and Housing
  • Species: Syrian Hamster (Mesocricetus auratus).

  • Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility. Cages should be individually ventilated.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days before the start of the experiment.

SARS-CoV-2 Infection Model
  • Virus Strain: SARS-CoV-2 B.1.617.2 (Delta variant) or other relevant strains.

  • Infection Route: Intranasal inoculation.

  • Procedure:

    • Anesthetize the hamsters.

    • Administer the viral inoculum in a small volume (e.g., 50-100 µL) into the nostrils.

    • Monitor the animals for signs of infection, including weight loss and changes in behavior.

Oral Administration of this compound
  • Formulation: While the exact formulation for monotherapy is not publicly detailed, a solution suitable for oral gavage should be prepared. A potential vehicle could be 10% Tween 80 in a citrate buffer, though formulation development is key.

  • Dosing Regimen:

    • Therapeutic: Initiate dosing 24 hours post-infection.

    • Frequency: Twice daily (BID) is a potential regimen based on human pharmacokinetic projections.

    • Dose Levels: 2.5, 8.3, and 25 mg/kg have been shown to be effective.

  • Administration:

    • Administer the formulation via oral gavage using a suitable gavage needle.

    • The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg).

Experimental Workflow

Acclimatization Hamster Acclimatization (>= 7 days) Infection Intranasal SARS-CoV-2 Infection (Day 0) Acclimatization->Infection Treatment_Start Oral this compound Administration (Day 1) Infection->Treatment_Start Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Start->Monitoring Endpoint Euthanasia and Tissue Collection (e.g., Day 4 post-infection) Monitoring->Endpoint Analysis Analysis of Lung Tissue: - Viral Load (vRNA, Titer) - Histopathology Endpoint->Analysis

References

Determining the Potency of ALG-097558: Application Notes and Protocols for EC50 Determination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of ALG-097558, a potent, orally available pan-coronavirus inhibitor, in a cell culture setting. This compound targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), which is essential for viral replication.[1][2] By inhibiting this enzyme, this compound effectively halts the processing of viral polyproteins, thereby preventing the formation of a functional replication complex. This document will guide researchers through the necessary steps to accurately quantify the in vitro efficacy of this antiviral compound.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

Coronaviruses, including SARS-CoV-2, synthesize a large polyprotein that must be cleaved into individual functional proteins by viral proteases. The 3CL protease is responsible for the majority of these cleavage events. This compound acts as a reversible covalent inhibitor of the 3CL protease, effectively blocking its enzymatic activity.[2] This inhibition prevents the maturation of non-structural proteins required for viral replication, ultimately suppressing viral propagation.

cluster_virus Viral Replication Cycle cluster_drug_action Mechanism of this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins 3CL Protease (Mpro) Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions This compound This compound 3CL Protease\n(Mpro) 3CL Protease (Mpro) This compound->3CL Protease\n(Mpro) Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound against various coronaviruses in cell-based assays. These values highlight the potent and broad-spectrum activity of the compound.

VirusCell LineEC50 (µM)Reference
SARS-CoV-2 (circulating variants)Not specified0.007 - 0.013[3]
SARS-CoV-1Not specified0.022[3]
MERS-CoVNot specified0.005[3]
SARS-CoV-2 (Omicron subvariants)Not specified0.007 - 0.040[4]

Note: The specific cell lines used to derive these EC50 values were not detailed in the provided search results. The protocols below provide examples of commonly used and appropriate cell lines.

Experimental Protocols

Two standard methods for determining the EC50 of antiviral compounds are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage to host cells. The antiviral activity of this compound is quantified by its ability to protect cells from virus-induced death or morphological changes.

Materials:

  • Cell Line: Vero E6 or A549-ACE2 cells are commonly used for SARS-CoV-2 research.[5]

  • Virus: A well-characterized stock of the coronavirus of interest (e.g., SARS-CoV-2).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for Vero E6) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 96-well clear-bottom plates.

  • Cell Viability Reagent: Neutral red or CellTiter-Glo®.

  • Plate Reader: Spectrophotometer or luminometer.

Protocol:

  • Cell Seeding: Seed the 96-well plates with the chosen host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting concentration is 100 µM with 1:3 or 1:5 serial dilutions.[6] Include a "no-drug" control.

  • Infection:

    • For antiviral assessment, infect the cells with the virus at a multiplicity of infection (MOI) that results in approximately 80% CPE in the virus control wells within the desired incubation period.[7]

    • For cytotoxicity assessment, prepare a parallel plate with the same compound dilutions but without the addition of the virus.[8]

  • Treatment: Add the prepared this compound dilutions to the appropriate wells of both the infected and uninfected plates.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period determined by the virus replication cycle (typically 2-4 days for SARS-CoV-2).

  • Quantification of Cell Viability:

    • After the incubation period, assess cell viability in both plates using a suitable reagent (e.g., Neutral Red staining followed by spectrophotometric reading at 540 nm).[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (no virus, no compound).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (from the infected plate) and the 50% cytotoxic concentration (CC50) (from the uninfected plate).[7]

cluster_cytotoxicity Cytotoxicity Control Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Seed Cells in 96-well Plate->Prepare Serial Dilutions of this compound Infect Cells with Virus Infect Cells with Virus Prepare Serial Dilutions of this compound->Infect Cells with Virus Add Compound Dilutions Add Compound Dilutions Infect Cells with Virus->Add Compound Dilutions Incubate (2-4 days) Incubate (2-4 days) Add Compound Dilutions->Incubate (2-4 days) Assess Cell Viability Assess Cell Viability Incubate (2-4 days)->Assess Cell Viability Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Assess Cell Viability->Data Analysis (EC50 Calculation) End End Data Analysis (EC50 Calculation)->End Prepare Separate Plate (No Virus) Prepare Separate Plate (No Virus) Add Compound Dilutions (No Virus) Add Compound Dilutions (No Virus) Prepare Separate Plate (No Virus)->Add Compound Dilutions (No Virus) Incubate (2-4 days, No Virus) Incubate (2-4 days, No Virus) Add Compound Dilutions (No Virus)->Incubate (2-4 days, No Virus) Assess Cell Viability (No Virus) Assess Cell Viability (No Virus) Incubate (2-4 days, No Virus)->Assess Cell Viability (No Virus) Data Analysis (CC50 Calculation) Data Analysis (CC50 Calculation) Assess Cell Viability (No Virus)->Data Analysis (CC50 Calculation)

Caption: Workflow for CPE Inhibition Assay.

Plaque Reduction Assay

This assay is used for viruses that can form plaques (localized areas of cell death) in a cell monolayer. It quantifies the reduction in the number and size of plaques in the presence of the antiviral agent.

Materials:

  • Cell Line: A cell line that supports plaque formation (e.g., Vero E6 for SARS-CoV-2).

  • Virus: A plaque-forming unit (PFU) quantified virus stock.

  • Compound: this compound.

  • Culture Medium and Agarose Overlay: Culture medium mixed with low-melting-point agarose.

  • Assay Plates: 6-well or 12-well plates.

  • Fixative: 4% formaldehyde or methanol.

  • Stain: Crystal violet solution.

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 PFU).

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cell monolayer with culture medium containing the corresponding concentration of this compound and mixed with low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Plaque Visualization:

    • Fix the cells with formaldehyde or methanol.

    • Stain the cells with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value from a dose-response curve.

Start Start Seed Cells in 6-well Plate Seed Cells in 6-well Plate Prepare Virus-Compound Mixtures Prepare Virus-Compound Mixtures Seed Cells in 6-well Plate->Prepare Virus-Compound Mixtures Infect Cell Monolayer Infect Cell Monolayer Prepare Virus-Compound Mixtures->Infect Cell Monolayer Add Agarose Overlay with Compound Add Agarose Overlay with Compound Infect Cell Monolayer->Add Agarose Overlay with Compound Incubate (2-4 days) Incubate (2-4 days) Add Agarose Overlay with Compound->Incubate (2-4 days) Fix and Stain Plaques Fix and Stain Plaques Incubate (2-4 days)->Fix and Stain Plaques Count Plaques Count Plaques Fix and Stain Plaques->Count Plaques Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Count Plaques->Data Analysis (EC50 Calculation) End End Data Analysis (EC50 Calculation)->End

Caption: Workflow for Plaque Reduction Assay.

Data Interpretation and Selectivity Index

The EC50 value represents the concentration of this compound required to inhibit 50% of the viral effect (CPE or plaque formation). A lower EC50 value indicates higher potency.

The CC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.

The Selectivity Index (SI) is a crucial parameter that defines the therapeutic window of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[7]

References

Application Notes and Protocols: ALG-097558 for Viral Replication Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] Developed by Aligos Therapeutics in collaboration with KU Leuven, this compound has demonstrated significant antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants.[4][5][6][7] Notably, this compound does not require ritonavir boosting, a common pharmacological enhancement strategy for protease inhibitors.[1][4][6][8] Preclinical data indicates superior potency of this compound compared to other 3CLpro inhibitors like nirmatrelvir.[4][6][7][9] These application notes provide a summary of its antiviral activity and detailed protocols for its use in viral replication inhibition studies.

Mechanism of Action

This compound is a reversible covalent inhibitor of the viral 3CL protease (also known as the main protease, Mpro).[10][11][12][13] This enzyme is critical for the post-translational processing of viral polyproteins into functional non-structural proteins necessary for viral replication. By binding to the active site of the 3CLpro, this compound blocks this processing step, thereby halting the viral life cycle.

cluster_virus Coronavirus Life Cycle cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins 3CL Protease (3CLpro) 3CL Protease (3CLpro) Translation of Polyproteins->3CL Protease (3CLpro) Functional Viral Proteins Functional Viral Proteins 3CL Protease (3CLpro)->Functional Viral Proteins Cleavage Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->3CL Protease (3CLpro) Blocks Active Site

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of coronaviruses in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound

CompoundSARS-CoV-2 3CLpro IC50 (nM)SARS-CoV-2 3CLpro Ki (nM)Human Cathepsin L IC50 (nM)Human Rhinovirus 3C Protease IC50 (nM)
This compound 0.270.074> 10,000> 10,000
Nirmatrelvir2.922.03> 10,000> 10,000

Data sourced from preclinical reports.[1][14]

Table 2: Pan-Coronavirus Activity of this compound in Cellular Assays (EC50 in µM)

VirusVariant/IsolateThis compoundNirmatrelvirEnsitrelvirPomotrelvir
SARS-CoV-2 Wuhan0.0100.116--
B.1.1.7 (Alpha)0.0120.0990.0380.023
B.1.1.529 (Omicron)0.0080.0690.1230.152
BA.20.0070.0450.0350.137
BA.50.0130.0890.1190.215
SARS-CoV-1 Isolate Vietnam0.0220.1480.1500.323
MERS-CoV EMC0.0050.0250.100>0.1
β-hCoV OC430.0080.0470.1350.168
α-hCoV 229E0.0170.5026.3000.281

EC50 values were determined in various cell lines including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7.[14][15] No cytotoxicity was observed for this compound at concentrations up to 100 µM.[14][15]

In Vivo Efficacy in a Syrian Hamster Model

Oral administration of this compound resulted in a significant reduction of viral load and lung pathology in a Syrian hamster model of SARS-CoV-2 (Delta variant) infection.[1][3]

Table 3: In Vivo Efficacy of this compound in SARS-CoV-2 Infected Hamsters

Treatment GroupLog10 Reduction of Infectious Virus in Lungs
75 mg/kg this compound6.7
25 mg/kg this compoundSignificant Decrease
8.3 mg/kg this compoundSignificant Decrease
2.5 mg/kg this compound3.5
50 mg/kg GS-4415241.8
2.5 mg/kg this compound + 50 mg/kg GS-4415245.7

Data is a compilation from preclinical studies.[1][15] Dosing was administered orally.

Experimental Protocols

The following are representative protocols for evaluating the antiviral activity of this compound.

3CLpro Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against coronavirus 3CL protease using a fluorescence resonance energy transfer (FRET) based assay.

Start Start Prepare Reagents Prepare Assay Buffer, Enzyme, Substrate, and This compound dilutions Start->Prepare Reagents Dispense Components Dispense Buffer, this compound, and 3CLpro Enzyme into 96-well plate Prepare Reagents->Dispense Components Pre-incubation Pre-incubate at Room Temperature for 30 min Dispense Components->Pre-incubation Initiate Reaction Add FRET Substrate to all wells Pre-incubation->Initiate Reaction Kinetic Reading Measure Fluorescence (Ex: 360nm, Em: 460nm) kinetically for 1 hour Initiate Reaction->Kinetic Reading Data Analysis Calculate % Inhibition and determine IC50 Kinetic Reading->Data Analysis End End Data Analysis->End

Figure 2: Workflow for 3CLpro Enzymatic Inhibition Assay.

Materials:

  • Recombinant 3CL protease (e.g., from SARS-CoV-2)

  • FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound, dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 30 µl of diluted 3CL protease (e.g., 2 ng/µl) to wells designated for positive control, inhibitor control, and test samples. Add 30 µl of assay buffer to blank wells.

  • Add 10 µl of the diluted this compound or vehicle (for positive control) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Prepare the FRET substrate solution in assay buffer.

  • Initiate the enzymatic reaction by adding 10 µl of the substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 1 hour at room temperature (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software.

In Vitro Viral Replication Inhibition Assay (EC50 Determination)

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against a target coronavirus in a suitable cell line (e.g., VeroE6 for SARS-CoV-2).

Start Start Seed Cells Seed VeroE6 cells in 96-well plates Start->Seed Cells Prepare Compound Prepare serial dilutions of this compound Seed Cells->Prepare Compound Infect Cells Infect cells with SARS-CoV-2 (MOI 0.01) Prepare Compound->Infect Cells Add Compound Add this compound dilutions to infected cells Infect Cells->Add Compound Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add Compound->Incubate Quantify Viral Replication Quantify viral RNA by RT-qPCR or assess cytopathic effect (CPE) Incubate->Quantify Viral Replication Assess Cytotoxicity Perform cell viability assay (e.g., MTS) on parallel plate Incubate->Assess Cytotoxicity Data Analysis Calculate EC50 and CC50 Quantify Viral Replication->Data Analysis Assess Cytotoxicity->Data Analysis End End Data Analysis->End

Figure 3: Workflow for EC50 Determination.

Materials:

  • VeroE6 cells (or other susceptible cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Target coronavirus stock (e.g., SARS-CoV-2)

  • This compound, dissolved in DMSO

  • 96-well cell culture plates

  • RNA extraction kit and RT-qPCR reagents (for viral load quantification)

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

  • Seed VeroE6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of the experiment, remove the culture medium from the cells and infect with the coronavirus at a low multiplicity of infection (MOI), for example, 0.01.

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • RT-qPCR: Extract viral RNA from the cell culture supernatant and quantify the viral load using a validated RT-qPCR assay.

    • Cytopathic Effect (CPE) Reduction: Visually score the CPE in each well or use a cell viability assay to quantify the protective effect of the compound.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of this compound and incubate for the same duration. Assess cell viability using an MTS or similar assay to determine the 50% cytotoxic concentration (CC50).

  • Calculate the EC50 value from the dose-response curve of viral inhibition and the CC50 from the cytotoxicity data. The selectivity index (SI) can be calculated as CC50/EC50.

Syrian Hamster Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the Syrian hamster model of COVID-19. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.

Materials:

  • Syrian golden hamsters

  • SARS-CoV-2 virus stock (e.g., Delta variant)

  • This compound formulation for oral gavage

  • Vehicle control

  • Anesthesia

  • Biosafety level 3 (BSL-3) animal facility

Procedure:

  • Acclimatize hamsters to the BSL-3 facility for a sufficient period.

  • Anesthetize the hamsters and intranasally infect them with a defined dose of SARS-CoV-2.

  • Initiate treatment with this compound via oral gavage at predetermined doses (e.g., 2.5, 8.3, and 25 mg/kg) and schedule (e.g., twice daily). A control group should receive the vehicle.

  • Monitor the animals daily for clinical signs of disease, including weight loss and changes in activity.

  • At a predetermined time point post-infection (e.g., day 4), euthanize the animals.

  • Collect lung tissue for virological and histopathological analysis.

  • Virological Analysis: Homogenize a portion of the lung tissue and determine the viral titer (e.g., by TCID50 assay) and viral RNA load (by RT-qPCR).

  • Histopathological Analysis: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

  • Compare the viral load and lung pathology scores between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy.

Conclusion

This compound is a promising pan-coronavirus 3CL protease inhibitor with potent in vitro and in vivo activity. The provided data and protocols offer a foundation for researchers to further investigate its antiviral properties and potential as a therapeutic agent for coronavirus infections. The favorable preclinical profile, particularly its broad-spectrum activity and the lack of a need for a pharmacokinetic booster, positions this compound as a significant candidate for further development.

References

Application Notes and Protocols for the Experimental Use of ALG-097558 in Hamsters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental dosage and protocols for the use of ALG-097558, a potent, orally bioavailable, pan-coronavirus 3CL protease inhibitor, in hamster models of SARS-CoV-2 infection. The following data and methodologies are compiled from preclinical studies to guide further research and development.

Mechanism of Action

This compound is a selective inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. By blocking 3CLpro, this compound prevents the processing of viral polyproteins, thereby halting the viral life cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in hamsters.

Table 1: In Vivo Efficacy of this compound in SARS-CoV-2 Infected Hamsters

Dosage (mg/kg, oral)Treatment RegimenKey FindingsReference
2.5Therapeutic (initiated 24h post-infection)Significant decrease in viral RNA (vRNA) and virus titers in lung tissue.
8.3Therapeutic (initiated 24h post-infection)Significant decrease in vRNA and virus titers in lung tissue; improvement in lung histology.
25Therapeutic (initiated 24h post-infection)Significant decrease in vRNA and virus titers in lung tissue; improvement in lung histology.

Table 2: Combination Therapy of this compound with GS-441524

Drug CombinationDosage (mg/kg, oral)Treatment RegimenKey FindingsReference
This compound + GS-4415242.5 (suboptimal dose) + Not SpecifiedTherapeuticHigher reduction in viral replication compared to either monotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in a hamster model of SARS-CoV-2 infection.

Animal Model and Virus Infection
  • Animal Species: Syrian hamsters.

  • Virus Strain: SARS-CoV-2 B.1.617.2 (Delta variant).

  • Infection Route: Intranasal inoculation.

  • Procedure:

    • Anesthetize hamsters.

    • Administer the viral inoculum intranasally.

Drug Administration
  • Drug: this compound.

  • Formulation: Oral gavage. Specific formulation details are not publicly available but would typically involve suspending the compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosages: 2.5 mg/kg, 8.3 mg/kg, and 25 mg/kg.

  • Dosing Regimen: Therapeutic, with the first dose administered 24 hours after virus infection. The frequency of administration (e.g., once or twice daily) and the total duration of the treatment have not been specified in the available literature.

Assessment of Efficacy
  • Primary Endpoints:

    • Viral RNA (vRNA) levels in lung tissue.

    • Infectious virus titers in lung tissue.

    • Lung histology.

  • Methodologies:

    • vRNA Quantification:

      • At a predetermined time point post-infection, euthanize hamsters.

      • Collect lung tissue samples.

      • Homogenize the tissue and extract total RNA.

      • Perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to determine vRNA copy numbers.

    • Virus Titer Quantification:

      • Homogenize lung tissue samples in a suitable medium.

      • Perform endpoint dilution assays (e.g., TCID50) on susceptible cell lines (e.g., Vero E6 cells) to determine the concentration of infectious virus.

    • Histological Analysis:

      • Fix lung tissue samples in 10% neutral buffered formalin.

      • Embed the tissue in paraffin and prepare thin sections.

      • Stain the sections with hematoxylin and eosin (H&E).

      • Examine the slides under a microscope to assess the extent of lung injury, inflammation, and other pathological changes.

Visualizations

Signaling Pathway

SARS_CoV_2_Replication_and_ALG_097558_Inhibition Virus SARS-CoV-2 HostCell Host Cell Virus->HostCell Entry ViralRNA Viral RNA HostCell->ViralRNA Release of Polyproteins pp1a & pp1ab Polyproteins ViralRNA->Polyproteins Translation CLpro 3CL Protease (NSP5) Polyproteins->CLpro Cleavage NSPs Non-Structural Proteins (NSPs) CLpro->NSPs Processing ReplicationComplex Replication/ Transcription Complex NSPs->ReplicationComplex Assembly NewViralRNA New Viral RNA ReplicationComplex->NewViralRNA Replication & Transcription NewVirions New Virions NewViralRNA->NewVirions Assembly NewVirions->Virus Release ALG097558 This compound ALG097558->CLpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Workflow

Experimental_Workflow Start Start Infection Intranasal Infection of Hamsters with SARS-CoV-2 Start->Infection Dosing Oral Administration of this compound (2.5, 8.3, or 25 mg/kg) 24h Post-Infection Infection->Dosing Monitoring Monitoring of Animals Dosing->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint Analysis Virological and Histological Analysis (vRNA, Virus Titer, Lung Histology) Endpoint->Analysis Results Results Analysis->Results

Caption: General experimental workflow for evaluating this compound in hamsters.

ALG-097558 Solution Preparation for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, broad-spectrum, orally bioavailable pan-coronavirus inhibitor that targets the viral 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4] Developed by Aligos Therapeutics in collaboration with KU Leuven, this ritonavir-free protease inhibitor has demonstrated significant antiviral activity against a range of coronaviruses, including multiple variants of SARS-CoV-2.[2][5] In cell-based assays, this compound has shown superior potency compared to other 3CLpro inhibitors like nirmatrelvir.[2][5] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in in vitro studies, ensuring accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's in vitro activity based on published preclinical data.

Table 1: Biochemical Potency of this compound Against Viral Proteases

Target ProteaseIC50 (nM)Ki (nM)
SARS-CoV-2 3CLpro (Wuhan)0.22 - 0.270.074

Data compiled from preclinical studies.[1][6]

Table 2: Antiviral Activity of this compound in Cell-Based Assays

VirusVariant/IsolateCell LineEC50 (µM)
SARS-CoV-2WuhanVeroE60.010
SARS-CoV-2Alpha (B.1.1.7)A549-ACE2-TMPRSS20.012
SARS-CoV-2Delta (B.1.617.2)Not SpecifiedNot Specified
SARS-CoV-2Omicron (BA.2)VeroE6-eGFP/Vero760.007
SARS-CoV-2Omicron (BA.5)VeroE6-eGFP/Vero760.013
SARS-CoV-1Vietnam 1VeroE6-eGFP/Vero760.022
MERS-CoVEMC 1VeroE6-eGFP/Vero760.005
Human β-CoVOC43HeLa0.008
Human α-CoV229EHuh-70.017

EC50 values for SARS-CoV-2 variants and other coronaviruses were determined in various cell lines as indicated.[6][7] No cytotoxicity was observed for this compound at concentrations up to 100 µM.[7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Complete growth medium (cell culture medium supplemented with fetal bovine serum and antibiotics)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Carefully weigh the required amount of this compound powder. For a 10 mM stock solution, the amount will depend on the molecular weight of the specific salt form of the compound.

  • Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution using complete growth medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.

  • Final Concentration: Further dilute the intermediate working solutions to the desired final concentrations for your in vitro assay. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as used for the highest concentration of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

ALG_097558_MOA cluster_virus Coronavirus Replication Cycle cluster_drug Mechanism of Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage mediated by 3CLpro 3CLpro Polyprotein Cleavage->3CLpro Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins produces Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound This compound This compound->3CLpro Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Solution Preparation

ALG_097558_Workflow Start Start Weigh this compound Powder Weigh this compound Powder Start->Weigh this compound Powder Dissolve in DMSO Dissolve in DMSO Weigh this compound Powder->Dissolve in DMSO Vortex until Dissolved Vortex until Dissolved Dissolve in DMSO->Vortex until Dissolved Create 10 mM Stock Solution Create 10 mM Stock Solution Vortex until Dissolved->Create 10 mM Stock Solution Aliquot Stock Solution Aliquot Stock Solution Create 10 mM Stock Solution->Aliquot Stock Solution Store at -20°C / -80°C Store at -20°C / -80°C Aliquot Stock Solution->Store at -20°C / -80°C Thaw Aliquot for Use Thaw Aliquot for Use Store at -20°C / -80°C->Thaw Aliquot for Use Prepare Intermediate Dilutions in Media Prepare Intermediate Dilutions in Media Thaw Aliquot for Use->Prepare Intermediate Dilutions in Media Prepare Final Working Concentrations Prepare Final Working Concentrations Prepare Intermediate Dilutions in Media->Prepare Final Working Concentrations Add to Cell Culture for Assay Add to Cell Culture for Assay Prepare Final Working Concentrations->Add to Cell Culture for Assay

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Measuring ALG-097558 Efficacy in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally available pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4][5] This enzyme is critical for viral replication, as it processes viral polyproteins into functional non-structural proteins (nsps).[1][6][7] By inhibiting 3CLpro, this compound effectively halts the viral life cycle.[8] Preclinical studies have demonstrated its efficacy in reducing viral replication and lung pathology in animal models of SARS-CoV-2 infection.[2][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in various lung tissue models.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of this compound is the inhibition of the viral 3CL protease. This enzyme is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) at multiple sites to release functional nsps that are essential for forming the viral replication and transcription complex.[1][7] Inhibition of 3CLpro by this compound directly blocks the maturation of these viral proteins, thereby preventing viral replication.[7][8]

Furthermore, some coronavirus proteases have been shown to cleave host cell proteins involved in innate immunity, such as IRF3, NLRP12, and TAB1, thereby dampening the host antiviral response.[9][10] By inhibiting 3CLpro, this compound may also prevent this viral-mediated suppression of the host's immune system.

Mechanism of Action of this compound cluster_virus Viral Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation 3CLpro 3CLpro Polyprotein->3CLpro Autocleavage nsps Non-structural Proteins (nsps) (Replication Complex) Polyprotein->nsps Cleavage by 3CLpro Replication Replication nsps->Replication Assembly Replication->Viral RNA Produces new This compound This compound This compound->3CLpro Inhibits

Caption: this compound inhibits the viral 3CL protease, preventing the cleavage of the viral polyprotein into essential non-structural proteins required for viral replication.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described protocols to assess the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Human Lung Organoids

Treatment GroupViral Titer (PFU/mL)Viral RNA (log10 copies/mL)Cytokine Level (pg/mL) - IL-6Cytokine Level (pg/mL) - TNF-α
Mock InfectedUndetectableUndetectableBaselineBaseline
Virus ControlHighHighElevatedElevated
This compound (Dose 1)ReducedReducedReducedReduced
This compound (Dose 2)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound (Dose 3)Near UndetectableNear UndetectableNear BaselineNear Baseline

Table 2: In Vivo Efficacy of this compound in a Hamster Model

Treatment GroupLung Viral Titer (PFU/g)Lung Viral RNA (log10 copies/g)Lung Histopathology ScoreBody Weight Change (%)
Mock InfectedUndetectableUndetectable0Gain
Vehicle ControlHighHighSevereLoss
This compound (Low Dose)ReducedReducedModerateReduced Loss
This compound (High Dose)Significantly ReducedSignificantly ReducedMildMaintained/Slight Loss

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to measure the efficacy of this compound in lung tissue.

In Vitro Efficacy Assessment in Human Lung Organoids

This protocol outlines the use of human lung organoids to assess the antiviral activity of this compound.[8][11][12][13]

In Vitro Efficacy Workflow in Human Lung Organoids Start Start Culture Organoids Culture Human Lung Organoids Start->Culture Organoids Pre-treatment Pre-treat with This compound Culture Organoids->Pre-treatment Infection Infect with Coronavirus Pre-treatment->Infection Incubation Incubate for 48-72 hours Infection->Incubation Harvest Harvest Supernatant and Organoids Incubation->Harvest Analysis Viral Load Quantification (Plaque Assay, qRT-PCR) Cytokine Analysis (ELISA) Harvest->Analysis End End Analysis->End

Caption: Workflow for assessing the in vitro efficacy of this compound in human lung organoids.

Protocol:

  • Culture of Human Lung Organoids:

    • Generate and maintain human lung organoids derived from primary human lung tissue as previously described.[11][13]

    • Culture organoids in a 3D matrix (e.g., Matrigel) with appropriate growth media.

  • Drug Treatment and Infection:

    • Plate organoids in a 96-well plate format.

    • Pre-treat organoids with varying concentrations of this compound or vehicle control for 2 hours.

    • Infect the organoids with a coronavirus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.1.

    • Incubate the infected organoids at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Sample Collection and Analysis:

    • At the designated time points, collect the culture supernatant and lyse the organoids.

    • Viral Titer Determination: Perform a plaque assay on the supernatant to quantify infectious virus particles.

    • Viral RNA Quantification: Extract RNA from the organoid lysates and perform qRT-PCR to quantify viral RNA levels.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA kits.

In Vivo Efficacy Assessment in a Syrian Hamster Model

The Syrian hamster is a well-established model for SARS-CoV-2 infection, recapitulating key aspects of human lung pathology.

In Vivo Efficacy Workflow in Hamster Model Start Start Acclimatize Acclimatize Syrian Hamsters Start->Acclimatize Infection Intranasal Infection with SARS-CoV-2 Acclimatize->Infection Treatment Oral Administration of This compound or Vehicle Infection->Treatment Monitor Monitor Body Weight and Clinical Signs Treatment->Monitor Euthanasia Euthanize at Day 4 Post-Infection Monitor->Euthanasia Harvest Harvest Lung Tissue Euthanasia->Harvest Analysis Viral Load (Plaque Assay, qRT-PCR) Histopathology (H&E, IHC) Harvest->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound in a Syrian hamster model of SARS-CoV-2 infection.

Protocol:

  • Animal Husbandry and Infection:

    • House Syrian hamsters in appropriate BSL-3 containment.

    • Infect hamsters intranasally with a defined dose of SARS-CoV-2.

    • Monitor animals daily for weight loss and clinical signs of disease.

  • Drug Administration:

    • Administer this compound or vehicle control orally twice daily, starting 12 hours post-infection.

  • Tissue Collection and Processing:

    • At day 4 post-infection, euthanize the animals and harvest the lungs.

    • For viral load analysis, homogenize a portion of the lung tissue.

    • For histopathology, fix the remaining lung tissue in 10% neutral buffered formalin and embed in paraffin.[9]

  • Efficacy Readouts:

    • Viral Load in Lung Homogenates:

      • Determine infectious virus titers using a plaque assay.

      • Quantify viral RNA levels by qRT-PCR.

    • Lung Histopathology:

      • Section the paraffin-embedded lung tissue and perform Hematoxylin and Eosin (H&E) staining to assess lung injury and inflammation.[9]

      • Perform immunohistochemistry (IHC) to detect viral antigens (e.g., nucleocapsid protein) in the lung tissue.

Detailed Experimental Methodologies
  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Serial Dilution: Prepare 10-fold serial dilutions of the lung homogenate supernatant or organoid culture supernatant.

  • Infection: Inoculate the Vero E6 cell monolayers with the viral dilutions and incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or agarose.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL) or per gram (PFU/g) of tissue.

  • RNA Extraction: Extract total RNA from lung homogenates or organoid lysates using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the viral genome (e.g., the E or RdRp gene).

  • Quantification: Use a standard curve of known viral RNA concentrations to determine the absolute copy number of viral RNA in the samples.

  • Deparaffinization and Rehydration: Deparaffinize the 4-5 µm lung tissue sections in xylene and rehydrate through a series of graded ethanol solutions.[9]

  • Hematoxylin Staining: Stain the sections with Mayer's hematoxylin for 8 minutes to stain the cell nuclei blue.[9]

  • Eosin Staining: Counterstain with 1% eosin Y solution for 30-60 seconds to stain the cytoplasm and extracellular matrix pink/red.[9]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before mounting with a resinous mounting medium.[9]

  • Microscopic Examination: Examine the slides under a microscope to assess lung inflammation, alveolar damage, and other pathological changes.

  • Deparaffinization, Rehydration, and Antigen Retrieval: Prepare the lung tissue sections as for H&E staining and perform antigen retrieval using a suitable buffer.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% horse serum in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for a viral antigen (e.g., SARS-CoV-2 nucleocapsid protein) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate enzyme-labeled secondary antibody, followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the antigen.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the sections.

  • Analysis: Analyze the slides for the presence and distribution of viral antigen within the lung tissue.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) and incubate overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add diluted lung homogenate supernatants or organoid culture supernatants, along with a serial dilution of a known cytokine standard, to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate and Substrate: Add an enzyme-conjugated streptavidin and then a chromogenic substrate.

  • Measurement and Calculation: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples based on the standard curve.

References

Application Notes and Protocols: ALG-097558 and Remdesivir Combination Therapy for Coronavirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing threat of coronavirus infections, including SARS-CoV-2, necessitates the development of effective antiviral therapies. A promising strategy involves the combination of antiviral agents with distinct mechanisms of action to enhance efficacy and mitigate the emergence of drug resistance. This document provides detailed application notes and protocols for the preclinical evaluation of a combination therapy involving ALG-097558, a potent pan-coronavirus 3CL protease (3CLpro) inhibitor, and remdesivir, a nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

This compound is an orally bioavailable, reversible covalent inhibitor of the main protease of a broad range of human coronaviruses.[1] It has demonstrated superior potency compared to other 3CLpro inhibitors like nirmatrelvir in preclinical studies and does not require ritonavir boosting.[2][3] Remdesivir is a prodrug that is metabolized to its active form, GS-441524, which acts as a chain terminator during viral RNA replication. The combination of these two agents targets two critical and highly conserved enzymes in the coronavirus life cycle, suggesting the potential for synergistic antiviral activity.

Preclinical evidence from a Syrian hamster infection model indicates that the combination of this compound with GS-441524, the parent nucleoside of remdesivir, results in a greater reduction in viral replication in the lungs compared to either agent alone.[4][5] These findings support further investigation into this combination therapy as a potential treatment for COVID-19 and other coronavirus-related diseases.

Data Presentation

In Vitro Antiviral Activity of this compound
Cell LineParameterThis compoundNotes
Human Airway EpitheliumEC99.95.3 nMWithout 40% human serum.[2]
Human Airway EpitheliumEC99.954 nMWith 40% human serum.[2]
In Vivo Efficacy of this compound and GS-441524 Combination in a SARS-CoV-2 Hamster Model
Treatment GroupDosageMean Lung Infectious Virus Titer (PFU/g)
Vehicle Control-~1 x 10^5
This compound2.5 mg/kg~1 x 10^3
GS-44152450 mg/kg~1 x 10^4
This compound + GS-441524 2.5 mg/kg + 50 mg/kg ~1 x 10^2

Data is approximated from graphical representation in a presentation by Aligos Therapeutics.[4]

Signaling Pathway and Experimental Workflow Diagrams

cluster_virus_lifecycle Coronavirus Replication Cycle cluster_drug_action Drug Mechanism of Action Virus SARS-CoV-2 Entry Viral Entry (ACE2 Receptor) Virus->Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis Replication RNA Replication (RdRp Complex) Proteolysis->Replication Protease 3CL Protease Proteolysis->Protease Assembly Virion Assembly Replication->Assembly RdRp RNA-dependent RNA Polymerase Replication->RdRp Release Viral Release Assembly->Release ALG097558 This compound ALG097558->Protease Inhibits Remdesivir Remdesivir (GS-441524) Remdesivir->RdRp Inhibits

Caption: Mechanism of action for this compound and remdesivir in the coronavirus replication cycle.

cluster_invitro In Vitro Synergy Assay cluster_invivo In Vivo Hamster Model Cell_Culture 1. Cell Seeding (e.g., Vero E6, Calu-3) Drug_Addition 2. Addition of Drug Dilutions (this compound, Remdesivir, and Combinations) Cell_Culture->Drug_Addition Virus_Infection 3. SARS-CoV-2 Infection Drug_Addition->Virus_Infection Incubation 4. Incubation Virus_Infection->Incubation CPE_Assay 5. Assessment of Cytopathic Effect (CPE) or Viral RNA Quantification Incubation->CPE_Assay Synergy_Analysis 6. Synergy Analysis (Chou-Talalay Method) CPE_Assay->Synergy_Analysis Acclimatization 1. Animal Acclimatization Infection 2. Intranasal SARS-CoV-2 Infection Acclimatization->Infection Treatment 3. Drug Administration (Oral this compound, Subcutaneous GS-441524) Infection->Treatment Monitoring 4. Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Necropsy 5. Necropsy and Tissue Collection Monitoring->Necropsy Analysis 6. Viral Load Quantification (qPCR, Plaque Assay) & Histopathology Necropsy->Analysis

Caption: Experimental workflows for in vitro and in vivo evaluation of combination therapy.

Experimental Protocols

In Vitro Antiviral Activity and Synergy Analysis

Objective: To determine the half-maximal effective concentration (EC50) of this compound and remdesivir, alone and in combination, and to quantify the synergistic, additive, or antagonistic effects.

Materials:

  • Vero E6 or Calu-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 isolate

  • This compound

  • Remdesivir

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Reagents for RNA extraction and quantitative real-time PCR (qPCR)

  • CompuSyn software or similar for synergy analysis

Protocol:

  • Cell Seeding:

    • Trypsinize and count Vero E6 or Calu-3 cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and remdesivir in DMEM.

    • For combination studies, prepare a matrix of drug concentrations based on the individual EC50 values. A common approach is to use a constant ratio of the two drugs.

    • Remove the culture medium from the 96-well plate and add the drug dilutions (single agents and combinations) to the respective wells. Include a "no-drug" control.

  • Virus Infection:

    • Dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM.

    • Add the virus suspension to all wells except for the mock-infected control wells.

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Assessment of Antiviral Activity:

    • Cytopathic Effect (CPE) Assay:

      • After incubation, visually inspect the cells for CPE under a microscope.

      • Alternatively, use a cell viability reagent according to the manufacturer's instructions to quantify cell viability. Luminescence or absorbance is measured using a plate reader.

    • Viral RNA Quantification:

      • Collect the cell supernatant for RNA extraction.

      • Perform qPCR to quantify the viral RNA copy number.

  • Data Analysis:

    • Calculate the EC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).

    • For synergy analysis, use the Chou-Talalay method.[5] This method calculates a Combination Index (CI), where:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

In Vivo Efficacy in a Syrian Hamster Model

Objective: To evaluate the in vivo efficacy of this compound and remdesivir combination therapy in reducing viral load and pathology in a SARS-CoV-2 infection model.

Materials:

  • 6- to 8-week-old male Syrian hamsters

  • SARS-CoV-2 isolate

  • This compound formulated for oral gavage

  • GS-441524 (parent nucleoside of remdesivir) for subcutaneous injection

  • Anesthesia (e.g., isoflurane)

  • Reagents for viral load quantification (qPCR and plaque assay) and histopathology

Protocol:

  • Acclimatization and Baseline Measurements:

    • Acclimatize hamsters for at least 3 days before the experiment.

    • Record the initial body weight of each animal.

  • Infection:

    • Anesthetize the hamsters.

    • Intranasally inoculate each hamster with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU in 50 µL).

  • Treatment:

    • Randomly assign hamsters to different treatment groups (e.g., vehicle control, this compound monotherapy, GS-441524 monotherapy, combination therapy).

    • Initiate treatment at a specified time point post-infection (e.g., 4 hours or 24 hours).

    • Administer this compound orally (e.g., once or twice daily).

    • Administer GS-441524 via subcutaneous injection (e.g., once daily).

  • Monitoring:

    • Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy) and record their body weight.

  • Necropsy and Tissue Collection:

    • At a predetermined endpoint (e.g., day 4 post-infection), euthanize the hamsters.

    • Collect lung tissue for viral load determination and histopathological analysis.

  • Viral Load Quantification:

    • Quantitative PCR (qPCR):

      • Homogenize a portion of the lung tissue and extract viral RNA.

      • Perform qPCR to quantify SARS-CoV-2 RNA levels.

    • Plaque Assay:

      • Homogenize a portion of the lung tissue and perform serial dilutions.

      • Infect a monolayer of Vero E6 cells with the dilutions and overlay with agar.

      • After incubation, stain the cells and count the plaques to determine the infectious virus titer (PFU/g of tissue).

  • Histopathology:

    • Fix the remaining lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A pathologist should blindly score the lung sections for inflammation, alveolar damage, and other pathological changes.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and remdesivir.

Protocol:

  • Follow the same procedure as the In Vitro Antiviral Activity Assay (steps 1 and 2), but without adding the virus.

  • Incubate the cells with the drug dilutions for the same duration as the antiviral assay.

  • Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).

  • Calculate the CC50 value, which is the drug concentration that reduces cell viability by 50% compared to the untreated control.

  • The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Conclusion

The combination of this compound and remdesivir represents a promising therapeutic strategy for coronavirus infections by targeting two essential viral enzymes. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The quantitative data from the hamster model strongly suggests a synergistic effect, warranting further investigation and development. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to appropriate biosafety guidelines.

References

Application Notes and Protocols for Testing ALG-097558 Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, ritonavir-free inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro).[1][2] The 3CLpro is a viral enzyme essential for processing viral polyproteins, making it a prime target for antiviral therapeutics.[3] this compound has demonstrated broad-spectrum activity against various coronaviruses, including multiple SARS-CoV-2 variants.[1][4] These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy against SARS-CoV-2 variants.

Mechanism of Action

This compound functions by inhibiting the 3CLpro of SARS-CoV-2. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are crucial for viral replication and transcription. By blocking the active site of 3CLpro, this compound prevents the formation of the viral replication-transcription complex (RTC), thereby halting viral propagation. The high degree of conservation of the 3CLpro active site across different coronaviruses suggests a high barrier to resistance and broad-spectrum activity.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 3CLpro
ParameterValueReference
IC50 (Wuhan Strain) 0.22 nM[4]
Table 2: Cell-Based Antiviral Activity of this compound Against SARS-CoV-2 Variants
SARS-CoV-2 VariantCell LineEC50 (nM)Comparison to NirmatrelvirReference
Omicron Subvariants (BA.2, BA.5, BQ.1, XBB1.5) Not Specified7 - 403- to 9-fold more potent[4]
Omicron Not SpecifiedNot Specified10-fold improvement in potency[1][5]
Multiple Resistant Variants Not SpecifiedNot Specified9- to 20-fold more active[1][5]

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay

This protocol determines the direct inhibitory activity of this compound on the recombinant SARS-CoV-2 3CLpro enzyme.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT)

  • This compound compound

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol assesses the ability of this compound to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 variants (e.g., Omicron, Delta)

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

  • This compound compound

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add 100 µL of the diluted compound.

  • In a separate plate, prepare a virus inoculum of the desired SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.

  • Add 100 µL of the virus inoculum to the wells containing the compound and cells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

  • Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 variants

  • Cell culture medium

  • This compound compound

  • Agarose overlay (e.g., 1.2% agarose in 2x MEM)

  • Crystal violet staining solution

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixture for 1 hour.

  • Remove the inoculum and overlay the cells with the agarose overlay medium containing the corresponding concentration of this compound.

  • Incubate for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway SARS_CoV_2 SARS-CoV-2 Virion Host_Cell Host Cell SARS_CoV_2->Host_Cell Attachment & Fusion Viral_Entry Viral Entry & Uncoating Host_Cell->Viral_Entry Viral_RNA Viral RNA (+ssRNA) Viral_Entry->Viral_RNA Translation Translation of Polyproteins pp1a/pp1ab Viral_RNA->Translation Assembly Virion Assembly Viral_RNA->Assembly Polyproteins Polyproteins pp1a/pp1ab Translation->Polyproteins CLpro 3CLpro (Main Protease) Polyproteins->CLpro PLpro PLpro Polyproteins->PLpro NSPs Non-Structural Proteins (nsps) (e.g., RdRp) CLpro->NSPs Cleavage PLpro->NSPs Cleavage RTC Replication-Transcription Complex (RTC) Formation NSPs->RTC Replication Viral RNA Replication & Transcription RTC->Replication Structural_Proteins Structural Proteins (S, E, M, N) Replication->Structural_Proteins Structural_Proteins->Assembly Release New Virion Release Assembly->Release ALG_097558 This compound ALG_097558->CLpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro.

Experimental_Workflow Start Start: this compound Testing Protocol Enzymatic_Assay 1. 3CLpro Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Cell_Based_Assay 2. Cell-Based Antiviral Assay (Determine EC50 against variants) Enzymatic_Assay->Cell_Based_Assay Plaque_Assay 3. Plaque Reduction Assay (Confirm antiviral activity) Cell_Based_Assay->Plaque_Assay Cytotoxicity_Assay 4. Cytotoxicity Assay (Determine CC50) Cell_Based_Assay->Cytotoxicity_Assay Plaque_Assay->Cytotoxicity_Assay Selectivity_Index 5. Calculate Selectivity Index (CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Animal_Model 6. In Vivo Efficacy Study (e.g., Syrian Hamster Model) Selectivity_Index->Animal_Model Data_Analysis 7. Data Analysis and Reporting Animal_Model->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for 3CL Protease Inhibition Assay Using ALG-097558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2] It is responsible for processing viral polyproteins translated from the viral RNA genome, making it an attractive target for antiviral drug development.[1][3] The absence of a homologous protease in humans enhances its suitability as a specific antiviral target.[4] ALG-097558 is a potent, orally available, pan-coronavirus inhibitor of 3CLpro.[5] This document provides detailed application notes and protocols for setting up a biochemical assay to evaluate the inhibitory activity of this compound against 3CL protease. The primary method described is a fluorescence resonance energy transfer (FRET) based assay, which is a common and reliable method for high-throughput screening of protease inhibitors.[4][6]

Principle of the FRET-Based Assay

The 3CL protease inhibition assay utilizes a fluorogenic peptide substrate that is specifically recognized and cleaved by the enzyme.[2][7] This substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CL protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[7][8] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the rate of fluorescence increase.

Data Presentation

Quantitative Data Summary for this compound

The following table summarizes the reported biochemical potency and cellular antiviral activity of this compound against various coronaviruses.

ParameterVirus/EnzymeValueReference
IC50 SARS-CoV-2 3CLpro (Wuhan strain)0.22 nM
IC50 SARS-CoV-2 3CLpro0.26 nM[9]
Ki SARS-CoV-2 3CLpro0.074 nM[9]
EC50 SARS-CoV-2 (various variants)7 - 40 nM
EC50 SARS-CoV-10.022 µM
EC50 MERS-CoV0.005 µM[10]
EC50 Human α-CoVs (NL63, 229E)Potent Activity[11]
EC50 Human β-CoV (HKU-1, OC43)Potent Activity[11]

Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the enzyme activity by 50%. Ki (inhibition constant) is a more specific measure of the binding affinity of the inhibitor to the enzyme. EC50 (half-maximal effective concentration) in cell-based assays indicates the concentration of a drug that gives half-maximal response.

Experimental Protocols

Materials and Reagents
  • Recombinant 3CL Protease: Purified recombinant 3CL protease from the target coronavirus (e.g., SARS-CoV-2).

  • Fluorogenic Substrate: A FRET-based peptide substrate for 3CL protease (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).[7] The substrate should be soluble in DMSO or an appropriate buffer.

  • Assay Buffer: A buffer that maintains the optimal pH and stability for the enzyme. A recommended buffer is 25 mM HEPES, pH 7.0, with 0.2% TWEEN® 20.[12] Tris-based buffers should be avoided as they may interfere with some substrates.[12]

  • This compound: The test inhibitor, dissolved in DMSO to prepare a stock solution.

  • Positive Control Inhibitor: A known 3CL protease inhibitor (e.g., GC376) for assay validation.[8]

  • 96-well or 384-well black plates: Low-binding, black plates are recommended to minimize background fluorescence.

  • Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 340 nm/460 nm or 490 nm/520 nm).[1][2]

  • DMSO: For dissolving compounds and preparing serial dilutions.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for 3CL Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add this compound/Controls to Plate serial_dilution->add_inhibitor add_enzyme Add 3CL Protease Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate_read Incubate and Read Fluorescence add_substrate->incubate_read plot_data Plot Fluorescence vs. Time incubate_read->plot_data calc_inhibition Calculate Percent Inhibition plot_data->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: A flowchart outlining the key steps for performing the 3CL protease inhibition assay.

Detailed Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare the assay buffer (e.g., 25 mM HEPES, pH 7.0, 0.2% TWEEN® 20) and keep it on ice.

  • 3CL Protease Solution: Dilute the recombinant 3CL protease to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal-to-background ratio within the linear range of the assay. A starting concentration of 50 nM can be considered.[13]

  • Substrate Solution: Prepare the fluorogenic substrate solution in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of competitive inhibition. A typical starting concentration is 20 µM.[13]

  • This compound and Control Solutions: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing. Further dilute these DMSO solutions in the assay buffer to achieve the final desired concentrations in the assay plate. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[14]

2. Assay Procedure:

  • Dispense Inhibitor: Add a small volume (e.g., 1-5 µL) of the serially diluted this compound, positive control inhibitor, and DMSO (as a negative control) to the wells of the black microplate.

  • Add Enzyme: Add the diluted 3CL protease solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths. Readings should be taken kinetically over a period of time (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

3. Data Analysis:

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (RFU_inhibitor - RFU_blank) / (RFU_DMSO - RFU_blank)] * 100 Where:

    • RFU_inhibitor is the relative fluorescence unit from the well with the inhibitor.

    • RFU_DMSO is the relative fluorescence unit from the well with DMSO (no inhibition).

    • RFU_blank is the relative fluorescence unit from the well with no enzyme.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50 Value: Fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value of this compound.

Signaling Pathway and Logical Relationship Diagram

G Figure 2. Mechanism of 3CL Protease Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism polyprotein Viral Polyprotein protease 3CL Protease (Enzyme) polyprotein->protease Cleavage Site viral_proteins Functional Viral Proteins protease->viral_proteins Processes complex Enzyme-Inhibitor Complex (Inactive) protease->complex inhibitor This compound (Inhibitor) inhibitor->complex

Caption: A diagram illustrating the role of 3CL protease in viral replication and its inhibition by this compound.

Conclusion

This document provides a comprehensive guide for establishing a 3CL protease inhibition assay to evaluate the potency of this compound. The FRET-based assay is a robust and scalable method suitable for both basic research and high-throughput screening applications in the development of novel antiviral therapeutics. Adherence to the detailed protocols and careful optimization of assay conditions are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for ALG-097558 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALG-097558 is a potent, orally bioavailable, pan-coronavirus inhibitor that targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.[1][3] this compound has demonstrated significant antiviral activity against a broad range of coronaviruses, including SARS-CoV-2 and its variants of concern.[4][5][6][7] A key advantage of this compound is that it does not require pharmacokinetic boosting with ritonavir, simplifying potential treatment regimens.[1][8][9] These characteristics make this compound a valuable tool in high-throughput screening (HTS) campaigns to identify and characterize new coronavirus inhibitors.

These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays designed to discover novel 3CLpro inhibitors.

Mechanism of Action and Signaling Pathway

This compound functions as a reversible covalent inhibitor of the viral 3CL protease.[10][1] This protease is responsible for cleaving the viral polyproteins translated from the viral RNA genome into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting 3CLpro, this compound effectively blocks the viral life cycle.

G cluster_virus Coronavirus Life Cycle cluster_inhibition Inhibition Pathway Viral_Entry Viral Entry & Uncoating Viral_RNA Viral Genomic RNA Viral_Entry->Viral_RNA releases Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins pp1a & pp1ab Polyproteins Translation->Polyproteins Proteolytic_Cleavage Proteolytic Cleavage Polyproteins->Proteolytic_Cleavage Mpro 3CL Protease (Mpro) Proteolytic_Cleavage->Mpro mediated by RTC Viral Replication & Transcription Complex (RTC) Replication RNA Replication & Transcription RTC->Replication Viral_Assembly Viral Assembly & Release Replication->Viral_Assembly Mpro->RTC forms ALG097558 This compound ALG097558->Inhibition Inhibition->Mpro G start Start dispense_compounds Dispense Compounds & Controls (Test Compounds, this compound, DMSO) start->dispense_compounds add_enzyme Add 3CLpro Enzyme Solution dispense_compounds->add_enzyme pre_incubation Pre-incubation (e.g., 30 min at RT) add_enzyme->pre_incubation add_substrate Add FRET Substrate Solution pre_incubation->add_substrate incubation Incubation (e.g., 60 min at RT, protected from light) add_substrate->incubation read_plate Read Fluorescence (Ex: 340 nm, Em: 490 nm) incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50 determination) read_plate->data_analysis end_node End data_analysis->end_node G start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_cells Incubate (24h) seed_cells->incubate_cells add_compounds Add Serial Dilutions of Compounds & Controls incubate_cells->add_compounds add_virus Infect Cells with SARS-CoV-2 add_compounds->add_virus incubate_infected Incubate (48-72h) add_virus->incubate_infected assess_cpe Assess Cytopathic Effect (CPE) or Cell Viability incubate_infected->assess_cpe data_analysis Data Analysis (EC50 & CC50 determination) assess_cpe->data_analysis end_node End data_analysis->end_node

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ALG-097558 Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ALG-097558 in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the effective use of this potent pan-coronavirus 3CL protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of the coronavirus 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is essential for viral replication, as it processes viral polyproteins into functional proteins required for the assembly of new virions.[1][2][3] By inhibiting 3CLpro, this compound effectively blocks viral replication.

Q2: What is the recommended starting concentration range for this compound in a cell-based antiviral assay?

A2: Based on preclinical data, this compound exhibits potent antiviral activity in the low nanomolar range.[4] For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations, from picomolar to micromolar, to determine the half-maximal effective concentration (EC50) in your specific cell system. A typical starting range for a serial dilution could be from 1 nM to 10 µM.

Q3: Is this compound cytotoxic?

A3: Preclinical studies have shown that this compound has low cytotoxicity at effective antiviral concentrations.[5] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with your antiviral assays for each new cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a critical measure of the compound's therapeutic window.

Q4: What cell lines are suitable for testing this compound's antiviral activity against SARS-CoV-2?

A4: Common cell lines for SARS-CoV-2 antiviral testing include Vero E6 (African green monkey kidney cells), Calu-3 (human lung adenocarcinoma cells), and A549 cells engineered to express ACE2 and TMPRSS2.[6][7] The choice of cell line can influence the observed EC50 value, so it is important to select a line that is relevant to your research question and to be consistent across experiments.

Q5: How should I prepare and store stock solutions of this compound?

A5: While specific solubility data for this compound is not publicly detailed, small molecule inhibitors are typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Higher than expected EC50 (Lower Potency) 1. Compound Degradation: Improper storage or handling of this compound stock solution. 2. Suboptimal Assay Conditions: Incorrect multiplicity of infection (MOI), incubation time, or cell density. 3. Cell Line Variability: The chosen cell line may be less permissive to viral infection or have different drug metabolism characteristics. 4. Reagent Issues: Problems with the virus stock, detection reagents, or cell culture medium.1. Prepare a fresh stock solution of this compound from a new aliquot. 2. Optimize assay parameters. Perform a time-course and MOI titration to find the optimal conditions for your cell line and virus strain. Ensure cell seeding is consistent. 3. Test the compound in a different, validated cell line (e.g., Vero E6). 4. Titer the virus stock to confirm its infectivity. Validate detection reagents with appropriate controls.
High Cytotoxicity (Low CC50) 1. High Compound Concentration: The concentrations tested are in the toxic range for the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Prolonged Exposure: The incubation time with the compound is too long. 4. Cell Line Sensitivity: The cell line used is particularly sensitive to the compound or off-target effects.1. Expand the lower end of your dose-response curve to include non-toxic concentrations. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same DMSO concentration as the highest compound concentration). 3. Reduce the incubation time of the cytotoxicity assay to match the antiviral assay duration. 4. Test the cytotoxicity in a different cell line to assess cell-type specific toxicity.
Inconsistent Results Between Replicates/Experiments 1. Pipetting Errors: Inaccurate or inconsistent pipetting of compound dilutions, virus, or cells. 2. Cell Seeding Inconsistency: Uneven cell distribution in the assay plate. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Compound Precipitation: The compound may be precipitating in the culture medium at higher concentrations.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. 3. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. 4. Visually inspect the wells for precipitation after adding the compound. If observed, consider using a lower top concentration or a different formulation if possible.
No Antiviral Effect Observed 1. Inactive Compound: The compound may have degraded or is from a questionable source. 2. Resistant Virus Strain: The virus strain used may have mutations in the 3CL protease that confer resistance to this compound. 3. Incorrect Assay Endpoint: The chosen method for quantifying viral replication (e.g., CPE, qRT-PCR, plaque assay) may not be sensitive enough or is being performed incorrectly.1. Use a fresh, validated batch of this compound. Include a positive control compound with known antiviral activity. 2. If possible, sequence the 3CL protease gene of your virus stock. Test this compound against a reference, wild-type virus strain. 3. Ensure the assay endpoint is appropriate and validated. For example, if measuring cytopathic effect (CPE), confirm that the virus causes a clear and reproducible CPE in your cell line.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Various Coronaviruses

VirusVariant/StrainCell LineEC50 (nM)Reference
SARS-CoV-2WuhanVero E67-13[8]
SARS-CoV-2Omicron subvariants (BA.2, BA.5, BQ.1, XBB1.5)Not Specified7-40[4]
SARS-CoV-1Not SpecifiedNot Specified22[8]
MERS-CoVNot SpecifiedNot Specified5[8]
Human α-CoV229ENot SpecifiedNot Specified[4]
Human β-CoVOC43Not SpecifiedNot Specified[4]

Table 2: In Vitro Enzymatic Activity of this compound

Target EnzymeAssay TypeIC50 (nM)Reference
SARS-CoV-2 3CLpro (Wuhan strain)Enzymatic Assay0.22[4]

Experimental Protocols

Protocol 1: SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)

This protocol provides a method for determining the antiviral efficacy of this compound against SARS-CoV-2 by quantifying the reduction in viral plaques.

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • SARS-CoV-2 virus stock

  • Methylcellulose overlay (e.g., 1.2% methylcellulose in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of this compound in infection medium. Include a vehicle control (DMSO at the same final concentration).

  • Infection: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with the methylcellulose solution containing the corresponding concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until visible plaques are formed.

  • Staining: Remove the overlay and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (Resazurin-based)

This protocol describes a method to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., Vero E6)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin solution

  • 96-well, clear-bottom, black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and a no-treatment control. Add the dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Resazurin Addition: Following incubation, add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_virus Coronavirus Life Cycle Viral_Entry Viral Entry (ACE2 Receptor) Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolytic_Processing Proteolytic Processing Translation->Proteolytic_Processing 3CLpro 3CL Protease (Mpro) Proteolytic_Processing->3CLpro Replication_Transcription RNA Replication & Transcription Assembly Virion Assembly Replication_Transcription->Assembly Release Virion Release Assembly->Release 3CLpro->Replication_Transcription Enables This compound This compound This compound->3CLpro Inhibits

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Experimental_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells Seed Cells (e.g., Vero E6) Infect_Cells Infect Cells (SARS-CoV-2) Seed_Cells->Infect_Cells Add_Compound_Cyto Add Compound Dilutions (to uninfected cells) Seed_Cells->Add_Compound_Cyto Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add Compound Dilutions Prepare_Compound->Add_Compound Prepare_Compound->Add_Compound_Cyto Infect_Cells->Add_Compound Incubate_Antiviral Incubate (e.g., 48-72h) Add_Compound->Incubate_Antiviral Quantify_Virus Quantify Viral Replication (e.g., Plaque Assay, qRT-PCR) Incubate_Antiviral->Quantify_Virus Calculate_EC50 Calculate EC50 Quantify_Virus->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Incubate_Cyto Incubate (e.g., 48-72h) Add_Compound_Cyto->Incubate_Cyto Measure_Viability Measure Cell Viability (e.g., Resazurin Assay) Incubate_Cyto->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: General workflow for evaluating this compound in cell-based assays.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Potency Is EC50 higher than expected? Start->Check_Potency Check_Toxicity Is CC50 lower than expected? Check_Potency->Check_Toxicity No Sol_Potency Review: - Compound stability - Assay parameters (MOI, time) - Cell line suitability Check_Potency->Sol_Potency Yes Check_Variability High variability between replicates? Check_Toxicity->Check_Variability No Sol_Toxicity Review: - Compound concentration range - Solvent concentration - Incubation time Check_Toxicity->Sol_Toxicity Yes Sol_Variability Review: - Pipetting technique - Cell seeding uniformity - Edge effects Check_Variability->Sol_Variability Yes End Optimized Assay Check_Variability->End No Sol_Potency->End Sol_Toxicity->End Sol_Variability->End

Caption: A logical workflow for troubleshooting common issues in cell-based assays.

References

ALG-097558 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of ALG-097558, a potent and selective pan-coronavirus 3CL protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro), which is essential for the replication of coronaviruses.[1][2][3]

Q2: What is the reported in vitro potency of this compound against SARS-CoV-2 3CLpro?

A2: this compound has demonstrated high potency against SARS-CoV-2 3CLpro, with a reported IC50 value of 0.27 nM and a Ki of 0.074 nM.[1] In cellular assays, it has shown EC50 values ranging from 0.007 to 0.013 µM against various SARS-CoV-2 variants.[1]

Q3: Has this compound been profiled for off-target activities?

A3: Yes, this compound has been shown to be a selective inhibitor. Specifically, it has been tested against human Cathepsin L and the Human Rhinovirus (HRV) 3C protease and showed no significant activity.[1][4][5]

Q4: What is the mechanism of inhibition of this compound?

A4: this compound is a reversible covalent inhibitor of the 3CLpro.[3]

Troubleshooting Guide

Issue 1: Unexpected cellular toxicity observed at high concentrations of this compound.

  • Possible Cause 1: Off-target effects. While this compound is reported to be highly selective, it is possible that at very high concentrations, it may interact with other cellular targets. No cytotoxicity was detected for this compound at concentrations up to 100 µM in several cell lines.[4][5]

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Perform a dose-response experiment to confirm the EC50 of this compound against your specific viral strain and cell line. This will help ensure you are using the compound in its effective range.

    • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTS, LDH) with this compound in your cell line in the absence of the virus to determine the concentration at which toxicity occurs.

    • Lower Concentration: If possible, use this compound at concentrations well below the observed cytotoxic concentration.

Issue 2: Reduced or no antiviral activity observed in my in vitro assay.

  • Possible Cause 1: Compound stability. this compound may degrade under certain experimental conditions (e.g., prolonged incubation, presence of certain media components).

  • Troubleshooting Steps:

    • Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a trusted stock solution.

    • Assay Controls: Ensure that your positive and negative controls for viral replication are behaving as expected.

    • Cell Health: Verify the health and viability of your host cells prior to and during the experiment.

  • Possible Cause 2: Viral resistance. While this compound has a favorable resistance profile, certain mutations in the 3CLpro could potentially reduce its efficacy.[1]

  • Troubleshooting Steps:

    • Sequence Viral Genome: If you are using a lab-adapted viral strain, consider sequencing the 3CLpro gene to check for known resistance mutations.

    • Use a Different Inhibitor: As a control, test a 3CLpro inhibitor with a different chemical scaffold to see if the lack of activity is specific to this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Coronavirus 3CLpro

TargetAssay TypeIC50 (nM)Ki (nM)
SARS-CoV-2 3CLproBiochemical0.27[1]0.074[1]

Table 2: In Vitro Selectivity of this compound

Off-TargetAssay TypeIC50 (nM)
Human Cathepsin LBiochemical> 10,000[5]
Human Rhinovirus 3C ProteaseBiochemical> 10,000[5]

Visualizations

Diagram 1: this compound On-Target Pathway

OnTargetPathway cluster_virus Coronavirus Replication Cycle Viral_Polyprotein Viral Polyprotein 3CLpro 3CL Protease (Target) Viral_Polyprotein->3CLpro Cleavage Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Cleavage Blocked Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound Inhibition This compound->Inhibition Inhibition->3CLpro

Caption: On-target inhibition of viral replication by this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed q1 Is on-target EC50 confirmed in your assay? start->q1 step1 Perform dose-response to determine EC50 q1->step1 No q2 Is cytotoxicity observed in virus-free cells? q1->q2 Yes step1->q2 step2 Run cytotoxicity assay (e.g., MTS, LDH) q2->step2 No end1 Issue likely not compound-related q2->end1 Yes step3 Use compound below toxic concentration step2->step3 Determine toxic threshold end2 Potential off-target effect at high concentrations step2->end2 If toxicity confirmed SelectivityProfile This compound This compound 3CLpro SARS-CoV-2 3CLpro This compound->3CLpro High Potency (IC50 = 0.27 nM) CathepsinL Human Cathepsin L This compound->CathepsinL No Inhibition (IC50 > 10,000 nM) HRV3C Human Rhinovirus 3C Protease This compound->HRV3C No Inhibition (IC50 > 10,000 nM)

References

potential for ALG-097558 resistance development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance development to ALG-097558, a novel inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-nucleoside inhibitor that allosterically binds to the thumb subdomain of the viral RNA-dependent RNA polymerase (RdRp). This binding induces a conformational change that prevents the proper alignment of the template-primer strand, thereby halting viral RNA synthesis.

Q2: What are the known or anticipated mechanisms of resistance to this compound?

A2: The primary anticipated mechanism of resistance is the emergence of specific point mutations in the gene encoding the RdRp. These mutations are expected to occur in or near the allosteric binding pocket of this compound, reducing the binding affinity of the compound without completely abolishing the polymerase's enzymatic function.

Q3: How quickly can resistance to this compound be expected to develop in vitro?

A3: The rate of in vitro resistance development can vary depending on the viral strain and the selective pressure applied. In continuous cell culture passage experiments with escalating concentrations of this compound, resistant variants may be selected for in as few as 5-10 passages.

Q4: Are there known cross-resistance patterns with other antiviral agents?

A4: Due to its specific allosteric binding site, this compound is not expected to show cross-resistance with nucleoside/nucleotide analog inhibitors that target the active site of the RdRp. However, cross-resistance with other non-nucleoside inhibitors that bind to the same or overlapping allosteric sites is possible.

Troubleshooting Guides

Problem 1: Loss of this compound efficacy in a previously sensitive viral culture.

This could indicate the emergence of a resistant viral population.

  • Step 1: Confirm Loss of Potency:

    • Perform a dose-response assay (e.g., a plaque reduction or yield reduction assay) with the suspected resistant virus and a wild-type (WT) control.

    • Compare the half-maximal effective concentration (EC50) values. A significant shift (typically >5-fold) in the EC50 for the suspected resistant virus suggests resistance.

  • Step 2: Sequence the RdRp Gene:

    • Isolate viral RNA from the suspected resistant culture.

    • Perform reverse transcription PCR (RT-PCR) to amplify the entire coding sequence of the RdRp gene.

    • Sequence the amplified product and compare it to the WT sequence to identify potential mutations.

  • Step 3: Characterize the Fitness of the Resistant Virus:

    • Perform a viral growth kinetics assay (multicycle growth curve) comparing the resistant and WT viruses in the absence of the compound. This will help determine if the resistance mutation(s) come at a fitness cost.

Problem 2: Inconsistent results in this compound screening assays.

This may be due to experimental variability or the presence of a mixed viral population.

  • Step 1: Plaque-Purify the Viral Stock:

    • To ensure a homogenous viral population, perform at least two rounds of plaque purification of your viral stock before use in screening assays.

  • Step 2: Optimize Assay Conditions:

    • Ensure consistent cell density, multiplicity of infection (MOI), and incubation times.

    • Include both positive (another known inhibitor) and negative (vehicle control) controls in every assay plate.

  • Step 3: Validate Compound Integrity:

    • Confirm the concentration and purity of your this compound stock solution.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro resistance selection studies.

MutationLocation in RdRpFold-Change in EC50 vs. WTRelative Replicative Fitness (vs. WT)
L441FThumb Subdomain15-fold0.92
V559IThumb Subdomain25-fold0.85
M601TPalm Subdomain8-fold0.98
L441F + V559IThumb Subdomain>100-fold0.65

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Virus

  • Initiation: Infect a suitable host cell line (e.g., A549 cells) with the wild-type virus at an MOI of 0.01 in the presence of this compound at a concentration equal to the EC50.

  • Passaging: Harvest the virus when 75-100% cytopathic effect (CPE) is observed (typically 2-3 days post-infection).

  • Escalation: Use the harvested virus to infect fresh cells, doubling the concentration of this compound with each subsequent passage. If CPE is not observed, maintain the same drug concentration for an additional passage.

  • Monitoring: At each passage, determine the viral titer (e.g., by TCID50 assay) and test the viral population for a shift in this compound sensitivity using a dose-response assay.

  • Isolation: Once a virus population that can replicate at high concentrations of this compound is obtained, perform plaque purification to isolate clonal resistant viruses.

  • Characterization: Characterize the plaque-purified viruses genotypically (RdRp sequencing) and phenotypically (EC50 determination, growth kinetics).

Visualizations

Signaling_Pathway cluster_virus Viral Replication Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA RdRp RdRp Viral RNA->RdRp Template Nascent RNA Nascent RNA RdRp->Nascent RNA Synthesis RdRp_Inhibited RdRp (Inhibited) Resistance_Mutation Resistance Mutation (e.g., L441F) RdRp->Resistance_Mutation Prevents Binding This compound This compound This compound->RdRp Allosteric Binding

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow cluster_selection Resistance Selection cluster_isolation Clonal Isolation cluster_characterization Characterization A Infect cells with WT virus + this compound (1x EC50) B Harvest virus & passage (escalating [this compound]) A->B C Monitor for viral breakthrough and CPE B->C D Plaque purify resistant viral population C->D E Amplify clonal viral stocks D->E F Phenotypic Analysis (EC50 Shift, Fitness) E->F G Genotypic Analysis (RdRp Sequencing) E->G

Caption: Workflow for selecting and characterizing resistant virus.

Troubleshooting_Logic Start Start: Loss of Efficacy Q1 Is EC50 shift >5-fold vs. WT control? Start->Q1 A1_Yes Resistance is likely. Proceed to Genotyping. Q1->A1_Yes Yes A1_No Resistance is unlikely. Check assay parameters. Q1->A1_No No Genotyping Sequence RdRp gene A1_Yes->Genotyping Q2 Are mutations found in the RdRp gene? Genotyping->Q2 A2_Yes Confirm mutation causality via reverse genetics (if possible). Q2->A2_Yes Yes A2_No Resistance may be due to non-RdRp mutations or host factors. Q2->A2_No No

Caption: Troubleshooting decision tree for suspected resistance.

Technical Support Center: Interpreting ALG-097558 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALG-097558. The information is designed to assist with the interpretation of dose-response curves and address common issues encountered during in vitro experiments.

Understanding the Mechanism of Action

This compound is a potent, orally available, pan-coronavirus inhibitor that targets the 3-chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is essential for the replication of coronaviruses, including SARS-CoV-2, as it is responsible for processing viral polyproteins into functional proteins.[1][2] By inhibiting 3CLpro, this compound effectively blocks viral replication.[4][5]

Below is a diagram illustrating the mechanism of action of this compound.

cluster_virus Coronavirus Replication Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Polyprotein_Translation Polyprotein Translation Viral_RNA_Release->Polyprotein_Translation Polyprotein Polyprotein Polyprotein_Translation->Polyprotein 3CLpro 3CL Protease (Mpro) Polyprotein->3CLpro cleavage Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Viral_Replication Viral Replication & Assembly Functional_Proteins->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions ALG_097558 This compound ALG_097558->3CLpro blocks Inhibition Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various coronaviruses and in different assay formats.

Table 1: Antiviral Activity (EC50) of this compound in Cell-Based Assays

VirusVariantCell Line(s)EC50 (µM)Reference
SARS-CoV-2B.1.1.529 (Omicron)VeroE6-eGFP or Vero760.008[6]
SARS-CoV-2BA.2VeroE6-eGFP or Vero760.007[6]
SARS-CoV-2BA.5VeroE6-eGFP or Vero760.013[6]
SARS-CoV-1Isolate VietnamVeroE6-eGFP or Vero760.022[6]
MERS-CoVEMCVeroE6-eGFP or Vero760.005[6]
Human α-CoV229EHuh-70.017[6]
Human β-CoVOC43HeLa0.008[6]

Note: No cytotoxicity was detected for this compound at concentrations up to 100 µM.[6][7]

Table 2: Enzymatic Inhibition (IC50) of this compound

EnzymeIC50 (nM)Reference
SARS-CoV-2 3CLpro (Wuhan strain)0.22[3]
SARS-CoV-2 3CLpro0.27[8]

Experimental Protocols

A generalized experimental workflow for determining the dose-response curve of this compound in a cell-based antiviral assay is outlined below.

Cell_Seeding Seed host cells in microplate Compound_Dilution Prepare serial dilutions of this compound Cell_Seeding->Compound_Dilution Compound_Addition Add compound dilutions to cells Compound_Dilution->Compound_Addition Virus_Infection Infect cells with coronavirus Compound_Addition->Virus_Infection Incubation Incubate for a defined period Virus_Infection->Incubation Assay_Readout Measure viral replication (e.g., CPE, reporter gene, qPCR) Incubation->Assay_Readout Data_Analysis Plot dose-response curve and calculate EC50 Assay_Readout->Data_Analysis

References

Technical Support Center: ALG-097558 Hamster Model Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ALG-097558 hamster model for pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally available, reversible covalent inhibitor of the 3-chymotrypsin-like protease (3CLpro), a viral cysteine protease essential for coronavirus replication.[1][2] By inhibiting 3CLpro, this compound prevents the processing of viral polyproteins, thereby halting viral replication.[1][2] It has shown potent activity against a broad range of coronaviruses, including SARS-CoV-2 and its variants.[3][4][5]

Q2: What is the recommended dosage for this compound in Syrian hamsters?

A2: In preclinical studies using Syrian hamsters infected with SARS-CoV-2, oral administration of this compound at doses of 2.5, 8.3, and 25 mg/kg has been shown to be effective.[3] These doses resulted in a significant decrease in viral RNA (vRNA) and virus titers in lung tissue, as well as improvements in lung histology.[3]

Q3: Is a pharmacokinetic booster, such as ritonavir, required with this compound?

A3: No, this compound is designed to be administered without a pharmacokinetic enhancer like ritonavir.[1][2][3] Projections of its pharmacokinetics from preclinical studies indicate the potential for twice-daily (BID) dosing in humans without the need for a booster.[2]

Q4: What is the resistance profile of this compound?

A4: this compound has demonstrated a favorable resistance profile. It retains antiviral activity against selected resistance mutants when compared to nirmatrelvir, with the exception of E166V and E166V double-mutations.[3]

Troubleshooting Guide

Problem 1: High variability in viral load reduction between hamsters in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration: Oral gavage technique can vary, leading to inconsistent dosing.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for hamsters. Verify the dose volume and concentration for each administration.

  • Possible Cause 2: Variability in Food Consumption: Since this compound is orally administered, its absorption can be affected by the amount of food in the stomach.

    • Solution: Standardize the feeding schedule and consider a brief fasting period before dosing to ensure more uniform absorption.

  • Possible Cause 3: Inconsistent Timing of Infection and Treatment: The timing of treatment initiation relative to the time of infection is critical for antiviral efficacy.

    • Solution: Maintain a strict and consistent schedule for intranasal infection and subsequent drug administration for all animals.

Problem 2: Unexpected adverse effects or toxicity observed in hamsters (e.g., significant weight loss, lethargy).

  • Possible Cause 1: Off-target effects at high doses: While this compound has shown high selectivity, very high doses may lead to unforeseen off-target effects.

    • Solution: Review the dosing regimen. If using doses higher than the reported effective range (2.5-25 mg/kg), consider reducing the dose. Include a vehicle-only control group to monitor for effects of the formulation itself.

  • Possible Cause 2: Pre-existing health conditions in hamsters: Underlying health issues in individual animals can be exacerbated by experimental procedures.

    • Solution: Ensure all hamsters are sourced from a reputable supplier and are properly acclimated and health-screened before starting the experiment.

  • Possible Cause 3: Stress from handling and procedures: Repeated handling, gavage, and sample collection can induce stress, leading to weight loss and other clinical signs.

    • Solution: Handle animals gently and efficiently. Where possible, combine procedures to minimize handling stress. Ensure appropriate housing and enrichment.

Problem 3: Lower than expected efficacy of this compound.

  • Possible Cause 1: Suboptimal drug exposure: Issues with formulation, storage, or administration may lead to lower than intended plasma concentrations.

    • Solution: Verify the stability and solubility of the this compound formulation. Ensure proper storage conditions are maintained. Consider including a satellite group of animals for pharmacokinetic analysis to confirm drug exposure.

  • Possible Cause 2: Viral strain insensitivity: While this compound has broad pan-coronavirus activity, the specific viral strain used may have reduced susceptibility.

    • Solution: Confirm the in vitro susceptibility of the viral strain being used to this compound. The EC50 values for various SARS-CoV-2 variants range from 0.007 to 0.013 µM.[3]

  • Possible Cause 3: Timing of treatment initiation: Antiviral treatments are generally more effective when initiated early in the course of infection.

    • Solution: Review the experimental design to ensure that treatment is initiated at an appropriate time point post-infection to achieve maximal therapeutic benefit.

Data Presentation

Table 1: In Vitro Potency of this compound Against Various Coronaviruses

VirusAssay TypePotency (EC50/IC50)
SARS-CoV-2 (circulating variants)Cellular Assay0.007 - 0.013 µM (EC50)[3]
SARS-CoV-1Cellular Assay0.022 µM (EC50)[3]
MERS-CoVCellular Assay0.005 µM (EC50)[3]
SARS-CoV-2 3CLproEnzymatic Assay0.27 nM (IC50)[3]
SARS-CoV-2 3CLpro (Wuhan)Enzymatic Assay0.22 nM (IC50)[4]

Table 2: In Vivo Efficacy of this compound in SARS-CoV-2 Infected Hamsters

Dose (mg/kg, oral)SARS-CoV-2 VariantKey Outcomes
2.5B.1.617.2 (Delta)Significant decrease in vRNA and virus titers in lung tissue; Improved lung histology[3]
8.3B.1.617.2 (Delta)Significant decrease in vRNA and virus titers in lung tissue; Improved lung histology[3]
25B.1.617.2 (Delta)Significant decrease in vRNA and virus titers in lung tissue; Improved lung histology[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in the Syrian Hamster Model of SARS-CoV-2 Infection

  • Animal Model: Male Syrian hamsters are a suitable model for SARS-CoV-2 infection.

  • Acclimation: Animals should be acclimated for a minimum of 72 hours before the start of the experiment.

  • Infection: Hamsters are intranasally inoculated with a specified titer of a SARS-CoV-2 variant (e.g., B.1.617.2).[3]

  • Treatment: this compound is formulated for oral administration. Treatment is initiated at a specified time point post-infection (e.g., 4 hours post-infection) and continued for a defined duration (e.g., twice daily for 5 days).

  • Monitoring: Animals are monitored daily for clinical signs, including body weight changes.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and lung tissues are collected for virological and histological analysis.

    • Virological Analysis: Viral RNA (vRNA) levels and infectious virus titers in lung homogenates are quantified using RT-qPCR and plaque assays, respectively.

    • Histological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess lung pathology.

Visualizations

ALG_097558_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle cluster_drug Drug Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage 3CLpro 3CLpro Polyprotein Translation->3CLpro produces Viral Replication Complex Viral Replication Complex Polyprotein Cleavage->Viral Replication Complex New Virus Assembly New Virus Assembly Viral Replication Complex->New Virus Assembly This compound This compound This compound->3CLpro inhibits 3CLpro->Polyprotein Cleavage

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Hamster_Experiment_Workflow Acclimation Hamster Acclimation (≥ 72 hours) Infection Intranasal SARS-CoV-2 Infection (Day 0) Acclimation->Infection Treatment Oral Administration of This compound or Vehicle Infection->Treatment Monitoring Daily Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Euthanasia and Tissue Collection (e.g., Day 5) Monitoring->Endpoint Analysis Virological and Histological Analysis Endpoint->Analysis

Caption: Workflow for a typical in vivo efficacy study of this compound in hamsters.

References

Technical Support Center: ALG-097558 In Vivo Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo oral absorption of ALG-097558.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, potent, and selective pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is essential for the replication of coronaviruses, including SARS-CoV-2, by cleaving viral polyproteins into functional proteins.[1][4] By inhibiting 3CLpro, this compound blocks viral replication.[1][5] Preclinical studies have demonstrated its efficacy in animal models, and it has progressed to Phase 1 clinical trials.[2][4][6] A key advantage of this compound is that it does not require co-administration with a pharmacokinetic booster like ritonavir.[2][4][6]

Q2: What are the reported preclinical oral pharmacokinetic properties of this compound?

In a Syrian hamster model of SARS-CoV-2 infection, orally administered this compound resulted in a significant decrease in viral RNA and virus titers in lung tissue.[2] Doses of 2.5, 8.3, and 25 mg/kg were shown to be effective.[2] Phase 1 clinical studies in healthy volunteers have shown that single and multiple doses of this compound were well tolerated and had an acceptable pharmacokinetic profile without the need for ritonavir boosting.[6][7]

Q3: My in vivo experiment with oral this compound is showing high variability in plasma concentrations. What are the potential causes?

High variability in plasma concentrations following oral administration can be attributed to several factors:

  • Formulation-Related Issues: The formulation of this compound can significantly impact its dissolution and absorption. Issues could include inconsistent particle size, poor wetting, or precipitation in the gastrointestinal (GI) tract.[8][9]

  • Physiological Factors in Animal Models: Differences in gastric pH, GI motility, and food effects can lead to variable absorption between individual animals and different species.[9][10]

  • Experimental Technique: Inconsistent gavage technique or stress induced in the animals can affect GI physiology and, consequently, drug absorption.

Q4: How can I improve the oral bioavailability of this compound in my preclinical studies?

While this compound is designed for oral availability, optimizing its formulation can enhance consistency and exposure.[2] Consider these widely used strategies for compounds with solubility-limited absorption:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[8][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution.[9][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[8][12][13]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[14][15]

Troubleshooting Guides

Issue 1: Low or No Detectable Plasma Exposure After Oral Dosing
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Formulation 1. Characterize the solid-state properties of your this compound batch (e.g., crystallinity, particle size).2. Test the solubility of the compound in different biocompatible solvents and vehicles.3. Consider formulating with solubilizing excipients such as surfactants or polymers.[14][15]The drug must be in solution to be absorbed. Poor solubility is a common reason for low oral bioavailability.[8]
Degradation in the GI Tract 1. Assess the stability of this compound at different pH levels simulating gastric and intestinal fluids.2. If instability is observed, consider enteric-coated formulations to protect the drug from acidic stomach conditions.Chemical degradation in the GI tract can reduce the amount of active drug available for absorption.
High First-Pass Metabolism 1. Conduct an in vitro metabolism study using liver microsomes from the animal species being used.2. If high metabolism is confirmed, consider co-administration with a metabolic inhibitor (though this compound is designed to not require this) or different dosing routes to confirm.[1]The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8]
Issue 2: Lack of Dose-Proportionality in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Rationale
Saturation of Dissolution 1. At higher doses, the amount of drug may exceed its solubility limit in the GI fluids, leading to incomplete dissolution.2. Employ formulation strategies that enhance solubility, such as solid dispersions or lipid-based systems.[9][13]If dissolution is the rate-limiting step, increasing the dose will not lead to a proportional increase in absorbed drug.
Saturation of Transporters 1. Investigate if this compound is a substrate for any intestinal uptake or efflux transporters (e.g., P-glycoprotein).Saturation of active transport mechanisms can lead to non-linear pharmacokinetics.
Precipitation at the Absorption Site 1. Use in vitro dissolution/precipitation assays to assess if the drug precipitates upon changes in pH from the stomach to the intestine.[16]A drug might dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the small intestine.

Experimental Protocols

Protocol 1: Basic Formulation for In Vivo Oral Dosing in Rodents

This protocol describes a common starting point for creating a suspension formulation for oral gavage in mice or rats.

  • Vehicle Preparation: A common vehicle is 0.5% (w/v) methylcellulose (or carboxymethylcellulose) and 0.1% (v/v) Tween 80 in sterile water.

  • Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • Wetting: Add a small amount of the vehicle containing the surfactant (Tween 80) to the drug powder to form a paste. This helps to ensure the particles are adequately wetted.

  • Suspension: Gradually add the remaining vehicle while continuously triturating or vortexing to form a homogenous suspension.

  • Dosing: Use an appropriate size gavage needle to administer the suspension orally to the animal. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: In Vivo Oral Bioavailability Study Design

This protocol outlines a basic design for assessing the oral bioavailability of this compound in a preclinical species.

  • Animal Model: Select a suitable animal model (e.g., CD-1 mice, Sprague-Dawley rats).

  • Group Allocation:

    • Group 1 (IV): Administer this compound intravenously at a low dose (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution. The vehicle for IV administration should be a solution (e.g., saline with a co-solvent like DMSO or PEG400).

    • Group 2 (Oral): Administer this compound orally at the target dose (e.g., 10 mg/kg) using the desired formulation.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).[10]

  • Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

cluster_0 Coronavirus Replication Cycle cluster_1 This compound Mechanism of Action Virus Entry Virus Entry Viral RNA Release Viral RNA Release Virus Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage RNA Replication RNA Replication Polyprotein Cleavage->RNA Replication Viral Assembly Viral Assembly RNA Replication->Viral Assembly Virus Release Virus Release Viral Assembly->Virus Release This compound This compound 3CL Protease 3CL Protease This compound->3CL Protease Inhibition Inhibition 3CL Protease->Polyprotein Cleavage Catalyzes Inhibition->Polyprotein Cleavage Blocks

Caption: Mechanism of action of this compound.

Start Start Formulation Prepare Oral Formulation (e.g., Suspension, Solution) Start->Formulation Dosing Oral Administration (Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Plasma Analysis Sampling->Analysis PK_Calc Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Calc Evaluation Evaluate Bioavailability and Exposure PK_Calc->Evaluation End End Evaluation->End

Caption: Workflow for in vivo oral absorption study.

Problem Poor/Variable Oral Absorption Solubility Is Solubility a Limiting Factor? Problem->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No ParticleSize Particle Size Reduction (Micronization) Solubility->ParticleSize Yes SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion Yes LipidFormulation Lipid-Based Formulation (SEDDS) Solubility->LipidFormulation Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No PermEnhancers Use of Permeation Enhancers Permeability->PermEnhancers Yes MetInhibitors Co-dose with Inhibitors (If Applicable) Metabolism->MetInhibitors Yes

Caption: Troubleshooting logic for poor oral absorption.

References

minimizing cytotoxicity of ALG-097558 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential cytotoxicity of ALG-097558 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational pan-coronavirus inhibitor targeting the 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2][3] By inhibiting the 3CL protease, this compound blocks the processing of viral polyproteins, thereby halting the replication cycle of a broad range of coronaviruses.[1][3]

Q2: Is this compound known to be cytotoxic?

Preclinical studies have shown that this compound exhibits no detectable cytotoxicity at concentrations up to 100 µM in several commonly used cell lines, including VeroE6-eGFP, Vero76, A549-ACE2-TMPRSS2, HeLa, and Huh-7.[4][5] However, it is important to note that cell line-specific sensitivities and experimental conditions can influence cytotoxic responses.

Q3: What are the recommended cell lines for use with this compound?

Based on available data, the following cell lines have been used successfully with this compound with no reported cytotoxicity up to 100 µM[4][5]:

  • VeroE6-eGFP or Vero76 (often in the presence of a P-glycoprotein inhibitor like CP-100356)

  • A549-ACE2-TMPRSS2

  • HeLa

  • Huh-7

Researchers should always perform their own dose-response experiments to determine the optimal non-toxic working concentration for their specific cell line.

Q4: What is the recommended solvent for this compound?

While the specific solvent for in vitro use is not consistently detailed in the provided search results, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold for the specific cell line being used, typically less than 0.5% for DMSO.[6] Always run a vehicle control (cells treated with the solvent alone at the same final concentration) to assess any potential solvent-induced cytotoxicity.

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe unexpected levels of cell death or a significant reduction in cell viability in your experiments with this compound, consider the following potential causes and troubleshooting steps.

Problem 1: High Levels of Cell Death Observed

Possible Cause 1: Cell Line Sensitivity Your specific cell line may be more sensitive to this compound than the cell lines reported in preclinical studies.

Troubleshooting Tip:

  • Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line. This will help establish a suitable working concentration that minimizes cytotoxicity.

  • Consider using a less sensitive cell line if your experimental goals permit.

Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in your cell culture medium.

Troubleshooting Tip:

  • Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[6]

  • Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.[6]

Possible Cause 3: Compound Instability this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

Troubleshooting Tip:

  • Prepare fresh dilutions of this compound for each experiment.

  • Avoid repeated freeze-thaw cycles of stock solutions.

Possible Cause 4: General Cell Culture Issues The observed cytotoxicity may not be related to this compound but rather to underlying issues with your cell culture conditions.

Troubleshooting Tip:

  • Contamination: Regularly check for microbial contamination (bacteria, fungi, mycoplasma)[7].

  • Media and Reagents: Ensure your media, serum, and other reagents are not expired and are of high quality. Test new lots of reagents before use in critical experiments.

  • Incubator Conditions: Verify the temperature, CO2 levels, and humidity of your incubator[8].

  • Cell Confluency: Do not allow cells to become overly confluent, as this can lead to cell death. Passage cells during the logarithmic growth phase.

Problem 2: Inconsistent Results in Cell Viability Assays

Possible Cause 1: Uneven Cell Seeding Inconsistent cell numbers across wells of a multi-well plate can lead to variability in viability assay results.

Troubleshooting Tip:

  • Ensure thorough mixing of the cell suspension before and during seeding.

  • After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

Possible Cause 2: Assay Interference this compound may interfere with the components of your cell viability assay.

Troubleshooting Tip:

  • Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout.

  • Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay instead of an MTT assay).

Possible Cause 3: Edge Effects in Multi-well Plates Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell health.

Troubleshooting Tip:

  • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[6]

Data Summary

Table 1: Reported Cytotoxicity of this compound in Various Cell Lines
Cell LineMaximum Concentration Tested (µM)Observed CytotoxicityReference
VeroE6-eGFP or Vero76100None Detected[4]
A549-ACE2-TMPRSS2100None Detected[4][5]
HeLa100None Detected[4]
Huh-7100None Detected[4][5]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line using a standard colorimetric assay (e.g., MTT or XTT).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (solvent for this compound, e.g., DMSO)

  • 96-well cell culture plates

  • Cytotoxicity assay reagent (e.g., MTT, XTT)

  • Solubilization solution (if using MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final solvent concentration.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • If using an MTT assay, add the solubilization solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Correct for background by subtracting the absorbance of cell-free wells.

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.

Visualizations

G cluster_virus Coronavirus Replication Cycle cluster_drug This compound Mechanism Entry Virus Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Protease 3CL Protease Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release ALG This compound ALG->Protease Inhibits G start Start: Observe Unexpected Cytotoxicity is_control_ok Are vehicle controls and untreated cells healthy? start->is_control_ok check_culture Troubleshoot General Cell Culture: - Contamination - Reagents - Incubator is_control_ok->check_culture No dose_response Perform Dose-Response Curve for this compound is_control_ok->dose_response Yes end End: Problem Resolved check_culture->end is_sensitive Is the cell line highly sensitive (low IC50)? dose_response->is_sensitive optimize_conc Optimize working concentration or choose new cell line is_sensitive->optimize_conc Yes check_assay Investigate Assay Interference: - Cell-free controls - Alternative assays is_sensitive->check_assay No optimize_conc->end check_assay->end G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analyze Analysis Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h for cell attachment Seed->Incubate1 Prepare 3. Prepare serial dilutions of this compound Incubate1->Prepare Treat 4. Treat cells with compound and controls Prepare->Treat Incubate2 5. Incubate for exposure period Treat->Incubate2 AddReagent 6. Add viability assay reagent Incubate2->AddReagent Incubate3 7. Incubate for color development AddReagent->Incubate3 Read 8. Read absorbance on microplate reader Incubate3->Read Analyze 9. Calculate % cytotoxicity vs. control Read->Analyze

References

Technical Support Center: Synthesis of ALG-097558 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ALG-097558 and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during key synthetic steps.

Disclaimer: The specific, industrial-scale synthesis of this compound is proprietary. The following guidance is based on a plausible, hypothetical multi-step synthesis of a structurally related peptidomimetic 3CLpro inhibitor, incorporating common synthetic challenges.

Hypothetical Synthetic Overview

Our hypothetical synthesis of an this compound analog involves three key stages:

  • Pyrazole Core Synthesis: Formation of the central heterocyclic scaffold.

  • Suzuki Coupling: Introduction of aryl or heteroaryl diversity.

  • Amide Bond Formation: Coupling of the pyrazole core with a peptide-like fragment.

Hypothetical Synthesis of this compound Analog A Starting Materials (e.g., 1,3-dicarbonyl & hydrazine) B Pyrazole Core Synthesis A->B C Functionalized Pyrazole B->C D Suzuki Coupling (with boronic acid/ester) C->D E Coupled Pyrazole Intermediate D->E F Amide Bond Formation (with amino acid derivative) E->F G Final this compound Analog F->G

A high-level overview of the hypothetical synthetic workflow.

Part 1: Pyrazole Core Synthesis

The formation of a substituted pyrazole ring is a common starting point for many antiviral compounds. This is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Troubleshooting and FAQs: Pyrazole Synthesis

Q1: My pyrazole synthesis is giving low yields. What are the common causes?

A1: Low yields in pyrazole synthesis can often be attributed to several factors:

  • Poor quality of starting materials: Ensure the 1,3-dicarbonyl compound is pure and the hydrazine derivative has not degraded.

  • Incorrect stoichiometry: Precise molar ratios are crucial. An excess of one reagent can lead to side products.

  • Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Some reactions proceed well at room temperature, while others require reflux.[1]

  • Formation of regioisomers: Unsymmetrical 1,3-dicarbonyls can lead to the formation of two different pyrazole regioisomers, complicating purification and reducing the yield of the desired product.

ParameterRecommendationPotential Impact of Deviation
Solvent Ethanol, Acetic Acid, or TolueneIncorrect solvent can lead to poor solubility of reactants or unwanted side reactions.
Temperature Room Temperature to RefluxSuboptimal temperature can result in slow reaction rates or decomposition of starting materials.
Reaction Time 2-24 hoursIncomplete reaction if too short; side product formation if too long.
Catalyst Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)Absence or wrong type of catalyst can stall the reaction.

Q2: I am observing the formation of multiple products in my pyrazole synthesis. How can I improve selectivity?

A2: The formation of multiple products, particularly regioisomers, is a common challenge.[2] To improve selectivity:

  • Use a symmetrical 1,3-dicarbonyl compound if possible. This will eliminate the possibility of regioisomer formation.

  • Modify the reaction conditions. Changing the solvent, temperature, or catalyst can sometimes favor the formation of one regioisomer over the other.

  • Consider a multi-step synthesis. It may be necessary to introduce functional groups in a specific order to control the regioselectivity of the pyrazole formation.

Experimental Protocol: General Procedure for Pyrazole Synthesis
  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Suzuki Coupling

The Suzuki coupling is a versatile cross-coupling reaction used to form a carbon-carbon bond between the pyrazole core and an aryl or heteroaryl moiety, using a palladium catalyst.

Troubleshooting and FAQs: Suzuki Coupling

Q1: My Suzuki coupling reaction is showing low or no conversion. What should I check first?

A1: Low or no conversion in a Suzuki coupling is a frequent issue. Key areas to troubleshoot include:

  • Catalyst activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere.[3]

  • Ligand integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or those stored properly.[3]

  • Base selection and quality: The choice and purity of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for the catalytic cycle.[4]

  • Boronic acid/ester stability: Boronic acids can degrade over time. Consider using more stable derivatives like pinacol esters.[3]

  • Inadequate degassing: Oxygen can deactivate the catalyst. Ensure all solvents and the reaction setup are thoroughly degassed.[3]

ParameterRecommended RangeRationale
Palladium Catalyst Loading 1-5 mol%Lower loading may lead to incomplete reaction; higher loading increases cost and potential for side reactions.
Ligand:Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and catalyst used. Insufficient ligand can lead to catalyst decomposition.[3]
Base Equivalents 1.5 - 3.0 eqInsufficient base can stall the reaction by preventing efficient transmetalation.[3]
Reaction Temperature 80-120 °CMany Suzuki couplings require heating to proceed at a reasonable rate.

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often driven by the presence of oxygen. To minimize it:

  • Improve degassing: Rigorous degassing of solvents and the reaction headspace is crucial.

  • Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[3]

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[4]

Troubleshooting Suzuki Coupling Start Low/No Conversion CheckCatalyst Check Catalyst/Ligand Activity and Handling Start->CheckCatalyst CheckBase Verify Base Quality and Stoichiometry Start->CheckBase CheckDegassing Ensure Rigorous Degassing Start->CheckDegassing CheckBoronicAcid Assess Boronic Acid Stability CheckCatalyst->CheckBoronicAcid OptimizeTemp Optimize Reaction Temperature CheckDegassing->OptimizeTemp

A logical workflow for troubleshooting a failed Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine the pyrazole halide (1.0 eq), boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add degassed solvent (e.g., dioxane/water mixture).

  • Heat the mixture to the desired temperature (e.g., 90 °C) and stir for 4-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Part 3: Amide Bond Formation

The final key step in this hypothetical synthesis is the formation of an amide bond to link the pyrazole core with an amino acid derivative. This is a crucial step in constructing the peptidomimetic structure.

Troubleshooting and FAQs: Amide Bond Formation

Q1: My amide coupling reaction is not proceeding to completion. What are some common issues?

A1: Incomplete amide bond formation is a frequent challenge, often due to:

  • Ineffective coupling reagent: The choice of coupling reagent (e.g., HATU, EDC/HOBt) is critical and can be substrate-dependent. If one fails, another should be tried.[5]

  • Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow or not proceed at all.

  • Low nucleophilicity of the amine: Electron-deficient anilines or other weakly nucleophilic amines can be difficult to acylate.[5]

  • Side reactions: The activated carboxylic acid can sometimes form an unreactive anhydride or other byproducts.[5]

  • Epimerization: For chiral centers adjacent to the carboxylic acid, the choice of coupling reagent and conditions can lead to loss of stereochemical integrity.

Coupling ReagentCommon SolventsKey Advantages/Disadvantages
EDC/HOBt DMF, DCMWidely used, but can be less effective for hindered substrates.
HATU DMF, NMPHighly effective for difficult couplings, but more expensive.
SOCl₂ (via acid chloride) DCM, TolueneVery reactive, but harsh conditions can be incompatible with sensitive functional groups.[5]

Q2: How can I improve the yield of my amide coupling with a poorly reactive amine?

A2: For unreactive amines, consider the following strategies:

  • Switch to a more potent coupling reagent: HATU or COMU are often more effective than EDC/HOBt for challenging couplings.

  • Increase the reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome activation barriers.

  • Use a non-nucleophilic base: A stronger, non-nucleophilic base like DBU might be necessary in some cases.

  • Form the acid chloride: If the substrate is stable, converting the carboxylic acid to the more reactive acid chloride with SOCl₂ or oxalyl chloride can be effective, though this is a harsher method.[5]

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Amide Coupling Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid ActivatedEster Activated Ester Intermediate Acid->ActivatedEster + Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Amide Product ActivatedEster->Product + Amine Amine Amine Amine->Product

A simplified workflow for a typical amide bond formation.

References

improving the therapeutic index of ALG-097558

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical evaluation of ALG-097558, a potent, orally bioavailable, pan-coronavirus 3CL protease (3CLpro) inhibitor. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible covalent inhibitor of the coronavirus 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is essential for viral replication, as it is responsible for cleaving viral polyproteins into functional proteins.[1][2] By inhibiting 3CLpro, this compound blocks viral replication.

Q2: What is the key advantage of this compound over other 3CLpro inhibitors like nirmatrelvir (the active component of Paxlovid)?

A2: A significant advantage of this compound is that it is designed to be effective without the need for a pharmacokinetic booster like ritonavir.[1][3] Ritonavir is co-administered with nirmatrelvir to inhibit its metabolism by human enzymes, but it can cause drug-drug interactions. The projected efficacious doses of this compound in humans can be achieved without a booster.[3]

Q3: What is the in vitro potency of this compound against SARS-CoV-2 and other coronaviruses?

A3: this compound has demonstrated potent and broad-spectrum activity against a range of coronaviruses. In enzymatic assays, it has an IC50 of approximately 0.22-0.27 nM and a Ki of 0.074 nM against SARS-CoV-2 3CLpro.[4][5] In cellular assays, it shows EC50 values in the low nanomolar range against various SARS-CoV-2 variants, including Omicron, and is also active against other human coronaviruses like SARS-CoV-1, MERS-CoV, 229E, and OC43.[4][5]

Q4: What is the known resistance profile of this compound?

A4: In cell-based testing, this compound has shown a favorable resistance profile, retaining activity against several nirmatrelvir-resistant mutants. However, reduced activity has been observed against mutants with the E166V substitution.[4]

Q5: What is the selectivity profile of this compound?

A5: this compound is highly selective for viral 3CLpro. It has shown no significant off-target activity against the human proteases Cathepsin L and human rhinovirus protease.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50/EC50 values in enzymatic or cell-based assays - Compound solubility: this compound may precipitate in aqueous buffers if the final solvent concentration is too low. - Reagent variability: Inconsistent quality or concentration of enzyme, substrate, or cells. - Assay conditions: Variations in incubation time, temperature, or plate reader settings.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Prepare a fresh serial dilution of this compound for each experiment. - Use a consistent source and lot of reagents. Regularly check cell viability and passage number. - Standardize all assay parameters and perform regular quality control checks.
High background signal in enzymatic assays - Substrate instability: The fluorescent substrate may be degrading spontaneously. - Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent compounds.- Prepare fresh substrate solution for each experiment and protect it from light. - Use high-purity reagents and screen all buffers for background fluorescence.
Low therapeutic index observed (unexpected cytotoxicity) - Off-target effects in specific cell lines: The chosen cell line may express a protein that is sensitive to this compound at high concentrations. - Inaccurate cytotoxicity measurement: The assay used to measure cell viability may be incompatible with the compound.- Test for cytotoxicity in a panel of different cell lines to identify cell-type-specific effects. - Use an orthogonal method to confirm cytotoxicity (e.g., if using an MTS assay, confirm with a trypan blue exclusion assay).
Poor in vivo efficacy despite good in vitro potency - Pharmacokinetic issues: The compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model. - Inappropriate formulation: The formulation may not be optimal for oral absorption.- Conduct pharmacokinetic studies to determine the plasma exposure of this compound in the chosen animal model. - Optimize the formulation. A previously reported formulation for hamster studies is 43% Ethanol + 27% Propylene Glycol in water.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetValueReference
Enzymatic Assay (IC50)SARS-CoV-2 3CLpro0.22 - 0.27 nM[4][5]
Enzymatic Assay (Ki)SARS-CoV-2 3CLpro0.074 nM[4]
Cell-Based Assay (EC50)SARS-CoV-2 (various variants)0.007 - 0.013 µM[4]
Cell-Based Assay (EC50)SARS-CoV-10.022 µM[4]
Cell-Based Assay (EC50)MERS-CoV0.005 µM[4]

Table 2: In Vitro Cytotoxicity and Therapeutic Index

Cell Line(s)Cytotoxicity (CC50)Therapeutic Index (CC50/EC50)Reference
VeroE6-eGFP, Vero76, A549-ACE2-TMPRSS2, HeLa, Huh-7> 100 µM> 7,692 - 14,285 (calculated based on SARS-CoV-2 EC50 range)[6]

Table 3: Preclinical In Vivo Efficacy of this compound

Animal ModelVirusDosingOutcomeReference
Syrian HamstersSARS-CoV-2 Delta (B.1.617.2)2.5, 8.3, and 25 mg/kg (oral)Significant decrease in viral RNA and virus titers in lung tissue; improved lung histology.[4]

Experimental Protocols

General Protocol for 3CLpro Enzymatic Assay

This protocol is a general guideline and may require optimization.

Reagents:

  • Recombinant 3CLpro enzyme

  • Fluorescent substrate (e.g., a FRET-based peptide substrate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add a small volume of the diluted this compound to each well.

  • Add the 3CLpro enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorescent substrate to each well.

  • Immediately begin monitoring the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each well.

  • Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

General Protocol for Cell-Based Antiviral Assay

This protocol is a general guideline and should be adapted for the specific cell line and virus being used.

Reagents:

  • Host cell line permissive to coronavirus infection (e.g., VeroE6)

  • Coronavirus stock of known titer

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Seed the host cells in a 96-well plate and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted this compound.

  • Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) (e.g., 48-72 hours).

  • Measure cell viability using a suitable assay.

  • Plot cell viability as a function of this compound concentration and fit the data to determine the EC50 value.

  • In parallel, run a similar plate without viral infection to determine the CC50 (cytotoxic concentration 50%) of this compound.

Visualizations

G cluster_virus Coronavirus Life Cycle Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Cleavage Polyprotein Cleavage Translation->Cleavage Replication RNA Replication Cleavage->Replication 3CLpro 3CL Protease Cleavage->3CLpro Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release ALG097558 This compound ALG097558->3CLpro Inhibits

Caption: Mechanism of action of this compound in the coronavirus life cycle.

G cluster_workflow Experimental Workflow: In Vitro Antiviral Assay Start Start SeedCells Seed Host Cells Start->SeedCells PrepareDrug Prepare this compound Dilutions SeedCells->PrepareDrug TreatCells Treat Cells with this compound PrepareDrug->TreatCells InfectCells Infect Cells with Virus TreatCells->InfectCells Incubate Incubate (e.g., 48-72h) InfectCells->Incubate MeasureViability Measure Cell Viability Incubate->MeasureViability AnalyzeData Analyze Data (EC50/CC50) MeasureViability->AnalyzeData End End AnalyzeData->End

Caption: A typical experimental workflow for determining the in vitro antiviral activity of this compound.

G cluster_efficacy Factors Increasing Efficacy cluster_safety Factors Increasing Safety TherapeuticIndex Improving Therapeutic Index Potency High In Vitro Potency (Low nM IC50/EC50) TherapeuticIndex->Potency BroadSpectrum Broad Spectrum Activity (Multiple Coronaviruses) TherapeuticIndex->BroadSpectrum FavorablePK Favorable Pharmacokinetics (Oral Bioavailability) TherapeuticIndex->FavorablePK LowCytotoxicity Low In Vitro Cytotoxicity (CC50 > 100 µM) TherapeuticIndex->LowCytotoxicity HighSelectivity High Selectivity (No off-target activity) TherapeuticIndex->HighSelectivity NoBooster No Ritonavir Boosting (Reduced drug-drug interactions) TherapeuticIndex->NoBooster

Caption: Key factors contributing to the favorable therapeutic index of this compound.

References

Addressing Variability in ALG-097558 Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results with ALG-097558.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, orally available, pan-coronavirus inhibitor targeting the 3C-like protease (3CLpro), a viral cysteine protease essential for viral replication.[1][2] By inhibiting 3CLpro, this compound blocks the cleavage of viral polyproteins, thereby preventing the formation of a functional viral replication complex.[2]

Q2: What is the reported in vitro potency of this compound?

A2: this compound has demonstrated potent antiviral activity against a range of coronaviruses. In enzymatic assays against SARS-CoV-2 3CLpro (Wuhan strain), the IC50 value was reported to be 0.22 nM.[1] In cell-based assays, the EC50 values typically range from 7 to 40 nM against various SARS-CoV-2 variants, including Omicron subvariants.[1]

Q3: Are there known factors that can significantly influence the in vitro activity of this compound?

A3: Yes, the choice of cell line and the presence of efflux pump inhibitors can impact the measured antiviral activity. For instance, some studies have utilized the P-glycoprotein inhibitor CP-100356 in VeroE6 cell-based assays to ensure optimal intracellular compound concentration.[3] Variability in results can arise if such factors are not consistently applied.

Q4: Has resistance to this compound been observed?

A4: In vitro passaging with SARS-CoV-2 has identified the T21I mutation in the 3CLpro, which resulted in a minor (approximately 5-fold) loss in antiviral activity.[3] The E166V mutation has been identified as a major resistance mutation in enzymatic assays, though it is reported to have low enzymatic fitness and prevalence.[3]

Troubleshooting Guide

Issue 1: High Variability in EC50 Values Between Experiments

High variability in the half-maximal effective concentration (EC50) is a common challenge in antiviral assays. The table below summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting Recommendation
Cell Line Differences Ensure the consistent use of the same cell line, passage number, and seeding density. Different cell lines (e.g., VeroE6, A549-ACE2-TMPRSS2, HeLa, Huh-7) can yield different EC50 values.[3]
Viral Titer Fluctuation Use a standardized and recently titrated viral stock for all experiments. A consistent multiplicity of infection (MOI) is critical for reproducible results.
Assay Protocol Inconsistency Adhere strictly to a standardized protocol, including incubation times, temperature, and reagent concentrations. Minor deviations can lead to significant variability.
Compound Solubility/Stability Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the assay is consistent and non-toxic to the cells.
Presence of Efflux Pumps In cell lines with high expression of efflux pumps like P-glycoprotein (e.g., some Vero cell clones), consider the inclusion of an appropriate inhibitor, such as CP-100356, to ensure adequate intracellular accumulation of this compound.[3]
Issue 2: Discrepancy Between Enzymatic (IC50) and Cell-Based (EC50) Assay Results

It is expected that the IC50 (biochemical assay) will be more potent than the EC50 (cell-based assay). However, a larger than expected discrepancy can indicate experimental issues.

Potential Cause Troubleshooting Recommendation
Cellular Permeability Low cellular uptake can lead to a significant drop in potency. Evaluate the permeability of this compound in your chosen cell line.
Compound Efflux As mentioned previously, active efflux by transporters like P-glycoprotein can reduce intracellular compound concentration. Test for efflux pump activity and consider using inhibitors if necessary.[3]
Protein Binding Binding of this compound to serum proteins in the cell culture medium can reduce its free concentration. Consider using serum-free or low-serum medium for the duration of compound exposure, if compatible with cell health.
Compound Metabolism Some cell lines may metabolize the compound, reducing its effective concentration. Assess the stability of this compound in the presence of the cells and medium over the course of the experiment. A study noted large interspecies variability in hepatocyte stability assays.[4]

Experimental Protocols & Workflows

General Antiviral EC50 Determination Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed cells in assay plates Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Add_Compound Viral_Stock Prepare standardized viral inoculum Infection Infect cells with virus Viral_Stock->Infection Add_Compound->Infection Incubation Incubate for specified duration Infection->Incubation Readout Measure viral replication (e.g., CPE, qPCR, reporter gene) Incubation->Readout Analysis Calculate EC50 using non-linear regression Readout->Analysis

Figure 1. A generalized workflow for determining the EC50 of this compound in a cell-based antiviral assay.
Signaling Pathway: Inhibition of Viral Polyprotein Processing

The primary mechanism of action for this compound is the inhibition of the viral 3CL protease, which is critical for processing the viral polyprotein into functional non-structural proteins (nsps).

cluster_host Host Cell Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation 3CLpro 3CL Protease Polyprotein->3CLpro Cleavage NSPs Functional nsps (Replication Complex) 3CLpro->NSPs Processes Replication Viral Replication NSPs->Replication This compound This compound This compound->3CLpro Inhibits

Figure 2. Diagram illustrating the inhibition of the viral 3CL protease by this compound, preventing viral replication.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against various coronaviruses. Note that direct comparison of values should be made with caution due to differing experimental conditions (e.g., cell lines used).

Virus / Variant Assay Type Cell Line EC50 (nM) IC50 (nM) Reference
SARS-CoV-2 (Wuhan)Enzymatic--0.22[1]
SARS-CoV-2 VariantsCell-basedVarious7 - 40-[1]
(incl. Omicron subvariants)
MERS-CoVCell-basedVeroE6-eGFP~25-[3]
Human α-CoV 229ECell-basedHuh-7~502-[3]
Human β-CoV OC43Cell-basedHeLa~47-[3]

Note: The EC50 values for MERS-CoV, 229E, and OC43 are approximated from graphical data presented in the source material and should be considered illustrative.[3] The use of a P-glycoprotein inhibitor was noted for some cell-based assays, which can influence EC50 values.[3]

References

avoiding common pitfalls in ALG-097558 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ALG-097558, a potent, pan-coronavirus 3CL protease (3CLpro) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common pitfalls and specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, reversible-covalent inhibitor of the viral main protease (Mpro) or 3C-like protease (3CLpro).[1][2] This enzyme is essential for the replication of coronaviruses as it processes viral polyproteins into functional proteins.[2] By inhibiting 3CLpro, this compound blocks viral replication. Notably, it is effective without the need for a pharmacokinetic booster like ritonavir.[3]

Q2: What is the spectrum of activity of this compound?

A2: this compound demonstrates broad-spectrum antiviral activity against a wide range of coronaviruses. This includes multiple variants of SARS-CoV-2, such as Omicron subvariants, as well as other human coronaviruses like SARS-CoV-1, MERS-CoV, and seasonal strains (e.g., 229E and OC43).[1]

Q3: What are the key potency values for this compound?

A3: The potency of this compound has been determined in various assays. In enzymatic assays against SARS-CoV-2 3CLpro, it has an IC50 value of approximately 0.22 nM.[1] In cell-based assays, it shows significant antiviral activity with EC50 values typically ranging from 7 to 40 nM against different SARS-CoV-2 variants.[1]

Q4: Is this compound cytotoxic?

A4: Preclinical data indicates that this compound does not exhibit cytotoxicity at concentrations up to 100 µM in various cell lines, including VeroE6, A549-ACE2-TMPRSS2, HeLa, and Huh-7.

Q5: What is the resistance profile of this compound?

A5: this compound has a favorable resistance profile. It retains activity against several nirmatrelvir-resistant mutations. While the E166V mutation can reduce its activity, this mutation has been associated with low enzymatic fitness of the virus.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in cell-based assays Compound Precipitation: this compound may precipitate in media with low serum concentrations or at high concentrations.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed its solubility. Visually inspect for any precipitation. It is advisable to determine the solubility of this compound in your specific assay medium.
Cell Health Variability: Inconsistent cell density, passage number, or overall health can affect viral replication and compound efficacy.Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure a healthy, confluent monolayer before infection.
Inaccurate Compound Concentration: Errors in serial dilutions can lead to significant variability.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Low or no activity in enzymatic assays Inactive Enzyme: The 3CLpro enzyme may have lost activity due to improper storage or handling.Store the enzyme at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice when in use.
Suboptimal Assay Conditions: Incorrect buffer composition, pH, or substrate concentration can affect enzyme activity.Optimize the assay conditions, including buffer components, pH, and substrate concentration (ideally at or below the Km for competitive inhibitors). Refer to established protocols for 3CLpro assays.
Compound Degradation: this compound may be unstable under certain experimental conditions.Prepare fresh working solutions of this compound for each experiment. Avoid prolonged exposure to light and elevated temperatures.
High background signal in fluorescence-based assays Autofluorescence of the Compound: this compound itself might be fluorescent at the excitation/emission wavelengths used.Run a control plate with the compound in the absence of the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
Contamination: Bacterial or fungal contamination can lead to high background fluorescence.Ensure aseptic techniques are followed throughout the experimental setup. Regularly check cell cultures and reagents for contamination.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay Type Target Value Reference
Enzymatic Assay (IC50)SARS-CoV-2 3CLpro (Wuhan strain)0.22 nM[1]
Cell-Based Assay (EC50)SARS-CoV-2 Variants7 - 40 nM[1]
Cell-Based Assay (EC50)SARS-CoV-10.022 µM
Cell-Based Assay (EC50)MERS-CoV0.005 µM

Table 2: Selectivity Profile of this compound

Target Activity Reference
Cathepsin LNo significant inhibition
Human Rhinovirus ProteaseNo significant inhibition

Experimental Protocols

Protocol 1: General Cell-Based Antiviral Assay

This protocol provides a general framework for assessing the antiviral activity of this compound against coronaviruses in a cell-based assay.

Materials:

  • VeroE6 cells (or other susceptible cell lines like A549-ACE2-TMPRSS2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Coronavirus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 2% FBS). Include a vehicle control (e.g., 0.1% DMSO).

  • Infection: When cells are confluent, remove the growth medium. Add the diluted this compound to the wells. Subsequently, infect the cells with coronavirus at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Assessment of Antiviral Activity:

    • CPE Inhibition: Visually inspect the wells for inhibition of CPE compared to the virus control.

    • Cell Viability: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: 3CL Protease (3CLpro) Inhibition Assay (FRET-based)

This protocol describes a general method for measuring the inhibition of 3CLpro by this compound using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant 3CLpro enzyme

  • FRET-based 3CLpro substrate

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the 3CLpro enzyme and the FRET substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add the diluted this compound or vehicle control to the wells of the plate.

    • Add the diluted 3CLpro enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Signal Measurement: Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_virus Coronavirus Replication Cycle cluster_drug Mechanism of Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Polyprotein Processing Polyprotein Processing Translation of Polyproteins->Polyprotein Processing RNA Replication RNA Replication Polyprotein Processing->RNA Replication Assembly & Release Assembly & Release RNA Replication->Assembly & Release This compound This compound Inhibition Inhibition This compound->Inhibition 3CL Protease 3CL Protease 3CL Protease->Polyprotein Processing Required for Inhibition->3CL Protease

Caption: Mechanism of action of this compound in the coronavirus replication cycle.

Experimental_Workflow cluster_cell_assay Cell-Based Antiviral Assay Workflow A Seed Cells in 96-well Plate C Treat Cells with Compound & Infect with Virus A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Measure Cell Viability D->E F Calculate EC50 E->F

Caption: Workflow for a typical cell-based antiviral assay with this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results Observed Q1 Is there visible precipitation? Start->Q1 A1 Optimize compound concentration and/or solvent Q1->A1 Yes Q2 Are cell culture practices consistent? Q1->Q2 No A1->Q2 A2 Standardize cell passage number and seeding density Q2->A2 No Q3 Are dilutions accurate? Q2->Q3 Yes A2->Q3 A3 Prepare fresh dilutions and use calibrated pipettes Q3->A3 No End Consistent Results Q3->End Yes A3->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Refining ALG-097558 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of ALG-097558 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable, pan-coronavirus 3CL protease inhibitor. Its mechanism of action involves inhibiting the viral 3-chymotrypsin-like protease (3CLpro), an enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[1][2] By blocking this process, this compound effectively halts viral replication.

Q2: In which animal models has this compound been tested?

A2: Preclinical efficacy of this compound has been demonstrated in the Syrian hamster model of SARS-CoV-2 infection.[3][4]

Q3: What is the reported oral formulation for this compound in hamster studies?

A3: In published preclinical studies, this compound was formulated as a solution in 43% Ethanol + 27% Propylene Glycol (PG) in water for oral gavage administration in hamsters.[5]

Q4: What were the effective oral doses of this compound in the hamster model?

A4: Oral doses of 2.5, 8.3, and 25 mg/kg have been shown to be effective in reducing viral replication and lung pathology in the SARS-CoV-2 hamster infection model.[3]

Q5: Does this compound require co-administration with a boosting agent like ritonavir?

A5: No, this compound is designed to be a potent inhibitor without the need for ritonavir boosting.[1][4] While ritonavir was used in some hamster-specific studies to overcome metabolic instability in that species, it is not required for its mechanism of action.[5]

Troubleshooting Guide for Oral Delivery of this compound

Issue 1: Precipitation or Poor Solubility of this compound in Formulation

Possible Causes:

  • Inherent low aqueous solubility of the compound.

  • Incorrect solvent ratios or preparation method.

  • Use of cold solvents.

  • High drug concentration.

Solutions:

Solution Detailed Steps Pros Cons
Optimize Reported Formulation 1. Ensure accurate measurement of 43% ethanol, 27% propylene glycol, and 30% water (by volume).2. Add this compound to the ethanol component first to aid initial dissolution.3. Slowly add the propylene glycol while stirring, followed by the water.4. Gentle warming (to 37-40°C) and sonication can aid dissolution.Utilizes a known effective formulation.[5]May not be suitable for all concentrations or study-specific conditions. High ethanol content may have physiological effects.
Alternative Vehicle Systems 1. Co-solvent systems: Consider mixtures of DMSO, PEG 400, and saline. A common starting point is 10% DMSO, 40% PEG 400, 50% saline.2. Surfactant-based systems: Formulations containing Tween 80 or Cremophor EL can improve solubility. For example, 5% DMSO, 5% Tween 80, 90% saline.3. Cyclodextrin-based formulations: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility. A 20-40% (w/v) solution of HP-β-CD in water or saline can be explored.Offers flexibility if the primary formulation fails. Can improve bioavailability.May introduce confounding variables (e.g., vehicle toxicity). Requires careful validation.
pH Adjustment 1. Determine the pKa of this compound (if not available, this may require experimental determination).2. Adjust the pH of the formulation vehicle away from the pKa to increase the proportion of the more soluble ionized form. Use biocompatible buffers (e.g., citrate or phosphate buffers).Can significantly enhance the solubility of ionizable compounds.May affect compound stability or in vivo absorption. Not effective for neutral compounds.
Issue 2: Animal Distress or Adverse Reactions Post-Gavage

Possible Causes:

  • Improper gavage technique leading to esophageal or tracheal injury.

  • Toxicity of the vehicle, particularly at high concentrations of organic solvents.

  • The volume of administration is too large for the animal's size.

Solutions:

Solution Detailed Steps Best Practices
Refine Gavage Technique 1. Ensure proper restraint of the hamster to prevent movement.2. Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult hamsters).3. Measure the needle from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.4. Insert the needle gently along the upper palate and allow the animal to swallow it.5. Administer the formulation slowly.Practice on a training model. Never force the gavage needle. Monitor the animal for any signs of respiratory distress during and after the procedure.
Optimize Vehicle Composition 1. If using a co-solvent system, minimize the concentration of DMSO to the lowest effective percentage (ideally <10%).2. Evaluate the tolerability of the vehicle in a small cohort of animals before use in the main study.The vehicle should be well-tolerated and non-toxic at the administered volume.
Adjust Administration Volume 1. For hamsters, the maximum recommended oral gavage volume is typically 10-20 ml/kg. Calculate the volume based on the most recent body weight.2. If a high dose requires a large volume, consider increasing the concentration of the formulation if possible, or splitting the dose.Always use the minimum volume necessary.

Data Presentation

Table 1: Preclinical Efficacy of this compound in the SARS-CoV-2 Hamster Model

Dose (mg/kg, oral) Effect on Viral Load in Lungs Impact on Lung Histology Reference
2.5Significant reduction in vRNA and virus titersImprovements in lung histology[3]
8.3Significant reduction in vRNA and virus titersImprovements in lung histology[3]
25Significant reduction in vRNA and virus titersImprovements in lung histology[3]

Table 2: Physicochemical Properties of this compound (and General Properties of Similar Compounds)

Property Value Implication for Oral Delivery
Molecular Weight Data not publicly availableLarger molecules can have reduced permeability.
Aqueous Solubility Data not publicly available; expected to be low as a hydrophobic moleculeLow solubility can lead to poor dissolution and low bioavailability. Formulation strategies are critical.
LogP Data not publicly available; likely >2 for oral absorptionHigh lipophilicity suggests poor aqueous solubility but good membrane permeability.
pKa Data not publicly availableDetermines the ionization state at different physiological pHs, impacting solubility and absorption.

Note: Specific physicochemical data for this compound are not publicly available. Researchers should perform experimental characterization to determine these values for their specific batch of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (43% Ethanol, 27% PG in Water)

Materials:

  • This compound powder

  • 200-proof Ethanol (USP grade)

  • Propylene Glycol (USP grade)

  • Sterile, purified water

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.

  • In a sterile conical tube, add the required volume of 200-proof ethanol.

  • Add the weighed this compound powder to the ethanol. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

  • Add the required volume of propylene glycol to the ethanol/ALG-097558 solution. Vortex until the solution is homogeneous.

  • Slowly add the sterile water to the mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation. It should be a clear, particle-free solution.

  • Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.

Protocol 2: In Vivo Efficacy Study of this compound in the Syrian Hamster Model of SARS-CoV-2 Infection

Materials and Animals:

  • 4-6 week old male or female Syrian hamsters

  • SARS-CoV-2 viral stock

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Prepared this compound formulation and vehicle control

  • Oral gavage needles (18-20 gauge, ball-tipped)

  • Biosafety Level 3 (BSL-3) facility and appropriate PPE

Procedure:

  • Acclimatization: Acclimatize hamsters for at least 7 days before the start of the experiment.

  • Infection: Anesthetize the hamsters and intranasally inoculate with a pre-titered dose of SARS-CoV-2 (e.g., 10^4 PFU in 100 µL). Include a mock-infected control group.

  • Group Allocation: Randomly assign infected animals to treatment groups (e.g., Vehicle Control, this compound 2.5 mg/kg, this compound 8.3 mg/kg, this compound 25 mg/kg).

  • Treatment Administration:

    • Begin treatment at a specified time point post-infection (e.g., 4 hours or 24 hours).

    • Administer the assigned treatment (this compound formulation or vehicle control) via oral gavage twice daily (BID) for a predetermined duration (e.g., 3-5 days).

  • Monitoring: Monitor animals daily for clinical signs of disease, including body weight, activity level, and ruffled fur.

  • Euthanasia and Sample Collection: At a predetermined endpoint (e.g., day 4 post-infection), euthanize the hamsters.

    • Collect lung tissue for viral load quantification (qRT-PCR and/or plaque assay) and histopathological analysis.

    • Other tissues of interest (e.g., nasal turbinates) can also be collected.

  • Data Analysis: Compare the viral loads and lung pathology scores between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Visualizations

Signaling_Pathway cluster_host_cell Host Cell Cytoplasm Viral_RNA Viral Genomic RNA (+ssRNA) Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Host_Ribosome->Polyproteins CLpro 3CL Protease (NSP5) Polyproteins->CLpro Autocatalytic Cleavage NSPs Functional Non-Structural Proteins (NSPs) CLpro->NSPs Cleavage of Polyproteins RTC Replication/Transcription Complex (RTC) NSPs->RTC Assembly Viral_Replication Viral RNA Replication RTC->Viral_Replication ALG097558 This compound ALG097558->CLpro Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase (BSL-3) cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (≥7 days) Formulation_Prep 2. Prepare this compound & Vehicle Formulations Infection 3. Intranasal Infection with SARS-CoV-2 Formulation_Prep->Infection Grouping 4. Randomize into Treatment Groups Infection->Grouping Dosing 5. Oral Gavage (BID) - Vehicle - this compound (2.5, 8.3, 25 mg/kg) Grouping->Dosing Monitoring 6. Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Euthanasia 7. Euthanasia (e.g., Day 4 p.i.) Monitoring->Euthanasia Sampling 8. Tissue Collection (Lungs) Euthanasia->Sampling Analysis 9. Analysis - Viral Load (qRT-PCR) - Histopathology Sampling->Analysis

Caption: In vivo efficacy study workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Novel SARS-CoV-2 Main Protease Inhibitors: ALG-097558 vs. Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to develop effective antiviral therapeutics against SARS-CoV-2 has led to the rapid emergence of several promising candidates. Among these, inhibitors of the main protease (Mpro or 3CLpro), an enzyme essential for viral replication, have shown significant clinical potential. This guide provides an objective comparison of two such inhibitors: nirmatrelvir, the active component of the FDA-approved oral antiviral Paxlovid, and ALG-097558, a novel pan-coronavirus protease inhibitor in clinical development. This comparison is based on publicly available preclinical and early clinical data.

Mechanism of Action

Both this compound and nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine (Cys145) residue in the active site of the SARS-CoV-2 Mpro.[1][2] By binding to this key residue, they block the protease's ability to cleave the viral polyproteins, which is a critical step in the viral replication cycle. This shared mechanism of action underscores the importance of Mpro as a therapeutic target. Nirmatrelvir is co-administered with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor, to boost its plasma concentrations.[3] In contrast, this compound is being developed as a standalone agent, potentially avoiding the drug-drug interactions associated with ritonavir.[4]

Mechanism of Action of Mpro Inhibitors cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein Synthesis->Mpro (3CLpro) Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Proteolytic Cleavage Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound This compound Inhibition Inhibition This compound->Inhibition Nirmatrelvir Nirmatrelvir Nirmatrelvir->Inhibition Inhibition->Mpro (3CLpro) Blocks Active Site Mpro FRET-Based Enzymatic Assay Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Mpro Enzyme Add Mpro Enzyme Prepare Assay Plate->Add Mpro Enzyme Add Inhibitor (this compound or Nirmatrelvir) Add Inhibitor (this compound or Nirmatrelvir) Add Mpro Enzyme->Add Inhibitor (this compound or Nirmatrelvir) Incubate Incubate Add Inhibitor (this compound or Nirmatrelvir)->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

References

A Comparative Guide to 3CL Protease Inhibitors: ALG-097558 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective antiviral therapies against coronaviruses has spotlighted the 3C-like (3CL) protease as a prime therapeutic target. This essential viral enzyme is critical for the replication of SARS-CoV-2 and other coronaviruses. This guide provides a detailed comparison of ALG-097558, a promising pan-coronavirus 3CL protease inhibitor, with other notable inhibitors such as nirmatrelvir (the active component of Paxlovid) and ensitrelvir. The information presented herein is curated from preclinical and clinical data to support researchers in their ongoing efforts to combat current and future coronavirus threats.

Performance Data at a Glance

The following tables summarize the key quantitative data for this compound, nirmatrelvir, and ensitrelvir, offering a side-by-side comparison of their biochemical potency, antiviral activity, and pharmacokinetic profiles.

Table 1: In Vitro Potency Against SARS-CoV-2 3CL Protease
CompoundIC50 (nM)Ki (nM)Notes
This compound 0.22 - 0.270.074Potent inhibitor with a low nanomolar IC50.[1]
Nirmatrelvir 2.92 - 3.12.03Effective inhibitor, active component of the first FDA-approved oral antiviral for COVID-19.
Ensitrelvir 4.0 - 13.22.6Demonstrates potent inhibition of 3CL protease.[2]
Table 2: Antiviral Activity in Cell-Based Assays Against SARS-CoV-2
CompoundEC50 (µM) - Various VariantsCell Lines UsedKey Findings
This compound 0.007 - 0.040VeroE6, A549-ACE2-TMPRSS2, HeLa, Huh-7Exhibits potent, pan-coronavirus activity, including against Omicron subvariants, and is reported to be 3- to 9-fold more potent than nirmatrelvir against some variants.[1] No cytotoxicity was observed at concentrations up to 100 µM.
Nirmatrelvir Varies by variant (e.g., ~0.1 µM)VeroE6, A549-ACE2Potent antiviral activity against a range of SARS-CoV-2 variants.
Ensitrelvir Varies by variantVeroE6/TMPRSS2, HEK293T/ACE2-TMPRSS2Shows comparable antiviral activity to nirmatrelvir in multiple cell lines.
Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelKey Efficacy EndpointsNoteworthy Observations
This compound Syrian HamsterSignificant reduction in viral RNA and virus titers in lung tissue; improvement in lung histology.Demonstrated oral efficacy at low plasma concentrations.[3]
Nirmatrelvir Mouse (K18-hACE2)Reduction in viral lung burdens.Administered with ritonavir to boost pharmacokinetic profile.
Ensitrelvir Mouse (BALB/c), Syrian HamsterDose-dependent reduction in lung viral titers; improved survival in a mouse lethality model.Effective against various SARS-CoV-2 strains, including Omicron BA.2.
Table 4: Comparative Pharmacokinetic Properties
ParameterThis compoundNirmatrelvirEnsitrelvir
Administration OralOral (co-administered with ritonavir)Oral
Ritonavir Boosting Not requiredRequiredNot required
Key PK Characteristics Favorable profile supporting twice-daily dosing without a food effect.[4]Ritonavir inhibits CYP3A4-mediated metabolism, increasing nirmatrelvir exposure. Primarily eliminated via renal excretion when co-administered.Long half-life supporting once-daily dosing. Food does not significantly impact overall exposure (AUC).[5]

Mechanism of Action: Targeting Viral Replication

3CL protease inhibitors act by blocking a crucial step in the coronavirus life cycle. The viral RNA is translated into large polyproteins that must be cleaved by proteases into individual functional proteins necessary for viral replication. The 3CL protease is responsible for the majority of these cleavage events. By binding to the active site of the 3CL protease, these inhibitors prevent the processing of the polyproteins, thereby halting viral replication.

G cluster_virus_lifecycle Coronavirus Replication Cycle cluster_inhibition Mechanism of 3CL Protease Inhibitors Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage Viral Replication Complex Assembly Viral Replication Complex Assembly Polyprotein Cleavage->Viral Replication Complex Assembly RNA Replication & Transcription RNA Replication & Transcription Viral Replication Complex Assembly->RNA Replication & Transcription Assembly & Release of New Virions Assembly & Release of New Virions RNA Replication & Transcription->Assembly & Release of New Virions 3CL_Protease_Inhibitor This compound & Other 3CL Protease Inhibitors Inhibition Inhibition 3CL_Protease_Inhibitor->Inhibition Inhibition->Polyprotein Cleavage

Mechanism of 3CL protease inhibitors in the viral replication cycle.

Experimental Protocols: A Methodological Overview

The evaluation of 3CL protease inhibitors involves a standardized set of in vitro and in vivo experiments. Below are detailed methodologies for the key assays cited in this guide.

3CL Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the 3CL protease. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the 3CL protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. The reduction in fluorescence in the presence of an inhibitor indicates its potency.

  • General Protocol:

    • Recombinant SARS-CoV-2 3CL protease is incubated with varying concentrations of the inhibitor compound (e.g., this compound, nirmatrelvir, or ensitrelvir) in an appropriate assay buffer.

    • A pre-incubation period allows the inhibitor to bind to the enzyme.

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated from the initial linear portion of the fluorescence curve.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration. For highly potent inhibitors, a lower enzyme concentration (e.g., 0.3 nM) may be used to accurately determine the inhibition constant (Ki).[6]

Antiviral Cell-Based Assay

This assay determines the efficacy of a compound in inhibiting viral replication within host cells.

  • Principle: Susceptible host cells are infected with SARS-CoV-2 and treated with the inhibitor. The reduction in viral load or protection of cells from virus-induced death (cytopathic effect, CPE) is measured.

  • General Protocol:

    • Host cells (e.g., VeroE6, A549-ACE2-TMPRSS2) are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the inhibitor.

    • The cells are then infected with a known titer of a SARS-CoV-2 variant.

    • After an incubation period (typically 2-4 days), the antiviral activity is assessed using one of the following methods:

      • CPE Inhibition Assay: The viability of the cells is measured using a reagent like CellTiter-Glo. A higher signal indicates that the compound has protected the cells from virus-induced death.

      • Viral RNA Quantification: Viral RNA is extracted from the cell supernatant or cell lysate, and the viral load is quantified using quantitative reverse transcription PCR (qRT-PCR).

      • Viral Titer Reduction Assay: The amount of infectious virus in the supernatant is determined by a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of cells.

    • The half-maximal effective concentration (EC50) is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the selectivity index (CC50/EC50).

In Vivo Efficacy in Animal Models

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates. The Syrian hamster is a widely used model for SARS-CoV-2 infection as it recapitulates key aspects of human disease.[7][8][9]

  • Principle: Animals are infected with SARS-CoV-2 and then treated with the inhibitor. The effect of the treatment on viral replication in the respiratory tract and on disease progression is evaluated.

  • General Protocol:

    • Syrian hamsters are intranasally inoculated with a specific dose of a SARS-CoV-2 strain.

    • Treatment with the inhibitor (e.g., this compound) or a vehicle control is initiated at a specified time point post-infection (e.g., 4 hours or 1 day). The drug is typically administered orally.

    • Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

    • At specific time points post-infection (e.g., day 3 or 5), a subset of animals from each group is euthanized.

    • The lungs and other relevant tissues are collected.

    • The viral load in the tissues is quantified by qRT-PCR and/or TCID50 assay.

    • Lung tissues may also be processed for histopathological analysis to assess the extent of inflammation and tissue damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a 3CL protease inhibitor.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay 3CL Protease Enzyme Inhibition Assay (IC50, Ki) Cell_Assay Antiviral Cell-Based Assay (EC50, CC50) Enzyme_Assay->Cell_Assay Promising Candidates Selectivity_Assay Selectivity Assays (e.g., against human proteases) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies in Animals (ADME) Selectivity_Assay->PK_Studies Lead Compound Efficacy_Studies Efficacy Studies in Animal Models (e.g., Hamster) PK_Studies->Efficacy_Studies Phase1 Phase 1 Clinical Trials (Safety, PK in Humans) Efficacy_Studies->Phase1 Preclinical Candidate

Preclinical evaluation workflow for 3CL protease inhibitors.

Concluding Remarks

This compound has demonstrated potent pan-coronavirus activity in preclinical studies, positioning it as a strong candidate for further development. Its key advantages include its high potency and the lack of a requirement for a pharmacokinetic booster like ritonavir. This contrasts with nirmatrelvir, which relies on ritonavir to achieve therapeutic concentrations. Ensitrelvir also does not require a booster and has shown clinical efficacy. The ongoing research and clinical evaluation of these and other 3CL protease inhibitors are vital for expanding our arsenal of antiviral therapies to address the persistent threat of coronaviruses. The data and methodologies presented in this guide are intended to provide a valuable resource for the scientific community dedicated to this critical mission.

References

Navigating the Pan-Coronavirus Landscape: A Comparative Analysis of ALG-097558

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – In the ongoing global effort to develop effective and broadly active antiviral therapeutics against coronaviruses, Aligos Therapeutics' ALG-097558 has emerged as a promising oral pan-coronavirus 3CL protease inhibitor. This guide provides a comprehensive comparison of this compound with other notable antiviral agents, supported by available preclinical data, detailed experimental methodologies, and visual representations of key viral pathways to inform the research, scientific, and drug development communities.

Executive Summary

This compound is an orally bioavailable, potent inhibitor of the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for coronavirus replication.[1][2] Preclinical data indicate that this compound exhibits robust antiviral activity against a wide range of coronaviruses, including multiple variants of SARS-CoV-2, the original SARS-CoV, and MERS-CoV.[1][2] Notably, it has shown superior potency in some instances compared to nirmatrelvir, the active component of Paxlovid, and importantly, it is being developed as a standalone therapy that does not require ritonavir boosting.[1][3] This guide will delve into the comparative efficacy of this compound against other key antivirals such as remdesivir and molnupiravir, which target the viral RNA-dependent RNA polymerase (RdRp).

Comparative Antiviral Efficacy

The following tables summarize the in vitro efficacy of this compound and comparator antiviral agents against a panel of coronaviruses. The data is presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% of its maximal effect. Lower values indicate higher potency.

Table 1: In Vitro Efficacy of 3CL Protease Inhibitors Against Coronaviruses

Virus StrainThis compound (EC50, µM)Nirmatrelvir (EC50, µM)
SARS-CoV-2
Wuhan0.0080.069
Delta (B.1.617.2)0.0130.217
Omicron (B.1.1.529)0.0080.069
Omicron (BA.2)0.0070.045
Omicron (BA.5)0.0130.089
Other Coronaviruses
SARS-CoV-10.0220.148
MERS-CoV0.0050.025
hCoV-OC430.0080.047
hCoV-229E0.0170.502

Data for this compound and nirmatrelvir are from cellular assays in VeroE6-eGFP or Vero76 cells.[4]

Table 2: In Vitro Efficacy of RdRp Inhibitors Against SARS-CoV-2 Variants

Virus StrainRemdesivir (EC50, µM)Molnupiravir (NHC) (EC50, µM)
SARS-CoV-2
WA1 (ancestral)~0.103 (A549-ACE2-TMPRSS2 cells)[5]0.3 (Vero cells), 0.08 (Calu-3 cells)[6]
Delta (B.1.617.2)~0.03 - 0.06 (fold change vs WA1)[5]Effective, specific EC50 values vary by study[7]
Omicron (B.1.1.529)~0.042 (A549-ACE2-TMPRSS2 cells)[5]Effective, specific EC50 values vary by study[7]

Note: Experimental conditions, including cell lines and assay methods, can significantly influence EC50 values, making direct cross-study comparisons challenging.

Mechanism of Action: Targeting Viral Replication

Coronaviruses utilize complex molecular machinery to replicate within host cells. This compound and nirmatrelvir target the 3CL protease (also known as the main protease or Mpro), while remdesivir and molnupiravir target the RNA-dependent RNA polymerase (RdRp).

Coronavirus_Replication_Cycle Coronavirus Replication and Antiviral Targets Virus Coronavirus Receptor ACE2 Receptor Virus->Receptor 1. Attachment HostCell Host Cell Entry Entry & Uncoating Receptor->Entry ViralRNA Viral (+)ssRNA Genome Entry->ViralRNA 2. Release of Viral RNA Ribosome Host Ribosome ViralRNA->Ribosome 3. Translation RTC Replication/Transcription Complex (RTC) ViralRNA->RTC 4. RNA Replication Polyprotein Polyproteins (pp1a/pp1ab) Ribosome->Polyprotein StructuralProteins Structural Proteins (S, E, M, N) Ribosome->StructuralProteins Translation of subgenomic mRNAs Proteolysis Proteolytic Processing Polyprotein->Proteolysis NSPs Non-Structural Proteins (NSPs) Proteolysis->NSPs CL3_Protease 3CL Protease (NSP5) Proteolysis->CL3_Protease NSPs->RTC NegativeRNA (-)ssRNA Intermediate RTC->NegativeRNA RdRp RdRp (NSP12) RTC->RdRp NewViralRNA New (+)ssRNA Genomes NegativeRNA->NewViralRNA Assembly Assembly in ER/Golgi NewViralRNA->Assembly StructuralProteins->Assembly NewVirion New Virion Assembly->NewVirion 5. Assembly & Budding Release Exocytosis NewVirion->Release 6. Release CL3_Inhibitor This compound Nirmatrelvir CL3_Inhibitor->CL3_Protease Inhibits RdRp_Inhibitor Remdesivir Molnupiravir RdRp_Inhibitor->RdRp Inhibits

Caption: Coronavirus replication cycle and points of antiviral intervention.

The 3CL protease is responsible for cleaving the large polyproteins translated from the viral RNA into individual non-structural proteins (NSPs) that are essential for forming the replication/transcription complex (RTC). By inhibiting the 3CL protease, this compound and nirmatrelvir block this crucial processing step, thereby preventing the formation of a functional RTC and halting viral replication.

Protease_Inhibition Mechanism of 3CL Protease Inhibition cluster_protease 3CL Protease Action cluster_inhibition Inhibition by this compound / Nirmatrelvir Polyprotein Viral Polyprotein CL3_Protease 3CL Protease Polyprotein->CL3_Protease Cleavage NSPs Functional Non-Structural Proteins CL3_Protease->NSPs Inhibitor This compound Nirmatrelvir Blocked_Protease Inactive 3CL Protease Inhibitor->Blocked_Protease Binds to active site No_Cleavage No Cleavage Blocked_Protease->No_Cleavage Polyprotein_Inhibited Viral Polyprotein Polyprotein_Inhibited->Blocked_Protease

Caption: Inhibition of viral polyprotein processing by 3CL protease inhibitors.

In contrast, remdesivir and molnupiravir are nucleoside analogs that target the RdRp enzyme. After being metabolized into their active triphosphate forms, they are incorporated into the newly synthesized viral RNA strand by the RdRp. This incorporation leads to premature termination of RNA synthesis (remdesivir) or induces an accumulation of mutations, a process known as "error catastrophe" (molnupiravir), both of which are lethal to the virus.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy of the compounds discussed. Specific parameters may vary between studies.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Lines: Vero E6 (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to a wide range of coronaviruses. Other cell lines such as Huh-7 (human liver cancer cells) and A549 (human lung carcinoma cells) engineered to express ACE2 and TMPRSS2 are also utilized.

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.

    • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

    • Infection and Treatment: Remove the growth medium from the cells and infect with the coronavirus at a specific multiplicity of infection (MOI), for example, 0.01. After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound.

    • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 3-5 days).

    • Quantification of Cell Viability: Assess cell viability using a reagent such as Neutral Red or a commercial MTS/MTT assay. The absorbance is read using a plate reader.

    • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Infect_Cells Infect Cells with Coronavirus (MOI) Incubate_Overnight->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Antiviral Compounds Add_Compounds Add Diluted Compounds to Infected Cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate_Days Incubate for 3-5 Days Add_Compounds->Incubate_Days Measure_Viability Measure Cell Viability (e.g., Neutral Red, MTS) Incubate_Days->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This "gold standard" assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

  • Cell Lines: Typically Vero E6 or other susceptible cell lines.

  • Procedure:

    • Cell Seeding: Seed cells in 6- or 12-well plates to form a confluent monolayer.

    • Virus and Compound Incubation: In a separate plate or tubes, pre-incubate serial dilutions of the virus with fixed concentrations of the test compound for 1-2 hours.

    • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

    • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

    • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

    • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

    • Data Analysis: Count the number of plaques at each compound concentration. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound demonstrates potent and broad-spectrum anti-coronavirus activity in preclinical studies, positioning it as a strong candidate for further development. Its mechanism of action, targeting the highly conserved 3CL protease, suggests a high barrier to resistance. The potential for standalone, ritonavir-free dosing offers a significant advantage over current 3CL protease inhibitor-based therapies. Continued evaluation in clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in the fight against current and future coronavirus threats.

References

ALG-097558 Demonstrates Superior Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – Preclinical data indicates that ALG-097558, a novel 3CL protease inhibitor developed by Aligos Therapeutics, maintains potent activity against SARS-CoV-2 strains that have developed resistance to the widely used antiviral nirmatrelvir (the active component of Paxlovid). In comparative studies, this compound has shown a favorable resistance profile and, in some cases, significantly greater potency against nirmatrelvir-resistant variants, highlighting its potential as a next-generation therapeutic for COVID-19.[1]

The emergence of viral resistance to existing therapies is a significant concern in the ongoing management of COVID-19.[2] Nirmatrelvir targets the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme crucial for viral replication.[3] However, mutations in the 3CLpro gene can reduce the binding affinity of nirmatrelvir, diminishing its effectiveness.[2][4] Key mutations associated with nirmatrelvir resistance include E166V, L50F, and T21I. The E166V mutation, in particular, has been shown to confer a high level of resistance to nirmatrelvir.[2]

A comparative analysis of the enzymatic inhibition of wild-type and nirmatrelvir-resistant 3CLpro mutants by this compound and nirmatrelvir reveals that this compound retains substantial activity against several key resistant strains. While the E166V mutation significantly impacts the efficacy of both inhibitors, this compound demonstrates a smaller loss of activity against other resistance-conferring mutations.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and nirmatrelvir against wild-type and nirmatrelvir-resistant SARS-CoV-2 3CLpro enzymes.

Table 1: Enzymatic Inhibition (IC50) Fold Change vs. Wild-Type

3CLpro MutationThis compound (Fold Change in IC50)Nirmatrelvir (Fold Change in IC50)
F140A1.23.6
E166A3.511
L167F1.15.6
H172Y1.44.8
L50F + E166V>133>133
T21I + S144A1.83.9
E166A + L167F3.216
L50F + E166A + L167F4.124

Data sourced from Aligos Therapeutics corporate presentation.

In cell-based assays, this compound has also demonstrated a favorable profile against nirmatrelvir-resistant variants. For instance, mutations such as T21I, T21I+S144A, E166A/L167F, and L50F/E166A/L167F have been reported to cause a smaller fold loss of activity for this compound compared to nirmatrelvir. Specifically, the T21I mutation resulted in a minor 5-fold loss in the antiviral activity of this compound in a cell-based assay.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the efficacy of this compound and nirmatrelvir against SARS-CoV-2 and its resistant variants.

3CLpro Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 3CL protease.

  • Principle: A fluorogenic substrate that is specifically cleaved by 3CLpro is used. When cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescent signal.

  • Materials:

    • Recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants)

    • Fluorogenic 3CLpro substrate

    • Test compounds (this compound, nirmatrelvir) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and added to the assay plates.

    • Recombinant 3CLpro enzyme is added to each well containing the test compound and incubated for a pre-determined period at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

    • The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

  • Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test compound. If the compound is effective, it will inhibit viral replication and prevent the virus from killing the cells. Cell viability is then quantified to determine the compound's efficacy.

  • Materials:

    • Host cell line (e.g., Vero E6, A549-ACE2)

    • SARS-CoV-2 virus stock (wild-type and resistant strains)

    • Test compounds (this compound, nirmatrelvir)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Reagent to measure cell viability (e.g., CellTiter-Glo®)

  • Procedure:

    • Host cells are seeded in 96-well plates and incubated overnight to form a monolayer.

    • A serial dilution of the test compounds is prepared in cell culture medium and added to the cells.

    • The cells are then infected with a known amount of SARS-CoV-2 (at a specific multiplicity of infection, MOI).

    • The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and CPE development.

    • After incubation, a cell viability reagent is added to each well, and the luminescence (proportional to the amount of ATP and thus viable cells) is measured using a plate reader.

    • The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.

SARS_CoV_2_Replication_and_3CLpro_Inhibition cluster_entry Viral Entry & Translation cluster_replication Replication & Assembly cluster_inhibition Mechanism of Inhibition SARS-CoV-2 SARS-CoV-2 Host Cell Host Cell SARS-CoV-2->Host Cell Attachment & Entry Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation 3CLpro 3CL Protease Polyproteins (pp1a, pp1ab)->3CLpro Cleavage Target Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Processes New Virions New Virions Functional Viral Proteins->New Virions Assembly Exit Exit New Virions->Exit This compound This compound This compound->3CLpro Inhibits Nirmatrelvir Nirmatrelvir Nirmatrelvir->3CLpro Inhibits

Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Data Analysis Seed_Cells 1. Seed Host Cells (e.g., Vero E6) Prepare_Compounds 2. Prepare Serial Dilutions of this compound & Nirmatrelvir Add_Compounds 3. Add Compounds to Cells Prepare_Compounds->Add_Compounds Infect_Cells 4. Infect Cells with SARS-CoV-2 Strains Add_Compounds->Infect_Cells Incubate 5. Incubate for 72h Infect_Cells->Incubate Measure_Viability 6. Measure Cell Viability (e.g., ATP levels) Incubate->Measure_Viability Calculate_EC50 7. Calculate EC50 Values Measure_Viability->Calculate_EC50

Caption: Experimental workflow for the cell-based antiviral activity assay.

References

Comparative Analysis of ALG-097558 and Molnupiravir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two antiviral candidates, ALG-097558 and molnupiravir. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and safety profiles.

Executive Summary

This compound and molnupiravir represent two distinct approaches to combating viral infections, particularly coronaviruses. This compound is a potent, pan-coronavirus 3CL protease inhibitor, while molnupiravir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp). Preclinical data suggests this compound possesses superior potency against a range of coronaviruses, including variants of concern. Molnupiravir has undergone extensive clinical evaluation, demonstrating efficacy in reducing the risk of hospitalization or death in high-risk, unvaccinated adults with mild to moderate COVID-19. This guide presents a detailed comparison of their attributes based on currently available data.

Mechanism of Action

The two compounds inhibit viral replication through fundamentally different mechanisms.

This compound is a direct-acting antiviral that targets the 3C-like (3CL) protease , an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound prevents the formation of the viral replication complex.[1][2][3][4][5][6]

Molnupiravir is a prodrug that is metabolized into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate. This molecule mimics natural ribonucleosides and is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp) . The incorporation of NHC leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits the production of functional virus particles.[7][8][9]

Antiviral Mechanisms cluster_ALG This compound cluster_MOL Molnupiravir ALG_drug This compound ALG_target Viral 3CL Protease ALG_drug->ALG_target Inhibits ALG_effect Inhibition of Polyprotein Processing ALG_target->ALG_effect ALG_outcome Blocks Viral Replication ALG_effect->ALG_outcome MOL_drug Molnupiravir (Prodrug) MOL_active NHC-TP (Active Metabolite) MOL_drug->MOL_active Metabolized to MOL_target Viral RdRp MOL_active->MOL_target Incorporated by MOL_effect RNA Mutagenesis (Error Catastrophe) MOL_target->MOL_effect MOL_outcome Inhibits Production of Functional Virus MOL_effect->MOL_outcome

Figure 1: Comparative Mechanism of Action

Preclinical Antiviral Activity

Preclinical studies provide a basis for comparing the intrinsic antiviral potency of this compound and molnupiravir.

ParameterThis compoundMolnupiravir (as NHC)
Target 3CL ProteaseRNA-dependent RNA polymerase (RdRp)
SARS-CoV-2 (Wuhan Strain) IC50 0.22 nM (enzymatic assay)[1]Not directly comparable (different assay)
SARS-CoV-2 EC50 (Vero Cells) 7-13 nM (across variants)[2]300 nM[9]
SARS-CoV-2 EC50 (Human Airway Epithelial Cells) EC99.9 of 5.3 nM (without serum)[10]80 nM[9]
Pan-Coronavirus Activity Potent activity against alpha and beta coronaviruses, including MERS-CoV and seasonal HCoVs.[1][2]Broad activity against various RNA viruses, including coronaviruses.[7][8]
In Vivo Efficacy (Hamster Model) Significant reduction in viral replication in the lungs at low oral doses.[2][10]Potent therapeutic and prophylactic activity.[9]

Note: Direct comparison of potency values should be interpreted with caution due to variations in experimental assays and cell lines used.

Clinical Development and Efficacy

The clinical development stages of this compound and molnupiravir are significantly different, precluding a direct comparison of clinical efficacy at this time.

This compound:

  • Currently in Phase 1 clinical trials in healthy volunteers.[11][12][13][14]

  • Single doses up to 2000 mg and multiple doses up to 800 mg twice daily for 7 days were well tolerated.[11][12]

  • Pharmacokinetic profile supports twice-daily dosing without the need for a ritonavir booster.[10][11][12]

Molnupiravir:

  • Completed Phase 3 clinical trials (MOVe-OUT).[15][16][17][18][19]

  • In high-risk, unvaccinated adults with mild to moderate COVID-19, molnupiravir (800 mg twice daily for 5 days) demonstrated a 30% relative risk reduction in hospitalization or death compared to placebo in the final analysis.[17]

  • An interim analysis had shown an approximately 50% risk reduction.[16]

  • The incidence of hospitalization or death was 6.8% in the molnupiravir group versus 9.7% in the placebo group.[17]

  • One death was reported in the molnupiravir group compared to nine in the placebo group.[15][17]

Safety and Tolerability

This compound:

  • Phase 1 data in healthy volunteers indicate that it is generally well-tolerated.[11][12][13]

  • No significant safety concerns have been reported in early clinical studies.[13]

Molnupiravir:

  • The overall incidence of adverse events in the MOVe-OUT trial was comparable between the molnupiravir (30.4%) and placebo (33.0%) groups.[15]

  • The most common adverse reactions reported were diarrhea, nausea, and dizziness.[17]

  • Discontinuation of treatment due to an adverse event was lower in the molnupiravir group (1%) compared to the placebo group (3%).[17]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, this section outlines the general methodologies used for evaluating antiviral compounds like this compound and molnupiravir.

General Experimental Workflow for Antiviral Compound Evaluation:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials enzymatic Enzymatic Assays (e.g., 3CLpro or RdRp inhibition) cell_based Cell-Based Antiviral Assays (e.g., CPE reduction, plaque reduction) enzymatic->cell_based Lead to animal_model Animal Model Studies (e.g., Hamster, Mouse) enzymatic->animal_model cytotoxicity Cytotoxicity Assays cell_based->cytotoxicity Assess safety cytotoxicity->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology phase1 Phase 1 (Safety & PK in Healthy Volunteers) toxicology->phase1 phase2 Phase 2 (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3

Figure 2: General Antiviral Drug Development Workflow

A. 3CL Protease Inhibition Assay (Relevant for this compound):

  • Objective: To determine the in vitro inhibitory activity of a compound against the 3CL protease.

  • Methodology: A common method is a Förster Resonance Energy Transfer (FRET)-based assay.

    • A fluorescently labeled peptide substrate containing the 3CLpro cleavage sequence is used.

    • In the uncleaved state, a quencher molecule in proximity to the fluorophore suppresses the fluorescent signal.

    • Recombinant 3CLpro is incubated with the substrate in the presence of varying concentrations of the inhibitor.

    • Cleavage of the substrate by 3CLpro separates the fluorophore and the quencher, resulting in an increase in fluorescence.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by measuring the fluorescence at different inhibitor concentrations.[20][21][22]

B. RdRp Inhibition Assay (Relevant for Molnupiravir):

  • Objective: To assess the ability of a compound to inhibit the RNA synthesis activity of the viral RdRp.

  • Methodology: A common method involves a primer extension assay.

    • A template RNA strand and a labeled primer are incubated with the recombinant RdRp enzyme complex (nsp12/nsp7/nsp8).

    • Ribonucleoside triphosphates (NTPs), including the active form of the inhibitor (e.g., NHC-TP), are added to the reaction.

    • The incorporation of nucleotides and the extension of the primer are monitored, often using radioactive or fluorescently labeled NTPs.

    • The inhibition of RNA synthesis is quantified by measuring the amount of full-length RNA product.

    • The IC50 value is determined from the dose-response curve.[23][24][25][26]

C. Cell-Based Antiviral Assay:

  • Objective: To evaluate the antiviral activity of a compound in a cellular context.

  • Methodology:

    • Host cells permissive to viral infection (e.g., Vero E6, Calu-3) are seeded in multi-well plates.

    • Cells are treated with serial dilutions of the test compound.

    • The cells are then infected with a known amount of the virus.

    • After an incubation period, the antiviral effect is quantified using various readouts, such as:

      • Cytopathic Effect (CPE) Reduction Assay: Visually assessing the protection of cells from virus-induced damage.

      • Plaque Reduction Neutralization Test (PRNT): Counting the number of viral plaques (zones of cell death) to determine the reduction in infectious virus particles.

      • Quantitative Real-Time PCR (qRT-PCR): Measuring the reduction in viral RNA levels.

      • In-Cell ELISA: Quantifying viral antigen levels within the infected cells.[27][28]

    • The EC50 value (the concentration of the compound that reduces the viral effect by 50%) is calculated.

D. Pharmacokinetic Analysis:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the antiviral drug.

  • Methodology:

    • The drug is administered to animal models or human subjects.

    • Blood samples are collected at various time points.

    • The concentration of the drug and its metabolites in plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.[29][30][31][32][33]

Signaling Pathways

The signaling pathways involved are directly related to the viral replication cycle.

Coronavirus 3CL Protease in the Viral Replication Cycle:

3CL_Protease_Pathway Entry Viral Entry & Uncoating Translation Translation of Viral RNA (pp1a/pp1ab polyproteins) Entry->Translation Cleavage Polyprotein Cleavage Translation->Cleavage Replication_Complex Formation of Viral Replication-Transcription Complex (RTC) Cleavage->Replication_Complex Protease 3CL Protease Protease->Cleavage Mediates Replication Viral RNA Replication & Transcription Replication_Complex->Replication Assembly Assembly of New Virions Replication->Assembly Release Release of Progeny Virus Assembly->Release ALG_Inhibition This compound Inhibition ALG_Inhibition->Cleavage

Figure 3: Role of 3CL Protease in Viral Replication

Coronavirus RdRp in the Viral Replication Cycle:

RdRp_Pathway Entry Viral Entry & Uncoating Translation Translation of Viral RNA Entry->Translation RTC_Formation Formation of Viral Replication-Transcription Complex (RTC) Translation->RTC_Formation Replication Viral RNA Replication (Genome & Subgenomic RNAs) RTC_Formation->Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Catalyzes Assembly Assembly of New Virions Replication->Assembly Release Release of Progeny Virus Assembly->Release Mol_Inhibition Molnupiravir (NHC-TP) Error Catastrophe Mol_Inhibition->Replication

Figure 4: Role of RdRp in Viral Replication

Conclusion

This compound and molnupiravir are promising antiviral agents with distinct mechanisms of action and are at different stages of development. This compound, a 3CL protease inhibitor, has demonstrated potent pan-coronavirus activity in preclinical studies and a favorable safety profile in early clinical trials, with the advantage of not requiring a pharmacokinetic booster. Molnupiravir, an RdRp inhibitor, has been proven to be clinically effective in reducing severe outcomes of COVID-19 in a specific patient population and is authorized for use in several countries.

Further clinical development of this compound will be crucial to determine its clinical efficacy and safety profile in patients. A direct head-to-head clinical trial would be necessary for a definitive comparison of their therapeutic potential. Researchers and drug developers should consider the distinct properties of each compound when designing future studies and therapeutic strategies.

References

Comparative Analysis of ALG-097558 Cross-Reactivity with Other Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – Aligos Therapeutics' ALG-097558, a potent, orally bioavailable pan-coronavirus 3CL protease inhibitor, demonstrates a highly selective activity profile with minimal cross-reactivity against other key viral and human proteases. This comparison guide provides an objective analysis of this compound's performance against other viral proteases, supported by available preclinical data.

This compound is engineered for potent and selective inhibition of the 3-chymotrypsin-like (3CL) protease, an enzyme essential for coronavirus replication. Its primary therapeutic value lies in its broad activity against a wide spectrum of coronaviruses. To ensure a favorable safety profile and to minimize off-target effects, a thorough evaluation of its cross-reactivity with other viral and host-cell proteases is critical.

Executive Summary of Cross-Reactivity Data

Preclinical evaluations of this compound have focused on its activity against its target class of coronavirus 3CL proteases and its inactivity against other unrelated proteases. The available data indicates a high degree of selectivity for its intended target.

Protease TargetVirus FamilyIC50 (nM)Cross-Reactivity Outcome
SARS-CoV-2 3CLpro (Wuhan Strain) Coronaviridae0.22[1]Primary Target
SARS-CoV-2 Omicron 3CLpro CoronaviridaePotent Inhibition (IC50 not specified)[1]Primary Target
MERS-CoV 3CLpro CoronaviridaeStrong Inhibition (IC50 not specified)[1]Primary Target
Human α-CoV NL63 3CLpro CoronaviridaeStrong Inhibition (IC50 not specified)[1]Primary Target
Human α-CoV 229E 3CLpro CoronaviridaeStrong Inhibition (IC50 not specified)[1]Primary Target
Human β-CoV HKU-1 3CLpro CoronaviridaeStrong Inhibition (IC50 not specified)[1]Primary Target
Human Rhinovirus Protease PicornaviridaeNo off-target activity observed[2][3]No Significant Cross-Reactivity
Human Cathepsin L Papain-like PeptidaseNo off-target activity observed[2][3]No Significant Cross-Reactivity
HIV Protease RetroviridaeData not publicly availableInconclusive
HCV Protease FlaviviridaeData not publicly availableInconclusive
Influenza Protease OrthomyxoviridaeData not publicly availableInconclusive

In-Depth Analysis of Cross-Reactivity

The high potency of this compound against a range of coronavirus 3CL proteases underscores its potential as a pan-coronavirus therapeutic agent. The 3CL protease is a highly conserved enzyme among coronaviruses, making it an attractive target for broad-spectrum inhibitors.

Crucially, preclinical studies have demonstrated a lack of off-target activity against human cathepsin L and the human rhinovirus protease.[2][3] Human cathepsin L is a lysosomal cysteine protease involved in various physiological processes, and its inhibition could lead to unwanted side effects. The absence of activity against the human rhinovirus protease, a member of the picornavirus family, suggests a high degree of selectivity for the coronavirus 3CL protease and a low likelihood of impacting other common viral infections.

While specific quantitative data on the cross-reactivity of this compound with proteases from other major viral families such as HIV, HCV, and influenza are not publicly available at this time, the existing data points towards a favorable selectivity profile. The structural differences between the 3CL protease of coronaviruses and the proteases of other viral families likely contribute to this specificity.

Experimental Methodologies

The assessment of protease inhibition is critical for determining the potency and selectivity of antiviral candidates. A commonly employed method is the in vitro enzymatic assay using a fluorogenic substrate.

General Protocol for 3CL Protease Inhibition Assay (FRET-based):
  • Reagents and Materials:

    • Recombinant 3CL protease of the respective virus.

    • A specific fluorogenic peptide substrate for the 3CL protease, often containing a Förster Resonance Energy Transfer (FRET) pair (e.g., Edans/Dabcyl).

    • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP).

    • This compound or other test compounds serially diluted in DMSO.

    • 384-well assay plates.

    • A fluorescence plate reader.

  • Assay Procedure:

    • A solution of the 3CL protease is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer for a defined period at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

    • The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Experimental Workflow and Cross-Reactivity Logic

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Serial Dilution Preincubation Pre-incubation: Protease + this compound Compound->Preincubation Protease Viral Protease Solution Protease->Preincubation Substrate Fluorogenic Substrate Reaction Initiate Reaction: Add Substrate Substrate->Reaction Preincubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for in vitro protease inhibition assay.

cross_reactivity_logic cluster_targets Protease Targets cluster_outcomes Activity Outcome ALG097558 This compound Coronavirus_3CLpro Coronavirus 3CLpro ALG097558->Coronavirus_3CLpro Targets Other_Viral_Proteases Other Viral Proteases (e.g., HIV, HCV, Influenza) ALG097558->Other_Viral_Proteases Tested Against Human_Proteases Human Proteases (e.g., Cathepsin L) ALG097558->Human_Proteases Tested Against Inhibition Potent Inhibition Coronavirus_3CLpro->Inhibition No_Inhibition No Significant Inhibition Other_Viral_Proteases->No_Inhibition Expected/Observed Human_Proteases->No_Inhibition Observed

Caption: Logical relationship of this compound's cross-reactivity.

Conclusion

The available data strongly suggests that this compound is a highly selective inhibitor of the coronavirus 3CL protease. Its lack of activity against human cathepsin L and human rhinovirus protease provides initial evidence for a favorable safety profile and a low risk of off-target effects. Further studies detailing the cross-reactivity against a broader panel of viral proteases will provide a more comprehensive understanding of its selectivity. This high degree of selectivity, combined with its potent pan-coronavirus activity, positions this compound as a promising candidate for the treatment of current and future coronavirus infections.

References

A Head-to-Head Comparison of Resistance Profiles: ALG-097558 vs. Paxlovid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the resistance profiles of two prominent SARS-CoV-2 main protease (Mpro, also known as 3CLpro) inhibitors: ALG-097558, a pan-coronavirus candidate from Aligos Therapeutics, and nirmatrelvir, the active component of Pfizer's Paxlovid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform ongoing and future antiviral research.

Both this compound and nirmatrelvir target the highly conserved Mpro, an enzyme essential for viral replication. However, the emergence of resistance mutations poses a significant challenge to the long-term efficacy of any antiviral. Understanding the differential impact of these mutations on each inhibitor is critical.

Executive Summary

Preclinical data indicates that this compound is a potent, pan-coronavirus protease inhibitor that does not require ritonavir boosting.[1][2] It has demonstrated superior potency against wild-type SARS-CoV-2 and its variants compared to nirmatrelvir.[2][3][4] Notably, this compound appears to maintain a favorable activity profile against several known nirmatrelvir resistance mutations, suggesting a potentially higher barrier to resistance.[5][6] However, both inhibitors show reduced activity against the E166V mutation.[1][6]

Paxlovid (nirmatrelvir) has been instrumental in the management of COVID-19. Extensive in vitro studies have identified a panel of mutations in the Mpro that can reduce its susceptibility to nirmatrelvir. While these mutations are currently rare in the global virus population, their monitoring is crucial.

This guide will delve into the quantitative data from enzymatic and cell-based assays, outline the experimental methodologies used to generate this data, and provide visual diagrams to illustrate key processes and pathways.

Comparative Potency and Resistance Data

The following tables summarize the available quantitative data for this compound and nirmatrelvir, providing a direct comparison of their potency against wild-type SARS-CoV-2 and their susceptibility to resistance-associated mutations.

Table 1: In Vitro Potency Against Wild-Type SARS-CoV-2
CompoundTargetAssay TypePotency MetricValueReference
This compound SARS-CoV-2 3CLproEnzymaticIC500.27 nM[1]
SARS-CoV-2 3CLproEnzymaticKi0.074 nM[1]
SARS-CoV-2 VariantsCell-basedEC507 - 13 nM[1]
Nirmatrelvir SARS-CoV-2 3CLproEnzymaticKi~1 nM
SARS-CoV-2 (WA1)Cell-basedEC50~150 nM
Table 2: Comparative Resistance Profile Against Mpro Mutations (Enzymatic Assay)

This table presents the fold change in the 50% inhibitory concentration (IC50) for each compound against mutant Mpro enzymes compared to the wild-type enzyme. A higher fold change indicates greater resistance.

MutationThis compound (Fold Change in IC50)Nirmatrelvir (Fold Change in IC50)Reference
F140A1.92.1[6]
S144A1.846[6]
E166A2.110[6]
E166V12>7000[6]
L167F1.34[6]
H172Y2.1233[6]
Q189K1.71.9[6]
L50F+E166A+L167F6.772[6]

Data for Nirmatrelvir's E166V and H172Y mutations are derived from multiple sources indicating high-level resistance.

Table 3: Antiviral Activity (EC50) Against Nirmatrelvir-Resistant Viral Strains (Cell-Based Assay)

This table shows the fold change in the 50% effective concentration (EC50) required to inhibit viral replication in cell culture for various mutant viruses.

Mutant VirusNirmatrelvir (Fold Change in EC50)Reference
T21I + T304I3.8
L50F + T304I7.9
T135I + T304I5.5
A173V + T304I20.2
T21I + S144A + T304I27.8
L50F + E166V~80
S144A + E166A~20

Note: Specific fold-change data for this compound in cell-based assays against this comprehensive panel of mutant viruses is not yet publicly available, though reports state it has smaller fold losses of activity than nirmatrelvir against mutants like T21I, T21I+S144A, and L50F/E166A/L167F.[6] In vitro passaging of SARS-CoV-2 with this compound selected for the T21I mutation, which resulted in a minor 5-fold loss in its antiviral activity.[6]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess antiviral potency and resistance.

In Vitro Resistance Selection

This experiment is designed to mimic the evolution of drug resistance by repeatedly exposing the virus to a drug over multiple passages in cell culture.

Protocol Outline:

  • Cell Seeding: A suitable host cell line (e.g., VeroE6) is seeded in culture plates.

  • Viral Infection: Cells are infected with a wild-type SARS-CoV-2 strain at a specific multiplicity of infection (MOI).

  • Drug Application: The infected cells are treated with the antiviral compound (e.g., nirmatrelvir or this compound) at varying concentrations. This can be a fixed concentration (e.g., at the EC50 or EC90) or in a dose-escalation manner, where the concentration is gradually increased with each passage.

  • Incubation and Monitoring: The cultures are incubated to allow for viral replication and the development of cytopathic effects (CPE).

  • Virus Harvesting: The supernatant containing the progeny virus is harvested.

  • Serial Passaging: A portion of the harvested virus is used to infect fresh cells, and the process (steps 3-5) is repeated for multiple passages (e.g., 30 or more).

  • Genotypic Analysis: At various passages, viral RNA is extracted and the Mpro gene is sequenced using next-generation sequencing (NGS) to identify the emergence and frequency of mutations.

  • Phenotypic Analysis: Viruses with identified mutations are isolated (e.g., by plaque purification) and their susceptibility to the antiviral drug is re-evaluated in cell-based assays to determine the fold change in EC50 compared to the wild-type virus.

Mpro Enzymatic Assay (FRET-based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the Mpro.

Protocol Outline:

  • Reagent Preparation: Recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate are prepared. The substrate is a peptide containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal.

  • Reaction Setup: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound or nirmatrelvir) in an appropriate assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Signal Detection: As the Mpro cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the fluorescence signal. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is determined by plotting the reaction rates against the inhibitor concentrations. The inhibition constant (Ki) can be further derived from this data.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular environment.

Protocol Outline:

  • Cell Seeding: A susceptible cell line (e.g., A549-ACE2-TMPRSS2 or VeroE6) is seeded in multi-well plates.

  • Compound Dilution: The antiviral compound is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cells are treated with the diluted compound and then infected with the SARS-CoV-2 virus (either wild-type or a specific mutant strain).

  • Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow the virus to replicate.

  • Quantification of Viral Activity: The extent of viral replication is quantified. Common methods include:

    • CPE Reduction Assay: Visually scoring the reduction in virus-induced cell death.

    • RT-qPCR: Measuring the amount of viral RNA in the cell culture supernatant.

    • Reporter Virus Assay: Using a virus engineered to express a reporter gene (e.g., luciferase or GFP) upon replication.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value—the concentration of the drug that inhibits viral replication by 50%—is calculated.

Visualizations

Mechanism of Action: 3CL Protease Inhibition

The following diagram illustrates the critical role of the 3CL protease (Mpro) in the SARS-CoV-2 life cycle and the mechanism by which inhibitors like this compound and nirmatrelvir disrupt this process.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug Inhibitor Mechanism Entry 1. Virus Entry Translation 2. Translation of Viral RNA Entry->Translation Polyprotein pp1a & pp1ab Polyproteins Translation->Polyprotein Mpro 3. 3CLpro (Mpro) Cleavage Polyprotein->Mpro Proteins 4. Functional Viral Proteins Mpro->Proteins Replication 5. Genome Replication & Transcription Proteins->Replication Assembly 6. Virion Assembly & Release Replication->Assembly Inhibitor This compound or Nirmatrelvir Block Inhibition Inhibitor->Block Block->Mpro Binds to active site, preventing cleavage

Caption: Mechanism of 3CLpro inhibitors in blocking SARS-CoV-2 replication.

Experimental Workflow: In Vitro Resistance Selection

This diagram outlines the sequential steps involved in an in vitro experiment to select for and characterize drug-resistant viral mutants.

G start Start: Wild-Type Virus + Host Cells passage Infect & Treat with Antiviral Drug start->passage harvest Harvest Progeny Virus passage->harvest repeat Repeat for Multiple Passages harvest->repeat repeat->passage Continue Passaging sequence Sequence Mpro Gene (NGS) repeat->sequence Resistance Emerges isolate Isolate Mutant Viruses (Plaque Purification) sequence->isolate phenotype Phenotypic Assay: Determine Fold-Change in EC50 isolate->phenotype end End: Resistance Profile Characterized phenotype->end

References

Comparative In Vivo Efficacy of ALG-097558 and Sotrovimab in SARS-CoV-2 Hamster Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of two distinct therapeutic agents against SARS-CoV-2: ALG-097558, a novel 3CL protease inhibitor, and sotrovimab, a monoclonal antibody targeting the viral spike protein. The data presented is derived from preclinical studies in the Syrian hamster model, a well-established model for SARS-CoV-2 research.

At a Glance: this compound vs. Sotrovimab

FeatureThis compoundSotrovimab
Drug Class 3CL Protease InhibitorMonoclonal Antibody
Target SARS-CoV-2 Main Protease (3CLpro)SARS-CoV-2 Spike Protein
Mechanism of Action Inhibits viral replication by blocking polyprotein processing.Neutralizes the virus by binding to a conserved epitope on the spike protein, preventing viral entry into host cells.
Administration Route (in vivo studies) OralIntramuscular/Intravenous

In Vivo Efficacy Data

A direct head-to-head comparative study of this compound and sotrovimab in the same animal model and against the same viral variant is not publicly available. However, data from separate preclinical studies in the Syrian hamster model provide insights into their respective in vivo efficacy.

This compound Efficacy Against SARS-CoV-2 Delta Variant

A study in Syrian hamsters intranasally infected with the SARS-CoV-2 Delta variant (B.1.617.2) demonstrated the oral efficacy of this compound.[1]

Dose (mg/kg)Key Findings
2.5Significant decrease in viral RNA (vRNA) and virus titers in lung tissue.
8.3Significant decrease in vRNA and virus titers in lung tissue.
25Significant decrease in vRNA and virus titers in lung tissue and improvements in lung histology.
Sotrovimab Efficacy Against SARS-CoV-2 Variants

Sotrovimab has been evaluated in Syrian hamsters against various SARS-CoV-2 variants. One study assessed its efficacy against Omicron sublineages BQ.1.1 and XBB.1, demonstrating antiviral activity. Another source indicates its ability to neutralize SARS-CoV-2 in vivo at specific dosages.

Dose (mg/kg)SARS-CoV-2 Variant(s)Key Findings
0.7Omicron (BQ.1.1, XBB.1)Antiviral activity observed.
2Omicron (BQ.1.1, XBB.1)Antiviral activity observed.
7Omicron (BQ.1.1, XBB.1)Antiviral activity observed.
≥5Not specifiedNeutralized SARS-CoV-2 in vivo.

Experimental Protocols

This compound in Syrian Hamster Model (Delta Variant)
  • Animal Model: Syrian hamsters.

  • Virus Challenge: Intranasal infection with SARS-CoV-2 B.1.617.2 (Delta) variant.

  • Drug Administration: this compound was administered orally at doses of 2.5, 8.3, and 25 mg/kg.[1]

  • Efficacy Endpoints:

    • Viral RNA (vRNA) and infectious virus titers in lung tissue.

    • Lung histology.

Sotrovimab in Syrian Hamster Model (Omicron Sublineages)
  • Animal Model: Syrian hamsters.

  • Virus Challenge: Intranasal infection with SARS-CoV-2 Omicron sublineages BQ.1.1 and XBB.1.

  • Drug Administration: Sotrovimab was administered via intramuscular injection at doses of 0.7, 2, and 7 mg/kg.

  • Efficacy Endpoints:

    • Viral load reduction in the lungs.

Mechanism of Action and Experimental Workflow

Signaling Pathways

ALG-097558_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein 3CLpro 3CL Protease (Main Protease) Polyprotein->3CLpro Cleavage Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication ALG_097558 This compound ALG_097558->3CLpro Inhibition

Caption: Mechanism of action of this compound.

Sotrovimab_Mechanism_of_Action cluster_virus_entry SARS-CoV-2 Viral Entry SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein ACE2_Receptor Host Cell ACE2 Receptor Spike_Protein->ACE2_Receptor Binding Viral_Entry Viral Entry ACE2_Receptor->Viral_Entry Sotrovimab Sotrovimab Sotrovimab->Spike_Protein Binds to conserved epitope Sotrovimab->ACE2_Receptor Blocks Binding

Caption: Mechanism of action of sotrovimab.

Experimental Workflow

In_Vivo_Efficacy_Workflow Animal_Model Syrian Hamster Model Virus_Challenge Intranasal Infection (e.g., SARS-CoV-2 Delta Variant) Animal_Model->Virus_Challenge Treatment_Groups Treatment Groups: - Vehicle Control - this compound (Oral) - Sotrovimab (IM/IV) Virus_Challenge->Treatment_Groups Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 4 post-infection) Monitoring->Endpoint_Analysis Virology Virological Analysis: - Viral RNA (qPCR) - Infectious Virus Titer Endpoint_Analysis->Virology Pathology Histopathological Analysis: - Lung Tissue Examination Endpoint_Analysis->Pathology Treatment_groups Treatment_groups

Caption: General experimental workflow for in vivo efficacy studies.

Summary and Conclusion

Both this compound and sotrovimab demonstrate in vivo efficacy against SARS-CoV-2 in the Syrian hamster model. This compound, as an orally administered 3CL protease inhibitor, shows promise in reducing viral replication in the lungs against the Delta variant. Sotrovimab, an injectable monoclonal antibody, has shown activity against various variants, including Omicron sublineages.

References

Comparative Safety Profile of ALG-097558 and Alternative 3CLpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical and Early Clinical Safety of Novel Pan-Coronavirus 3CL Protease Inhibitors

The emergence of novel coronaviruses necessitates the development of safe and effective antiviral therapeutics. This guide provides a comparative analysis of the safety profile of ALG-097558, a promising pan-coronavirus 3CL protease (3CLpro) inhibitor, with other notable 3CLpro inhibitors: nirmatrelvir, ensitrelvir, and ibuzatrelvir. This objective comparison is based on available preclinical and Phase 1 clinical data to inform further research and development.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound and its comparators are inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is crucial for the replication of the virus as it cleaves the viral polyproteins into functional non-structural proteins (nsps). By inhibiting 3CLpro, these drugs block the viral replication cycle.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Mechanism of Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation 3CLpro 3CLpro Polyprotein->3CLpro Cleavage Site Functional nsps Functional nsps 3CLpro->Functional nsps Proteolytic Cleavage Viral Replication Viral Replication Functional nsps->Viral Replication This compound This compound This compound->Inhibition Inhibits

Figure 1: Mechanism of action of 3CLpro inhibitors.

Comparative Safety Data

The following tables summarize the available preclinical and clinical safety data for this compound and its comparators.

Preclinical Safety Data
CompoundStudy TypeSpeciesKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)Citation
This compound Cytotoxicity Assay-No cytotoxicity detected at concentrations up to 100 µM.Not Reported[1]
Nirmatrelvir Repeat-dose toxicity (up to 1 month)RatNo adverse findings. Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg.1000 mg/kg/day[2][3]
Repeat-dose toxicity (up to 1 month)MonkeyNo adverse findings. Non-adverse, reversible increases in transaminases at 600 mg/kg.600 mg/kg/day[2][3]
Ensitrelvir Preclinical studies-Favorable drug metabolism and pharmacokinetic profiles.Not Reported[4]
Ibuzatrelvir Preclinical studies-Well tolerated with a safety profile similar to placebo.Not Reported
Phase 1 Clinical Safety Data in Healthy Volunteers
CompoundStudy DesignDose RangeKey FindingsCommon Adverse EventsCitation
This compound Single and multiple ascending dosesSingle: up to 2000 mg; Multiple: up to 800 mg Q12 for 7 daysWell tolerated.Not specified[5]
Nirmatrelvir Single and multiple ascending dosesNot specifiedSafe and well-tolerated. No evidence of a dose-related increase in AEs.Dysgeusia (mild)[6]
Ensitrelvir Single and multiple ascending dosesSingle: 20 to 2,000 mg; Multiple: 375/125 mg and 750/250 mg for 5 daysWell tolerated, most treatment-related AEs were mild.Decreased HDL-C, diarrhea, headache[4]
Ibuzatrelvir Phase 2b, double-blind, randomized100, 300, or 600 mg twice daily for 5 daysAcceptable safety profile. AEs occurred in similar percentages across groups.Not specified[7]

Experimental Protocols

The following describes a general methodology for key safety experiments conducted during the preclinical and early clinical development of antiviral drugs like this compound. These protocols are based on regulatory guidelines and common practices in the pharmaceutical industry.

Preclinical Toxicology Studies

Objective: To assess the safety profile of the investigational drug in animal models and to determine a safe starting dose for human clinical trials.

General Protocol for a Repeat-Dose Toxicity Study (e.g., 28-day study in Rats):

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), with both sexes included.

  • Groups: A control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group may be included to assess the reversibility of any findings.

  • Dosing: The drug is administered daily for 28 consecutive days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Clinical Signs: Daily observation for any changes in appearance, behavior, and signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination before and at the end of the study.

    • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

    • Gross Pathology: At necropsy, all organs are examined macroscopically.

    • Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Animal Selection Animal Selection Dose Group Assignment Dose Group Assignment Animal Selection->Dose Group Assignment Daily Dosing Daily Dosing Dose Group Assignment->Daily Dosing In-life Observations In-life Observations Daily Dosing->In-life Observations Terminal Procedures Terminal Procedures In-life Observations->Terminal Procedures Data Analysis & Reporting Data Analysis & Reporting Terminal Procedures->Data Analysis & Reporting

Figure 2: Preclinical toxicology study workflow.
Phase 1 Clinical Trial (First-in-Human)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of the investigational drug in healthy human volunteers.

General Protocol for a Single and Multiple Ascending Dose (SAD/MAD) Study:

  • Study Population: Healthy adult volunteers who meet specific inclusion and exclusion criteria.

  • Study Design: Randomized, double-blind, placebo-controlled, dose-escalating design.

  • SAD Part:

    • Small cohorts of subjects receive a single dose of the drug or placebo.

    • The dose is escalated in subsequent cohorts after a safety review of the data from the previous cohort.

  • MAD Part:

    • Cohorts of subjects receive multiple doses of the drug or placebo for a specified duration (e.g., 7-14 days).

    • Dose escalation proceeds after safety review.

  • Safety Monitoring:

    • Adverse Events: Continuously monitored and recorded throughout the study.

    • Vital Signs: Regularly measured.

    • Electrocardiograms (ECGs): Performed at baseline and at specified time points post-dose.

    • Clinical Laboratory Tests: Blood and urine samples are collected for safety assessments.

  • Pharmacokinetics: Blood samples are collected at multiple time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Data Analysis: Safety data are summarized by dose group. Pharmacokinetic parameters are calculated.

Conclusion

Based on the available data, this compound demonstrates a favorable early safety profile, consistent with other 3CLpro inhibitors in its class. The "well-tolerated" profile in Phase 1 studies is a positive indicator for its continued development.[5] Nirmatrelvir and ensitrelvir have more detailed published safety data, providing a valuable benchmark for comparison.[4][6] As this compound progresses through further clinical trials, the collection and transparent reporting of detailed safety and tolerability data will be crucial for a comprehensive assessment of its benefit-risk profile for the treatment of coronavirus infections.

References

A Comparative Pharmacokinetic Profile: ALG-097558 and Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two antiviral agents, ALG-097558 and nirmatrelvir. Both compounds are potent inhibitors of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication. This document summarizes available preclinical and clinical data to offer an objective comparison, outlines experimental methodologies, and presents visual diagrams of the mechanism of action and a typical pharmacokinetic study workflow.

Executive Summary

Nirmatrelvir, the active component of Paxlovid™, is a cornerstone of COVID-19 treatment, co-administered with ritonavir to boost its metabolic stability and plasma concentrations.[1][2][3] In contrast, this compound is a novel, pan-coronavirus 3CLpro inhibitor designed for standalone administration, eliminating the need for a pharmacokinetic enhancer.[1] Preclinical data suggests this compound possesses superior potency against SARS-CoV-2 and its variants compared to nirmatrelvir.[4] Phase 1 clinical trial results for this compound in healthy volunteers indicate a favorable pharmacokinetic profile that supports twice-daily dosing without the need for ritonavir and is not affected by food.[1]

Data Presentation: Comparative Pharmacokinetics

Direct comparative clinical pharmacokinetic studies between this compound and nirmatrelvir are not yet publicly available. The following tables summarize the available data for each compound.

Table 1: Preclinical and In Vitro Activity

ParameterThis compoundNirmatrelvirReference(s)
Target SARS-CoV-2 3CLproSARS-CoV-2 3CLpro[1][4]
Mechanism of Action Reversible covalent inhibitorReversible covalent inhibitor[1][2]
In Vitro Potency (EC50 against SARS-CoV-2 variants) 7 to 13 nM9 to 20-fold less potent than this compound depending on the variant[4]
Pan-coronavirus Activity Potent activity against alpha and beta coronavirusesActive against multiple coronaviruses[1][4]

Table 2: Clinical Pharmacokinetics in Healthy Adults

ParameterThis compoundNirmatrelvir (co-administered with Ritonavir)Reference(s)
Dosing Regimen Supported for twice-daily (BID) administration300 mg nirmatrelvir / 100 mg ritonavir twice-daily (BID)[1][5]
Ritonavir Boosting Not requiredRequired[1][5]
Food Effect No significant food effect observedInformation not prominently available in provided search results[1]
Single & Multiple Dosing Well-tolerated in single doses up to 2000 mg and multiple doses up to 800 mg every 12 hours for 7 daysWell-tolerated in single and multiple ascending doses[1][5]
Specific PK Parameters (Cmax, AUC, t1/2) Detailed quantitative data from Phase 1 study not yet publicly available.Single Dose (250mg NTV + 100mg RTV): Cmax: 2.21 µg/mL AUCinf: 23.01 µg*h/mL t1/2: 6.1 h[5]

NTV: Nirmatrelvir; RTV: Ritonavir

Experimental Protocols

General Pharmacokinetic Study Design (Phase 1, Healthy Volunteers)

A typical Phase 1, randomized, placebo-controlled, double-blind study to evaluate the safety, tolerability, and pharmacokinetics of an oral antiviral agent involves single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

1. Subject Recruitment: Healthy adult volunteers (typically 18-55 years old) are screened for eligibility based on inclusion and exclusion criteria, including medical history, physical examination, and laboratory tests.[6][7]

2. Dosing:

  • SAD Cohorts: Participants receive a single oral dose of the investigational drug or a placebo. Doses are escalated in subsequent cohorts after safety data from the previous dose level is reviewed.
  • MAD Cohorts: Participants receive multiple doses of the investigational drug or placebo for a specified duration (e.g., 7-10 days) to assess steady-state pharmacokinetics.[5][6]

3. Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

4. Bioanalytical Method: Drug concentrations in plasma are measured using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC (Area Under the Curve): A measure of total drug exposure over time.
  • t1/2: Elimination half-life.
  • CL/F: Apparent total clearance.
  • Vz/F: Apparent volume of distribution.

6. Food Effect Assessment: A crossover study is often conducted where subjects receive the drug in both fasted and fed states to evaluate the impact of food on drug absorption.[6]

7. Drug-Drug Interaction (DDI) Assessment: Studies may be conducted where the investigational drug is co-administered with known inhibitors or inducers of drug-metabolizing enzymes (e.g., CYP3A4) to assess the potential for DDIs.[6]

Preclinical Pharmacokinetic Studies

Preclinical evaluation of pharmacokinetics is conducted in animal models (e.g., mice, rats, hamsters, monkeys) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate before human trials. These studies involve administering the drug through various routes (e.g., oral, intravenous) and collecting blood and tissue samples to determine pharmacokinetic parameters.

Mandatory Visualization

Mechanism of Action of 3CL Protease Inhibitors

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation 3CLpro 3CL Protease (Mpro) Polyproteins->3CLpro Cleavage Site Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Proteolytic Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Drug This compound or Nirmatrelvir Inhibition Inhibition Drug->Inhibition Inhibition->3CLpro Blocks Active Site

Caption: Mechanism of action of 3CL protease inhibitors like this compound and nirmatrelvir.

Experimental Workflow for a Phase 1 Pharmacokinetic Study

G cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Screening->Randomization SAD_Dosing Single Dose Administration Randomization->SAD_Dosing MAD_Dosing Multiple Dose Administration (e.g., 7 days) Randomization->MAD_Dosing SAD_Sampling Serial Blood Sampling SAD_Dosing->SAD_Sampling Safety_Assessment Safety & Tolerability Monitoring SAD_Dosing->Safety_Assessment Bioanalysis Plasma Sample Analysis (LC-MS/MS) SAD_Sampling->Bioanalysis MAD_Sampling Serial Blood Sampling (Steady State) MAD_Dosing->MAD_Sampling MAD_Dosing->Safety_Assessment MAD_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis Results Data Interpretation & Reporting PK_Analysis->Results Safety_Assessment->Results

Caption: General workflow of a Phase 1 clinical trial to determine pharmacokinetic parameters.

References

Assessing the Clinical Relevance of ALG-097558 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for ALG-097558, a novel pan-coronavirus 3CL protease inhibitor, with other key players in the field: nirmatrelvir (the active component of Paxlovid), ensitrelvir, and the emerging candidate ibuzatrelvir. By presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate an objective assessment of this compound's clinical potential.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro), a critical enzyme for viral replication.[1][2] Preclinical data suggest that this compound exhibits broad activity against various coronaviruses and may offer advantages over existing therapies, including a reduced need for a pharmacokinetic booster like ritonavir and a potentially higher barrier to resistance.[1][3] This guide will delve into the preclinical evidence supporting these claims through a direct comparison with its contemporaries.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available preclinical data for this compound and its comparators.

Table 1: In Vitro Anti-SARS-CoV-2 Potency of 3CL Protease Inhibitors

CompoundTargetAssay TypeCell LineSARS-CoV-2 VariantEC50 (µM)IC50 (nM)Reference
This compound 3CLproCell-basedVeroE6-eGFP/Vero76Wuhan0.007 - 0.0130.27[1]
Cell-basedVariousOmicron Subvariants3- to 9-fold more potent than nirmatrelvirN/A[4]
EnzymaticN/AWuhanN/A0.22[4]
Nirmatrelvir 3CLproCell-based (CPE)VeroE6-Pgp-KOWA-10.15N/A
Cell-basedVeroE6-TMPRSS2Various0.0326 - 0.280N/A
Ensitrelvir 3CLproCell-basedVeroE6TOmicron Subvariants0.22 - 0.52N/A
Ibuzatrelvir 3CLproEnzymaticN/ASARS-CoV-2 MproN/A19
EnzymaticN/AMERS-CoV MproN/A65

N/A: Not Available in the reviewed sources. EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are measures of a drug's potency.

Table 2: In Vivo Efficacy of 3CL Protease Inhibitors in the Syrian Hamster Model of SARS-CoV-2 Infection

CompoundDosing RegimenKey FindingsReference
This compound 2.5, 8.3, and 25 mg/kg (oral)Significant reduction in viral RNA and virus titers in lung tissue; improved lung histology.[1]
Nirmatrelvir 200 mg/kg (BID)Reduced lung infectious virus titers.
Ensitrelvir 250 or 750 mg/kg (subcutaneous, pre-exposure)Reduced aerosol transmission; suppressed body weight loss and lung weight increase.

BID: Twice a day.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are generalized protocols for key experiments based on the available literature.

In Vitro 3CL Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the 3CL protease.

  • Reagents : Recombinant SARS-CoV-2 3CL protease, a fluorogenic substrate peptide that the protease can cleave, assay buffer, and the test compounds (e.g., this compound).

  • Procedure :

    • The 3CL protease is pre-incubated with varying concentrations of the test compound in an assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

    • The fluorogenic substrate is then added to the mixture.

    • The enzymatic reaction is allowed to proceed for a set time.

    • The fluorescence intensity is measured using a plate reader. Cleavage of the substrate by the protease results in an increase in fluorescence.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay measures the ability of a compound to protect cells from virus-induced death.

  • Cell Lines : VeroE6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used. Other cell lines like A549-ACE2-TMPRSS2, which are human lung epithelial cells engineered to express the necessary receptors for viral entry, are also utilized.[5]

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound.

    • Subsequently, the cells are infected with a known amount of SARS-CoV-2.

    • The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE), typically 3-5 days.

    • Cell viability is assessed using methods such as crystal violet staining or a colorimetric assay (e.g., MTS or MTT).

  • Data Analysis : The half-maximal effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death, is determined.

Syrian Hamster Model of SARS-CoV-2 Infection

The Syrian hamster is a well-established animal model for studying COVID-19 as it recapitulates many aspects of the human disease.[6]

  • Animal Model : Male Syrian hamsters, typically 6-8 weeks old, are used.

  • Virus Inoculation : Hamsters are intranasally inoculated with a specific strain and titer of SARS-CoV-2 (e.g., B.1.617.2 delta variant).[1]

  • Compound Administration :

    • Treatment with the test compound (e.g., this compound) is typically initiated at a specific time point relative to infection (e.g., 4 hours post-infection).

    • The compound is administered via a clinically relevant route, such as oral gavage, at various dose levels.

  • Endpoint Analysis :

    • Viral Load : At specific days post-infection, lung tissue is collected, and the amount of viral RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Infectious virus titers are determined by plaque assay or TCID50 assay.

    • Lung Histopathology : Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.

    • Clinical Signs : Body weight is monitored daily as a general indicator of health.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of 3CL Protease Inhibitors

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins Viral_RNA_Release->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Transcription_Complex Replication/Transcription Complex Formation Polyprotein_Processing->Replication_Transcription_Complex Viral_Assembly Viral Assembly & Release Replication_Transcription_Complex->Viral_Assembly ALG_097558 This compound (3CLpro Inhibitor) ALG_097558->Polyprotein_Processing Inhibits G Start Infection Intranasal Inoculation of Hamsters with SARS-CoV-2 Start->Infection Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - this compound (Dose 1) - Comparator (e.g., Nirmatrelvir) Infection->Treatment_Groups Dosing Oral Administration of Compounds Treatment_Groups->Dosing Monitoring Daily Monitoring of Body Weight and Clinical Signs Dosing->Monitoring Endpoint_Analysis Euthanasia and Tissue Collection (e.g., Day 4 post-infection) Monitoring->Endpoint_Analysis Analysis - Viral Load Quantification (RT-qPCR) - Lung Histopathology Endpoint_Analysis->Analysis End Analysis->End G Target_ID Target Identification (e.g., 3CL Protease) Lead_Compound Lead Compound Identification (this compound) Target_ID->Lead_Compound In_Vitro_Potency In Vitro Potency & Selectivity (EC50, IC50, Cytotoxicity) Lead_Compound->In_Vitro_Potency In_Vivo_Efficacy In Vivo Efficacy (e.g., Hamster Model) In_Vitro_Potency->In_Vivo_Efficacy ADME_Tox ADME/PK & Toxicology Studies In_Vitro_Potency->ADME_Tox Clinical_Candidate Clinical Candidate Selection In_Vivo_Efficacy->Clinical_Candidate ADME_Tox->Clinical_Candidate

References

Safety Operating Guide

Navigating the Disposal of Investigational Compound ALG-097558: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for ALG-097558 in the public domain necessitates a cautious approach to its disposal, adhering to established best practices for investigational chemical compounds. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

The following guidelines provide a general framework for the proper disposal of a research compound like this compound, designed to offer essential, immediate safety and logistical information.

Immediate Safety and Handling Considerations

While a specific SDS is unavailable, general precautions for handling potent, biologically active compounds should be observed. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[1] All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.[1]

Step-by-Step Disposal Procedures for Investigational Compounds

The disposal of investigational drugs such as this compound must comply with federal, state, and local regulations. The following is a generalized procedure and should be adapted to specific institutional and regulatory requirements.

  • Consult Institutional EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on the known properties of the compound class and regulatory requirements.

  • Waste Segregation:

    • Unused Compound: The pure, unused this compound compound should be collected in a clearly labeled, sealed container. The label should include the compound name, quantity, and date.

    • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, bench paper, and empty vials, should be considered hazardous waste. These materials should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

  • Waste Storage: Store all waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor. Ensure all required documentation is completed accurately.

Quantitative Data Summary

A specific Safety Data Sheet (SDS) containing quantitative data for this compound is not publicly available. The following table illustrates the type of information that would typically be found in an SDS.

Data PointValue
Physical Properties
Molecular FormulaNot Available
Molecular WeightNot Available
AppearanceNot Available
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available
Toxicological Data
LD50 (Oral, Rat)Not Available
LD50 (Dermal, Rabbit)Not Available
LC50 (Inhalation, Rat)Not Available
Exposure Limits
OSHA PELNot Available
ACGIH TLVNot Available

General Disposal Workflow for Investigational Compounds

The following diagram outlines a general workflow for the proper disposal of an investigational chemical compound in a research laboratory setting.

General Disposal Workflow for Investigational Compounds cluster_0 Pre-Disposal Assessment cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal A Identify Compound for Disposal (e.g., this compound) B Consult Institutional EHS for Specific Guidance A->B C Unused Compound B->C D Contaminated Materials (PPE, Vials, etc.) B->D E Liquid Waste Solutions B->E F Collect in Labeled, Sealed Hazardous Waste Containers C->F D->F E->F G Store in Designated, Secure Area F->G H Arrange for EHS/Contractor Pickup G->H I Complete all Required Documentation H->I J Incineration or Other Approved Disposal Method I->J

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of investigational chemical compounds.

By following these general guidelines and, most importantly, working in close collaboration with the institutional EHS department, researchers can ensure the safe and proper disposal of investigational compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。